6-chloro-7-methyl-1H-indole-2,3-dione
Description
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Properties
IUPAC Name |
6-chloro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWRUGVSPIELCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403847 | |
| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-90-9 | |
| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-7-methyl-1H-indole-2,3-dione
Prepared by: Senior Application Scientist
Preamble: The Significance of the Isatin Scaffold in Modern Drug Discovery
Isatin (1H-indole-2,3-dione) is far more than a simple heterocyclic compound; it is a privileged scaffold in medicinal chemistry, first isolated in 1841 through the oxidation of indigo.[1][2][3] Its unique structural features, including a planar indole ring system with a vicinal dicarbonyl moiety at positions 2 and 3, confer upon it a remarkable versatility for chemical modification and a broad spectrum of biological activities.[2][4] Isatin and its derivatives are known to exhibit potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties, making them focal points of intensive research in the quest for novel therapeutics.[1][5][6]
This guide focuses specifically on 6-chloro-7-methyl-1H-indole-2,3-dione , a halogenated and methylated analog of isatin. The introduction of a chloro group at the 6-position and a methyl group at the 7-position is a strategic modification designed to modulate the molecule's lipophilicity, electronic distribution, and steric profile. These alterations can profoundly influence its interaction with biological targets, potentially enhancing potency or selectivity. This document provides a comprehensive, field-proven methodology for the synthesis of this target compound, followed by a detailed protocol for its rigorous characterization, ensuring both structural integrity and purity for downstream applications in research and drug development.
Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione: A Rational Approach
While several methods exist for isatin synthesis, such as the Stolle and Martinet syntheses, the Sandmeyer isatin synthesis remains one of the most reliable and widely adopted routes, particularly for preparing substituted isatins from corresponding anilines.[1][7][8] The causality behind this choice lies in its robustness and the commercial availability of a wide array of substituted aniline precursors. The synthesis is a two-stage process:
-
Formation of an Isonitrosoacetanilide Intermediate: The process begins with the reaction of the chosen aniline (in this case, 3-chloro-2-methylaniline) with chloral hydrate and hydroxylamine in an aqueous solution.[1][7] This condensation reaction forms the critical N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide intermediate.
-
Acid-Catalyzed Cyclization: The isolated intermediate is then subjected to strong acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic substitution, where the aromatic ring attacks the imine carbon, followed by hydrolysis to yield the final dione structure.[7][8] The use of a strong dehydrating acid like H₂SO₄ is crucial for promoting the ring-closure step efficiently.[8]
The overall synthetic workflow is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure elucidation. For 6-chloro-7-methyl-1H-indole-2,3-dione, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: This technique provides information on the number and environment of protons. The expected spectrum in DMSO-d₆ is highly diagnostic.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.3 | Singlet (broad) | 1H | N-H | The amide proton is acidic and often appears as a broad singlet. Its chemical shift is concentration-dependent. [9][10] |
| ~7.4 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded. |
| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton meta to the carbonyl group. |
| ~2.25 | Singlet | 3H | -CH₃ | Protons of the methyl group attached to the aromatic ring. [9] |
The data presented is based on reported values for the target compound.[9][11]
¹³C NMR Spectroscopy: This provides a map of the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~183 | C=O (Ketone) | The C3 carbonyl carbon is typically found at a lower field than the amide carbonyl. |
| ~158 | C=O (Amide) | The C2 amide carbonyl carbon. |
| ~150-110 | Ar-C | Six distinct signals are expected for the aromatic carbons, including quaternary carbons. |
| ~15 | -CH₃ | The methyl carbon appears at a high field. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is dominated by characteristic stretching vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3200-3100 | N-H Stretch | Amide (N-H) | A broad band characteristic of the N-H bond in the five-membered ring. [4] |
| ~1750-1730 | C=O Stretch | Ketone (C3) & Amide (C2) | Isatins typically show two strong carbonyl absorption bands due to symmetric and asymmetric stretching of the vicinal dicarbonyls. [12][13] |
| ~1620-1600 | C=C Stretch | Aromatic Ring | Characteristic stretching vibrations of the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
-
Molecular Formula: C₉H₆ClNO₂ [14][15]* Molecular Weight: 195.60 g/mol [14][15]* Expected Observation: The key diagnostic feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic isotopic pattern will be observed:
-
A peak at m/z 195 corresponding to the molecule containing ³⁵Cl.
-
A smaller peak at m/z 197 (the M+2 peak) with approximately one-third the intensity of the m/z 195 peak, corresponding to the molecule containing ³⁷Cl. This pattern is a definitive confirmation of the presence of one chlorine atom.
-
Biological Significance and Potential Applications
While specific biological studies on 6-chloro-7-methyl-1H-indole-2,3-dione are emerging, the isatin scaffold itself is a wellspring of pharmacological activity. Halogenation at positions 5, 6, or 7 is a common strategy to enhance biological effects. For instance, various chlorinated isatin analogs have demonstrated significant anti-inflammatory and antiviral activities. [5]The strategic placement of the chloro and methyl groups on this specific scaffold makes it a compelling candidate for screening in various therapeutic areas, including:
-
Oncology: As potential inhibitors of kinases or apoptosis-regulating proteins.
-
Infectious Diseases: As a core for developing novel antibacterial, antifungal, or antiviral agents.
-
Neuroscience: As modulators of central nervous system targets.
The successful synthesis and rigorous characterization detailed in this guide provide the essential foundation for any further investigation into the promising therapeutic potential of this molecule.
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- Stolle Synthesis of Isatin. This method is very effective for the....
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- 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067.
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- Document: Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direc.... ChEMBL - EMBL-EBI.
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An In-depth Technical Guide to 6-chloro-7-methyl-1H-indole-2,3-dione for Researchers and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry, the isatin scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its inherent reactivity and versatile synthetic handles have made it a cornerstone for the development of novel therapeutic agents. This guide delves into the specific physical and chemical properties of a promising, yet less-documented derivative: 6-chloro-7-methyl-1H-indole-2,3-dione. The strategic placement of a chloro and a methyl group on the benzene ring is anticipated to modulate the electronic and steric properties of the isatin core, thereby influencing its biological activity and pharmacokinetic profile. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its fundamental properties to its synthesis and potential applications.
Molecular Identity and Physicochemical Properties
A thorough understanding of the physical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies.
Structural and General Information
-
IUPAC Name: 6-chloro-7-methyl-1H-indole-2,3-dione
-
Synonyms: 6-chloro-7-methylisatin
-
CAS Number: 6374-90-9[1]
-
Molecular Formula: C₉H₆ClNO₂[1]
-
Appearance: The synthesized compound is described as a brown-orange solid[2].
Table 1: Key Physicochemical Data for 6-chloro-7-methyl-1H-indole-2,3-dione
| Property | Value | Source |
| Molecular Weight | 195.60 g/mol | [1] |
| Melting Point | Not experimentally determined for this isomer. The related 5-chloro-7-methylisatin melts at ~283°C (decomposition). | [3] |
| Boiling Point | Data not available; likely to decompose at high temperatures. | |
| XLogP3 (Computed) | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
Solubility Profile: A Practical Perspective
For practical laboratory use, it is recommended to assess the solubility of 6-chloro-7-methyl-1H-indole-2,3-dione in a range of solvents, starting with common polar aprotic solvents like DMSO and DMF, and polar protic solvents such as ethanol and methanol. The poor solubility of some substituted isatins in strong acids like sulfuric acid has been noted to potentially hinder cyclization during synthesis[8].
Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione
The construction of the isatin core is a well-established area of organic synthesis, with the Sandmeyer isatin synthesis being a classical and adaptable method[8]. A specific protocol for the synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione has been reported, which is a variation of this venerable reaction.
Synthetic Pathway: A Modified Sandmeyer Approach
The synthesis involves the acid-catalyzed cyclization of a substituted N-phenyl-2-hydroxyimino-acetimidoyl chloride. This method provides a direct route to the desired chlorinated and methylated isatin.
Caption: Synthetic workflow for 6-chloro-7-methyl-1H-indole-2,3-dione.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by ChemicalBook.[2]
-
To a well-stirred solution of sulfuric acid (18.3 M, 300 ml) pre-heated to 50°C, add N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride (60 g, 282 mmol) in small portions over 20 minutes. The reaction is exothermic and the temperature may rise to 70°C.
-
After the addition is complete, raise the temperature to 80°C and maintain for 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the brown mixture into a mixture of ice (approximately 500 g) and water (500 mL). Dilute further with water (1 L) to yield a brown-orange slurry.
-
Collect the solid by filtration and wash with water (2 x volumes) under suction to obtain an orange solid.
-
Dissolve the crude solid in 0.4 M sodium hydroxide solution (1 L).
-
Remove any insoluble tar by filtration.
-
To the filtrate, add concentrated hydrochloric acid (12 M, 70 mL).
-
Collect the resulting brown-orange precipitate by filtration.
-
Wash the solid sequentially with water (3 x volumes) and heptane (2 x volumes).
-
Dry the final product at 54°C under vacuum for 6 hours to yield 6-chloro-7-methyl-1H-indole-2,3-dione (34.5 g, 62% yield).
Chemical Properties and Reactivity
The chemical behavior of 6-chloro-7-methyl-1H-indole-2,3-dione is dictated by the interplay of its functional groups: the electron-withdrawing chloro group, the electron-donating methyl group, the acidic N-H proton, and the two distinct carbonyl groups.
The C-3 carbonyl is a ketone and is generally more electrophilic than the C-2 carbonyl, which is part of an amide linkage. This difference in reactivity is a key feature of isatin chemistry, allowing for selective reactions.
Caption: Key reaction sites on the 6-chloro-7-methylisatin scaffold.
Spectroscopic Characterization
Accurate spectroscopic data is crucial for the unambiguous identification and characterization of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The reported ¹H NMR data for 6-chloro-7-methyl-1H-indole-2,3-dione in DMSO-d₆ is as follows:
-
δ 11.3 (1H, s): This downfield singlet corresponds to the acidic N-H proton of the indole ring.[2]
-
δ 7.4 (1H, d, J=8.0 Hz): This doublet is assigned to one of the aromatic protons.
-
δ 7.2 (1H, d, J=8.1 Hz): This doublet is assigned to the other aromatic proton.
-
δ 2.25 (3H, s): This upfield singlet is characteristic of the methyl group protons.[2]
-
-
¹³C NMR: While an experimental ¹³C NMR spectrum for this specific compound is not available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. Two carbonyl carbon signals are expected in the downfield region (δ 158-184 ppm), with the remaining aromatic and methyl carbons appearing at their characteristic chemical shifts[9].
Infrared (IR) Spectroscopy
An experimental IR spectrum for 6-chloro-7-methyl-1H-indole-2,3-dione has not been found. However, the characteristic absorption bands for the functional groups present can be predicted:
Table 2: Predicted IR Absorption Bands for 6-chloro-7-methyl-1H-indole-2,3-dione
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3200-3400 | N-H | Stretching |
| ~3000-3100 | Aromatic C-H | Stretching |
| ~2850-2960 | Aliphatic C-H (methyl) | Stretching |
| ~1730-1770 | C=O (ketone) | Stretching |
| ~1700-1740 | C=O (amide) | Stretching |
| ~1600, ~1475 | Aromatic C=C | Stretching |
| ~1000-1100 | C-Cl | Stretching |
Note: The exact positions of the carbonyl stretches can be influenced by hydrogen bonding and the electronic effects of the substituents.
Mass Spectrometry (MS)
Experimental mass spectrometry data for 6-chloro-7-methyl-1H-indole-2,3-dione is not available. In an electron ionization (EI) mass spectrum, the molecular ion (M⁺) would be expected at m/z 195 and m/z 197 in an approximate 3:1 isotopic ratio, characteristic of a monochlorinated compound. Common fragmentation pathways for isatins include the loss of one or both carbonyl groups as carbon monoxide (CO)[10][11].
Potential Applications in Drug Discovery and Development
Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties[12]. The introduction of a chlorine atom and a methyl group at positions 6 and 7, respectively, can significantly impact the molecule's lipophilicity, electronic distribution, and ability to form specific interactions with biological targets.
The 6-chloro-7-methyl substitution pattern may offer advantages in terms of metabolic stability and target engagement. For instance, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The methyl group can provide favorable steric interactions and enhance binding affinity.
This particular isatin derivative could serve as a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.
Conclusion and Future Outlook
6-chloro-7-methyl-1H-indole-2,3-dione is a synthetically accessible isatin derivative with a substitution pattern that holds promise for applications in medicinal chemistry. While a complete experimental characterization of all its physical properties is not yet available in the public domain, this guide provides a solid foundation of its known attributes and reasonable predictions for its behavior. Further research to fully elucidate its physical properties, explore its reactivity in greater detail, and screen it for various biological activities is warranted. The insights provided herein are intended to empower researchers to leverage the potential of this intriguing molecule in their drug discovery and development endeavors.
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6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067. PubChem. [Link]
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Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. ResearchGate. [Link]
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Structure of Isatin. | Download Scientific Diagram. ResearchGate. [Link]
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A Technical Guide to 6-chloro-7-methyl-1H-indole-2,3-dione (6-chloro-7-methylisatin): Synthesis, Characterization, and Therapeutic Potential
Introduction: The Isatin Scaffold in Modern Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone class of heterocyclic compounds, serving as pivotal precursors in the synthesis of novel therapeutic agents.[1][2] First isolated in 1840, the isatin nucleus is an endogenous compound found in mammalian tissues and has since been identified as a "privileged scaffold" in medicinal chemistry.[3][4] This designation stems from its unique structural and electronic properties, which allow it to interact with a wide array of biological targets.
The versatility of the isatin core, particularly the reactivity of the C3-carbonyl group and the ability to substitute at various positions on the aromatic ring and the nitrogen atom, has enabled the development of compounds with a vast spectrum of pharmacological activities. These include potent anti-cancer, anti-HIV, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6]
This guide focuses specifically on 6-chloro-7-methyl-1H-indole-2,3-dione , a halogenated and alkylated derivative. The introduction of a chloro group at the C6 position and a methyl group at the C7 position is a strategic modification intended to modulate the molecule's lipophilicity, electronic distribution, and steric profile. Such modifications are critical in structure-activity relationship (SAR) studies, often leading to enhanced potency and target selectivity.[1] This document provides an in-depth look at the compound's formal nomenclature, structure, a validated synthesis protocol, spectroscopic characterization, and its potential applications for professionals in drug development.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all subsequent research. The formal IUPAC name for this compound is 6-chloro-7-methyl-1H-indole-2,3-dione .[7] It is also commonly referred to by its semi-systematic name, 6-chloro-7-methylisatin.
Chemical Structure
The structure consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. The chlorine atom is substituted at position 6 and the methyl group at position 7 of the indole core.
Caption: Structure of 6-chloro-7-methyl-1H-indole-2,3-dione.
Physicochemical Data Summary
A compilation of key identifiers and computed properties is essential for regulatory documentation and experimental design.
| Identifier | Value | Source |
| IUPAC Name | 6-chloro-7-methyl-1H-indole-2,3-dione | PubChem[7] |
| CAS Number | 6374-90-9 | PubChem[7] |
| Molecular Formula | C₉H₆ClNO₂ | PubChem[7] |
| Molecular Weight | 195.60 g/mol | PubChem[7] |
| Canonical SMILES | CC1=C(C=CC2=C1NC(=O)C2=O)Cl | PubChem[7] |
| InChIKey | SFWRUGVSPIELCW-UHFFFAOYSA-N | PubChem[7] |
| Topological Polar Surface Area | 46.2 Ų | Guidechem[8] |
| Complexity | 266 | PubChem[7] |
Synthesis Methodology
The synthesis of substituted isatins can be achieved through various classical methods, including the Sandmeyer, Stolle, and Gassman procedures, which typically begin with substituted anilines.[1][5] For 6-chloro-7-methylisatin, a reliable and well-documented procedure involves the acid-catalyzed cyclization of an N-aryl-hydroxyimino-acetimidoyl chloride precursor.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures and provides a self-validating workflow through a purification sequence that ensures high purity of the final product.[9]
Starting Material: N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride
Objective: To synthesize 6-chloro-7-methyl-1H-indole-2,3-dione via acid-catalyzed cyclization and hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a heating mantle. Add 300 mL of concentrated sulfuric acid (18.3 M).
-
Reagent Addition (Causality: Controlled Exotherm): Begin stirring and heat the sulfuric acid to 50°C. Add 60 g (282 mmol) of N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride in small portions over 20 minutes. The portion-wise addition is critical to control the exothermic reaction, allowing the temperature to rise to, but not significantly exceed, 70°C.
-
Reaction Drive (Causality: Ensuring Completion): After the addition is complete, increase the temperature to 80°C and maintain it for 20 minutes. This step ensures the cyclization reaction proceeds to completion.
-
Quenching and Precipitation (Causality: Product Isolation): Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of ~500 g of ice and 500 mL of water. Slowly and carefully pour the brown reaction mixture into the ice-water slurry with vigorous stirring. This quenches the strong acid and causes the organic product to precipitate out of the aqueous solution. Dilute further with 1 L of water to ensure complete precipitation.
-
Initial Filtration: Collect the resulting brown-orange solid by vacuum filtration. Wash the solid cake with water (2 x 250 mL) to remove residual acid.
-
Purification via Acid-Base Extraction (Causality: Purity Enhancement):
-
Transfer the crude solid to a beaker and dissolve it in 1 L of 0.4 M sodium hydroxide solution. The isatin product is acidic (due to the N-H proton) and will deprotonate to form a water-soluble sodium salt.
-
Filter the basic solution to remove any insoluble, non-acidic tarry impurities. This is a key purification step.
-
With stirring, add 70 mL of concentrated hydrochloric acid (12 M) to the filtrate. This re-protonates the isatin, causing the purified product to precipitate as a clean solid.
-
-
Final Isolation and Drying: Collect the purified brown-orange solid by vacuum filtration. Wash thoroughly with water (3 x 250 mL) to remove salts, followed by heptane (2 x 100 mL) to remove non-polar impurities and aid in drying. Dry the product at 54°C under vacuum for at least 6 hours.
-
Yield: This procedure typically yields approximately 34.5 g (62%) of high-purity 6-chloro-7-methyl-1H-indole-2,3-dione.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-chloro-7-methylisatin.
Spectroscopic Characterization
Structural confirmation of the synthesized product is non-negotiable and relies on standard spectroscopic techniques. The data provides a fingerprint for the molecule, ensuring its identity and purity.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum for 6-chloro-7-methylisatin is distinct and consistent with the expected structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J-coupling (Hz) |
| 11.3 | Singlet (s) | 1H | NH (indole) | N/A |
| 7.4 | Doublet (d) | 1H | ArH (H4) | 8.0 |
| 7.2 | Doublet (d) | 1H | ArH (H5) | 8.1 |
| 2.25 | Singlet (s) | 3H | CH ₃ (methyl) | N/A |
| Solvent: DMSO-d₆, Frequency: 400 MHz[9] |
Interpretation:
-
The downfield singlet at 11.3 ppm is characteristic of the acidic N-H proton of the isatin ring.
-
The two doublets at 7.4 and 7.2 ppm represent the two adjacent aromatic protons on the benzene ring, with their coupling constant (~8 Hz) confirming their ortho relationship.
-
The singlet at 2.25 ppm integrates to three protons, unequivocally assigned to the methyl group at the C7 position.
Applications in Drug Discovery and Research
The true value of a novel isatin derivative lies in its potential as a lead compound for drug development. The broader isatin class is known to inhibit a range of enzymes and receptors implicated in disease.[10]
Potential Therapeutic Areas:
-
Oncology: Isatin derivatives are extensively studied as anti-cancer agents.[1][6] A key mechanism involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[10] The 6-chloro and 7-methyl substitutions on this specific molecule could enhance its binding affinity within the hydrophobic pockets of kinase active sites.
-
Antimicrobial Agents: Halogenation of the isatin ring has been shown to significantly enhance antibacterial and antifungal activity.[1] 6-chloro-7-methylisatin is a prime candidate for screening against pathogenic microbes, including drug-resistant strains.
-
Antiviral Research: The isatin scaffold was one of the first to be identified with antiviral properties and continues to be explored, particularly in the context of anti-HIV research.[3][5]
The presence of the 6-chloro group increases the molecule's lipophilicity, which can improve cell membrane permeability, while also acting as a potential hydrogen bond acceptor. The 7-methyl group provides steric bulk that can be exploited to achieve selective binding to a target protein over related off-targets. These features make 6-chloro-7-methylisatin a valuable probe and starting point for the synthesis of more complex, targeted therapeutic agents.
Conclusion
6-chloro-7-methyl-1H-indole-2,3-dione is a strategically substituted isatin derivative with significant potential for application in medicinal chemistry and drug discovery. Its identity and structure are unambiguously confirmed by its IUPAC name and spectroscopic data. The availability of a robust and scalable synthesis protocol allows for its production in quantities sufficient for extensive biological screening and further chemical modification. For researchers and drug development professionals, 6-chloro-7-methylisatin represents a promising scaffold for generating next-generation inhibitors targeting cancer, infectious diseases, and other critical health challenges.
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Anjum, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 23-31. Available at: [Link]
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Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. Available at: [Link]
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Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]
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Gandhi, P. V., et al. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(4), 01-11. Available at: [Link]
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Alam, M. M., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1439. Available at: [Link]
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Karali, N., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195861. Available at: [Link]
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An In-Depth Technical Guide to 6-chloro-7-methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-7-methyl-1H-indole-2,3-dione (also known as 6-chloro-7-methylisatin), a halogenated derivative of the versatile isatin scaffold. Isatin and its analogues have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This document details the chemical identity, synthesis, and potential therapeutic applications of 6-chloro-7-methyl-1H-indole-2,3-dione, offering insights for its utilization in drug discovery and development. The guide is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Properties
6-chloro-7-methyl-1H-indole-2,3-dione is a small molecule belonging to the isatin family of heterocyclic compounds. The presence of a chlorine atom at the 6-position and a methyl group at the 7-position on the indole ring is expected to modulate its physicochemical and biological properties compared to the parent isatin molecule.
| Property | Value | Source |
| CAS Number | 6374-90-9 | [3][4] |
| Molecular Formula | C₉H₆ClNO₂ | [3][5] |
| Molecular Weight | 195.60 g/mol | [3][5] |
| IUPAC Name | 6-chloro-7-methyl-1H-indole-2,3-dione | [3] |
| Synonyms | 6-chloro-7-methylisatin | [4][5] |
| Appearance | Orange solid (inferred from synthesis) | [6] |
Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione
The synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione can be effectively achieved via the Sandmeyer isatin synthesis. This classic method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine, followed by cyclization in strong acid.[7][8]
Synthetic Pathway
The synthesis proceeds in two main steps starting from 3-chloro-2-methylaniline. The first step is the formation of the isonitrosoacetanilide intermediate, N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride. The second step is the acid-catalyzed cyclization to yield the final product.
Caption: Synthetic pathway for 6-chloro-7-methyl-1H-indole-2,3-dione.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of substituted isatins.[6]
Step 1: Synthesis of N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride (1)
-
This intermediate is typically prepared by reacting 3-chloro-2-methylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution.[8] The resulting isonitrosoacetanilide precipitates from the solution and can be isolated by filtration.
Step 2: Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione (2)
-
To a well-stirred solution of concentrated sulfuric acid (18.3 M, 300 ml), heated to 50°C, add N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride (1) (60 g, 282 mmol) in small portions over 20 minutes. The reaction is exothermic, and the temperature may rise to 70°C.[6]
-
After the addition is complete, raise the temperature to 80°C and maintain for 20 minutes.[6]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the brown mixture into a mixture of ice (~500 g) and water (500 mL), then dilute further with water (1 L) to form a brown-orange slurry.[6]
-
Collect the solid by filtration and wash with water.
-
Dissolve the crude solid in 0.4 M sodium hydroxide solution (1 L) and filter to remove any insoluble tars.[6]
-
To the filtrate, add concentrated hydrochloric acid (12 M, 70 mL).
-
Collect the resulting brown-orange solid by filtration, wash successively with water and heptane, and dry under vacuum at 54°C.[6]
-
This procedure yields 6-chloro-7-methyl-1H-indole-2,3-dione (2) with a reported yield of approximately 62%.[6]
Characterization Data: ¹H NMR (400 MHz, DMSO-d₆) δ 11.3 (1H, s), 7.4 (1H, d, J=8.0 Hz), 7.2 (1H, d, J=8.1 Hz), 2.25 (3H, s).[6]
Biological Activities and Potential Applications
While specific biological data for 6-chloro-7-methyl-1H-indole-2,3-dione is not extensively reported in publicly available literature, the isatin scaffold is a well-established privileged structure in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] The introduction of halogen and methyl substituents can significantly influence the biological profile of the parent molecule.[9]
Anticancer Potential
Isatin derivatives are widely investigated for their anticancer properties.[10] Their mechanisms of action are diverse and often involve the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival.[11] The halogenation of the isatin ring can enhance lipophilicity and potentially improve interactions with biological targets.[1] It is plausible that 6-chloro-7-methyl-1H-indole-2,3-dione could exhibit cytotoxic activity against various cancer cell lines.
Potential Kinase Targets for Isatin Derivatives:
Caption: Potential kinase targets for isatin-based compounds.[11]
Antimicrobial and Antiviral Activity
The isatin nucleus is a common feature in many natural and synthetic compounds with antimicrobial and antiviral activities.[2][12] Halogenation can increase the lipophilicity of these compounds, which may lead to enhanced membrane permeability and improved efficacy.[9] Therefore, 6-chloro-7-methyl-1H-indole-2,3-dione represents a promising candidate for screening against a panel of bacterial, fungal, and viral pathogens.
Other Potential Applications
The biological activities of isatin derivatives extend to various other therapeutic areas, including:
-
Anticonvulsant activity: Some isatin derivatives have shown efficacy in preclinical models of epilepsy.[13]
-
Anti-inflammatory and analgesic effects: The isatin scaffold has been explored for the development of new anti-inflammatory and pain-relieving agents.[13]
-
Potassium Channel Modulation: Closely related di-chlorinated isatins are precursors to potent activators of calcium-activated potassium channels, suggesting a potential role in conditions like hypertension and autoimmune diseases.[9]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 6-chloro-7-methyl-1H-indole-2,3-dione, a series of in vitro and in vivo assays can be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-chloro-7-methyl-1H-indole-2,3-dione in a suitable solvent (e.g., DMSO) and add to the cells. Include a vehicle control (DMSO alone). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
6-chloro-7-methyl-1H-indole-2,3-dione is a readily synthesizable isatin derivative with significant potential for drug discovery. Based on the extensive research on the isatin scaffold and its halogenated analogues, this compound warrants further investigation for its anticancer, antimicrobial, and other pharmacological activities. The synthetic protocol and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the therapeutic utility of this promising molecule.
References
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SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
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Journal of Xi'an Shiyou University. (2024, February 2). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). Isatin. Retrieved from [Link]
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Merck Index. (n.d.). Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Retrieved from [Link]
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Sciencemadness Discussion Board. (2024, November 13). Synthesis of Isatin. Retrieved from [Link]
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R&D Chemicals. (n.d.). 6-Chloro-7-methyl isatin. Retrieved from [Link]
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ResearchGate. (2025, August 9). Biological activities of isatin and its derivatives. Retrieved from [Link]
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Lupine Publishers. (2020, September 23). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Retrieved from [Link]
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Journal of the College of Basic Education. (2025, March 30). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]
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molecular weight of 6-chloro-7-methyl-1H-indole-2,3-dione
An In-Depth Technical Guide to 6-chloro-7-methyl-1H-indole-2,3-dione for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Isatin Scaffold
The indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Isatin and its derivatives are known to exhibit antimicrobial, anticancer, and antioxidant properties, making them a focal point in drug discovery and development.[1] The strategic substitution on the isatin ring allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific, synthetically important derivative: 6-chloro-7-methyl-1H-indole-2,3-dione, providing an in-depth analysis of its core properties, synthesis, characterization, and potential applications.
Physicochemical Properties and the Centrality of Molecular Weight
Understanding the fundamental physicochemical properties of a compound is the bedrock of its application in research. For 6-chloro-7-methyl-1H-indole-2,3-dione, these properties dictate its solubility, reactivity, and potential for biological interactions.
Core Compound Identifiers
Precise identification is critical for regulatory, safety, and research documentation.
| Property | Value | Source |
| IUPAC Name | 6-chloro-7-methyl-1H-indole-2,3-dione | PubChem[2] |
| Molecular Formula | C₉H₆ClNO₂ | PubChem[2] |
| CAS Number | 6374-90-9 | ChemicalBook[3] |
| Synonyms | 6-chloro-7-methylisatin | R&D Chemicals[4] |
Molecular Weight: A Foundational Metric
The molecular weight is a cornerstone property, influencing everything from reaction stoichiometry to mass spectrometry analysis. It's crucial to distinguish between two key values:
-
Average Molecular Weight (MW): This value, 195.60 g/mol , is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula (C₉H₆ClNO₂).[2][3][5] This is the value used for macroscopic calculations, such as preparing solutions of a specific molarity or determining reagent quantities for a chemical synthesis.
-
Monoisotopic Mass: This value, 195.0087061 Da , is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).[2] This precise mass is what is experimentally observed in high-resolution mass spectrometry (HRMS), serving as a primary method for confirming the elemental composition and identity of a synthesized compound.
The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl), results in a characteristic isotopic pattern in mass spectrometry (an M+2 peak at approximately one-third the intensity of the M peak), which is a key diagnostic feature for confirming the presence of a single chlorine atom in the molecule.
Synthesis Protocol: The Sandmeyer Approach
The synthesis of substituted isatins often employs variations of the Sandmeyer methodology. The following protocol outlines a reliable method for the preparation of 6-chloro-7-methyl-1H-indole-2,3-dione.[3]
Rationale of the Synthetic Strategy
This synthesis involves an acid-catalyzed intramolecular cyclization. Concentrated sulfuric acid acts as both a strong acid catalyst and a dehydrating agent. The starting material, N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride, is designed to position the necessary atoms in proximity for the ring-closing reaction to occur efficiently upon heating. The subsequent workup with ice/water precipitates the crude product, and a pH adjustment using NaOH and HCl is employed to purify the product by removing acid-insoluble tars and then re-precipitating the desired isatin.
Step-by-Step Experimental Protocol
-
Reaction Setup: Carefully add 300 mL of concentrated sulfuric acid (18.3 M) to a suitable reaction vessel equipped with a stirrer and thermometer. Heat the acid to 50°C.
-
Reagent Addition: In small portions over 20 minutes, add 60 g (282 mmol) of N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride to the stirred, heated sulfuric acid. Causality Note: Portion-wise addition is crucial to control the exothermic reaction, which can cause the temperature to rise to 70°C.[3]
-
Cyclization: After the addition is complete, increase the temperature to 80°C and maintain it for 20 minutes to ensure the cyclization reaction goes to completion.
-
Quenching & Precipitation: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of approximately 500 g of ice and 500 mL of water. Slowly and carefully pour the brown reaction mixture into the ice-water slurry with vigorous stirring. Dilute further with 1 L of water. This step quenches the reaction and precipitates the crude product.
-
Initial Filtration: Collect the resulting orange-brown solid by filtration and wash it with water (2 x 500 mL) under suction to remove residual acid.
-
Base-Acid Purification: Dissolve the crude solid in 1 L of 0.4 M sodium hydroxide solution. Trustworthiness Note: This step is self-validating; the desired isatin product is acidic and will dissolve, while non-acidic, tarry impurities will not. Remove any insoluble material by filtration.
-
Final Precipitation: To the filtrate, slowly add 70 mL of concentrated hydrochloric acid (12 M) to re-precipitate the purified product.
-
Final Collection & Drying: Collect the brown-orange solid by filtration, wash thoroughly with water (3 x 500 mL) and then heptane (2 x 200 mL) to remove non-polar impurities. Dry the final product at 54°C under vacuum for at least 6 hours. The expected yield is approximately 34.5 g (62%).[3]
Caption: Synthetic workflow for 6-chloro-7-methyl-1H-indole-2,3-dione.
Analytical Characterization: Confirming Identity
Post-synthesis, rigorous analytical characterization is mandatory to confirm the structure and purity of the compound, thereby validating its molecular formula and weight.
Standard Analytical Workflow
A typical workflow involves spectroscopic and chromatographic methods to provide orthogonal data points confirming the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. For 6-chloro-7-methyl-1H-indole-2,3-dione, the expected signals in DMSO-d₆ are a singlet for the N-H proton (~11.3 ppm), two doublets for the aromatic protons (~7.2-7.4 ppm), and a singlet for the methyl group protons (~2.25 ppm).[3] ¹³C NMR provides information on the carbon skeleton.
-
Mass Spectrometry (MS): As discussed, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by matching the experimental monoisotopic mass to the calculated value (195.0087061 Da).[2]
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound, typically aiming for >95% purity for use in biological assays. Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring.
Caption: Standard analytical workflow for compound characterization.
Applications in Drug Discovery
While specific research on 6-chloro-7-methyl-1H-indole-2,3-dione is emerging, the broader class of halogenated indole derivatives provides a strong rationale for its investigation in several therapeutic areas.[6] Halogenation can enhance lipophilicity, improve metabolic stability, and introduce specific bonding interactions (e.g., halogen bonds) with protein targets.[6][7]
Potential Therapeutic Targets
-
Kinase Inhibition: Dichlorinated indole derivatives have been explored as inhibitors of various protein kinases, which are key targets in oncology. The chlorine atoms can form specific halogen bonds within the ATP-binding site, enhancing potency and selectivity.[6]
-
Antimicrobial Agents: The isatin scaffold is present in many compounds with antimicrobial activity. The addition of chloro and methyl groups can modulate the compound's ability to penetrate bacterial cell walls or inhibit essential microbial enzymes.[1][6]
-
Potassium Channel Modulation: The oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to a potent activator of specific potassium channels (KCa2.x and KCa3.1), suggesting that related structures could be valuable tools for studying ion channel function.[6]
Caption: Conceptual links from scaffold features to potential applications.
Conclusion
6-chloro-7-methyl-1H-indole-2,3-dione is a compound of significant interest, defined by its foundational molecular weight of 195.60 g/mol . This guide has provided a comprehensive overview, moving from this core property to its synthesis, robust analytical validation, and rationale for its application in modern drug discovery. The protocols and workflows described herein offer a validated framework for researchers to synthesize, characterize, and explore the therapeutic potential of this versatile isatin derivative.
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PubChem. (n.d.). 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
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Mol-Instincts. (n.d.). 6-CHLORO-7-METHYL-1H-INDOLE-2,3-DIONE. Retrieved from [Link]
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SpectraBase. (2016). 1H-indole-2,3-dione, 7-chloro-1-methyl-. Wiley. Retrieved from [Link]
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R&D Chemicals. (n.d.). 6-Chloro-7-methyl isatin. Retrieved from [Link]
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PubChem. (n.d.). 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-isoindole-1,3(2H)-dione, 2-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-. Wiley. Retrieved from [Link]
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MDPI. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
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discovery and history of substituted isatins
An In-depth Technical Guide to the Discovery and History of Substituted Isatins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione), an orange-red crystalline solid, has traversed a remarkable journey from its initial discovery as a simple oxidation product of indigo to its current status as a "privileged scaffold" in modern medicinal chemistry. This guide provides a comprehensive exploration of the history and discovery of isatin and its substituted derivatives. We delve into the seminal moments of its initial isolation and structural elucidation, followed by a detailed examination of the cornerstone synthetic methodologies that have enabled the exploration of its vast chemical space. The causality behind the development of the Sandmeyer, Stolle, and Gassman syntheses is discussed, providing insight into the evolution of organic synthesis. Furthermore, this guide chronicles the discovery of isatin's diverse biological activities, which have cemented its importance as a versatile precursor for the development of novel therapeutic agents.
The Dawn of Isatin Chemistry: From a Natural Dye to a Synthetic Precursor
The story of isatin is intrinsically linked to indigo, one of the most ancient and important natural dyes. The quest to understand the chemical nature of indigo ultimately led to the discovery of its fascinating oxidation product.
The Serendipitous Discovery of Isatin
In 1840, the scientific community was formally introduced to isatin by the independent work of Otto Linné Erdmann and Auguste Laurent.[1][2] They discovered that the oxidation of the deep blue indigo dye using nitric acid or chromic acid yielded a vibrant orange-red crystalline compound, which they named isatin.[3][4] This initial discovery was a pivotal moment, providing chemists with a new, intriguing heterocyclic molecule and a direct chemical link to the structure of indigo.[2][5] For nearly a century and a half, isatin was primarily known as a synthetic laboratory chemical until it was later identified in various natural sources, including plants of the Isatis genus, the parotid gland secretions of the Bufo frog, and even as a metabolic derivative of adrenaline in humans.[1][3][6]
Structural Elucidation and the Baeyer Synthesis of Indigo
The true potential of isatin began to be unlocked through the groundbreaking work of the renowned chemist Adolf von Baeyer. After Kekulé proposed the correct chemical structure for isatin, Baeyer embarked on a series of experiments that would not only solidify our understanding of its structure but also achieve a monumental goal in synthetic chemistry.[3] Baeyer recognized isatin as a key decomposition product of indigo.[7] This insight led him to devise a synthetic strategy that reversed the oxidative degradation.
In a landmark achievement in 1870, Baeyer and Adolph Emmerling reported the first chemical synthesis of indigo starting from isatin.[8][9] Although the initial structure of indigo was not yet fully known, their ability to generate the blue dye from isatin, which was itself derived from indigo, was a powerful piece of circular evidence.[8][9] The synthesis involved converting isatin to isatin chloride using phosphorus pentachloride, followed by reduction with zinc dust in acetic acid.[7][10] This not only produced the desired indigo blue but also an unexpected isomer, indirubin (indigo red), a compound that would later be found to have significant therapeutic properties.[8][10] Baeyer's work on indigo and its derivatives, including isatin, was a cornerstone of modern organic chemistry and earned him the Nobel Prize in Chemistry in 1905.[7]
The Evolution of Synthetic Methodologies for Substituted Isatins
The transition of isatin from a chemical curiosity to a versatile building block in drug discovery was driven by the development of robust synthetic methods that allowed for the preparation of a wide array of substituted analogs. The following sections detail the classical and most influential of these methodologies.
The Sandmeyer Isatin Synthesis
Developed by Traugott Sandmeyer in 1919, this method became one of the most common and reliable procedures for synthesizing isatin and its derivatives.[11][12] Its power lies in its use of readily available substituted anilines as starting materials, allowing for systematic variation of the substituents on the aromatic ring.
Causality and Principle: The Sandmeyer synthesis is a two-step process.[11] It begins with the condensation of a primary arylamine (aniline) with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[1][5] This reaction forms an α‐isonitrosoacetanilide intermediate. The crucial second step involves the intramolecular electrophilic cyclization of this intermediate in the presence of a strong acid, typically concentrated sulfuric acid, to yield the final isatin product with good yields, often exceeding 75%.[1][13] The choice of sulfuric acid is critical as it acts as both a dehydrating agent and a catalyst for the ring-closing reaction.[13] However, for highly lipophilic substrates with poor solubility in sulfuric acid, methanesulfonic acid has been shown to be a more effective medium for cyclization.[13]
Experimental Protocol (General Procedure):
-
Aniline (1 equivalent) is dissolved in water containing hydrochloric acid.
-
A solution of hydroxylamine hydrochloride (1.1 equivalents) and chloral hydrate (1.1 equivalents) in water is prepared.
-
A saturated aqueous solution of sodium sulfate is heated to boiling.
-
The aniline solution and the hydroxylamine/chloral hydrate solution are added concurrently to the boiling sodium sulfate solution.
-
The mixture is refluxed until the formation of the isonitrosoacetanilide intermediate is complete, which often precipitates from the solution.
-
The intermediate is filtered, washed, and thoroughly dried.
-
The dried isonitrosoacetanilide is added portion-wise to pre-heated concentrated sulfuric acid (e.g., at 65 °C).
-
The reaction mixture is heated (e.g., to 80 °C) for a short period to ensure complete cyclization.
-
The hot acid mixture is carefully poured onto crushed ice, causing the isatin product to precipitate.
-
The crude isatin is collected by filtration, washed with cold water, and can be purified by recrystallization.
Visualization of the Sandmeyer Synthesis Workflow:
Caption: Workflow of the Sandmeyer Isatin Synthesis.
The Stolle Isatin Synthesis
First reported by Robert Stollé in 1913, the Stolle synthesis provides a powerful alternative, particularly for the synthesis of N-substituted and polycyclic isatins.[5][14]
Causality and Principle: This method involves the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[3][6] This intermediate is then subjected to an intramolecular Friedel-Crafts-type cyclization mediated by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to afford the isatin ring system.[5][14] The use of a secondary aniline (N-alkylaniline) as the starting material directly leads to N-substituted isatins, a key advantage over the Sandmeyer method where N-substitution is typically a subsequent step.[6]
Experimental Protocol (General Procedure):
-
A solution of the starting aniline (primary or secondary) in an inert anhydrous solvent (e.g., diethyl ether, DCM) is prepared.
-
The solution is cooled in an ice bath.
-
Oxalyl chloride (1.1 equivalents) is added dropwise to the cooled aniline solution.
-
The reaction is stirred at room temperature until the formation of the chlorooxalylanilide intermediate is complete.
-
The solvent is removed under reduced pressure.
-
The crude intermediate is added to a suspension of a Lewis acid (e.g., AlCl₃, 2-3 equivalents) in a high-boiling inert solvent (e.g., carbon disulfide, nitrobenzene).
-
The mixture is heated to induce cyclization.
-
After the reaction is complete, the mixture is cooled and quenched by carefully pouring it onto a mixture of ice and concentrated HCl.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting N-substituted isatin is purified by chromatography or recrystallization.
Visualization of the Stolle Synthesis Workflow:
Caption: Workflow of the Stolle Isatin Synthesis.
The Gassman Isatin Synthesis
In 1977, Paul G. Gassman introduced a novel, multi-step synthesis that provided an alternative route to isatins, particularly those that might be challenging to synthesize via the Sandmeyer or Stolle methods.[15][16]
Causality and Principle: The Gassman synthesis is a more complex but versatile pathway. It begins with the oxidation of an aniline to form an N-chloroaniline, which then reacts with a β-keto ester (like methylthioacetate) to form a sulfonium salt. This salt undergoes a Sommelet-Hauser rearrangement upon treatment with base to create a 3-methylthio-2-oxindole. The final step involves oxidation of this intermediate to furnish the isatin product.[3][17] This methodology offers a distinct disconnection approach, providing access to a different scope of substituted isatins.
Experimental Protocol (General Procedure):
-
An aniline is treated with a chlorinating agent (e.g., t-butyl hypochlorite) to form the N-chloroaniline.
-
The N-chloroaniline is reacted with a β-thioketoester (e.g., methyl 2-(methylthio)acetate) to form a sulfonium salt.
-
The salt is treated with a base (e.g., triethylamine) to induce a Sommelet-Hauser rearrangement, yielding a 3-methylthio-2-oxindole.
-
The 3-methylthio-2-oxindole is isolated and then subjected to oxidation (e.g., using N-chlorosuccinimide followed by hydrolysis or other oxidizing agents) to yield the final isatin.
Visualization of the Gassman Synthesis Logical Flow:
Caption: Logical flow of the Gassman Isatin Synthesis.
Summary of Key Synthetic Methodologies
The classical methods for isatin synthesis each offer unique advantages and are chosen based on the desired substitution pattern and the availability of starting materials.
| Method | Starting Material | Key Reagents | Primary Advantage | Common Limitation |
| Sandmeyer | Substituted Anilines | Chloral Hydrate, Hydroxylamine, H₂SO₄ | Good for a wide range of aromatic substitutions; high yields.[1] | Not ideal for N-substitution; solubility issues with some substrates.[13] |
| Stolle | Primary or Secondary Anilines | Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | Excellent for direct synthesis of N-substituted isatins.[5][14] | Requires anhydrous conditions; Lewis acid can be harsh. |
| Gassman | Substituted Anilines | t-BuOCl, β-thioketoester, Base, Oxidant | Different synthetic route allows for unique substitution patterns.[16] | Multi-step process with potentially lower overall yields. |
The Discovery of Biological Activity: Isatin as a Pharmacophore
For much of its history, isatin was regarded primarily as a synthetic intermediate. However, throughout the 20th century, its inherent biological activities and potential as a pharmacophore began to be recognized, launching it into the forefront of medicinal chemistry.[17]
Early Pharmacological Investigations
The first significant indication of the therapeutic potential of an isatin derivative came with the development of Methisazone (an isatin-β-thiosemicarbazone) in the 1960s. This compound proved to be an effective antiviral agent against poxviruses, including the variola virus that causes smallpox.[5][18] This discovery was a watershed moment, demonstrating that the simple isatin core could be decorated to produce potent and specific biological effects. Subsequent research uncovered a wide spectrum of activities for isatin and its derivatives, including anticonvulsant, sedative, and anxiogenic effects.[18][19]
Isatin's Emergence as a Privileged Scaffold
The isatin molecule possesses several structural features that make it an ideal starting point for drug design. Its rigid, planar structure contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the C=O groups), allowing for multiple points of interaction with biological targets like enzymes and receptors.[20] The C3-keto group is particularly reactive and serves as a versatile chemical handle for introducing a vast array of substituents, leading to the synthesis of large and diverse compound libraries.[6] This has led to the identification of isatin derivatives with a remarkable range of pharmacological activities.[15][21][22]
-
Anticancer: Numerous isatin derivatives have shown potent antiproliferative activity against various cancer cell lines.[20][23][24]
-
Antimicrobial: The isatin scaffold is found in compounds with significant antibacterial, antifungal, and antitubercular properties.[18][25]
-
Antiviral: Beyond smallpox, isatin derivatives have been developed as inhibitors of other viruses, including HIV.[5][18]
-
Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and pain-relieving effects.[20][21]
-
Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including caspases, serine proteases, and monoamine oxidase (MAO).[19]
Key Derivatives: Schiff Bases and Spirooxindoles
The chemical reactivity of the C3-carbonyl group has been extensively exploited to create prominent classes of bioactive molecules.
Isatin Schiff Bases: The condensation of isatin with various primary amines readily forms Schiff bases, characterized by an azomethine (-C=N-) group.[26][27] This reaction is a straightforward and efficient way to introduce significant molecular diversity. Isatin Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, antifungal, and anti-inflammatory properties.[25][26][28]
Visualization of Isatin Schiff Base Formation:
Caption: General formation of an Isatin Schiff Base.
Spirooxindoles: The C3-position of isatin is also a key site for the synthesis of spirooxindoles, where the C3 carbon is part of two rings. These complex, three-dimensional structures are found in many natural products and often exhibit potent biological activity.[15] Multi-component reactions involving isatin are a popular strategy for constructing these valuable molecular architectures.[15]
Conclusion and Future Outlook
The history of isatin is a compelling narrative of scientific discovery, tracing its path from an incidental byproduct of dye chemistry to a central scaffold in the search for new medicines. The development of robust synthetic methods by pioneers like Sandmeyer and Stolle was critical in unlocking the potential of this simple heterocycle, enabling generations of chemists to build upon their work. Today, research into isatin chemistry continues to thrive, with a focus on developing more efficient and environmentally benign syntheses and exploring new biological targets. The structural simplicity, synthetic accessibility, and proven biological relevance of the isatin core ensure that it will remain a cornerstone of medicinal chemistry and drug discovery for the foreseeable future.
References
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Sandmeyer Isatin Synthesis. SynArchive. [Link]
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Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020-09-23). Biomedical Journal of Scientific & Technical Research. [Link]
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Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021-07-04). DergiPark. [Link]
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Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022-07-01). Biomedicine and Chemical Sciences - International Research and Publishing Academy. [Link]
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Synthesis of Substituted Isatins. (2009-01-20). PMC - NIH. [Link]
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Isatin. Wikipedia. [Link]
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A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. RJPPD. [Link]
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Stollé Synthesis. SynArchive. [Link]
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Sandmeyer Isonitrosoacetanilide Isatin Synthesis. (1919). [Link]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2020-09-01). NIH. [Link]
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PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. (2023-06-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. (2016-06-01). ResearchGate. [Link]
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Who Was the First to Synthesize This Molecule?. (2024-12-12). ChemistryViews. [Link]
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Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022-02-22). MDPI. [Link]
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Stolle's approach to isatin synthesis. ResearchGate. [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025-09-08). PubMed Central. [Link]
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A general method for the synthesis of isatins. (1977). [Link]
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First Baeyer indigo synthesis from isatin. ResearchGate. [Link]
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On the Baeyer-Emmerling Synthesis of Indigo. (2018-08-03). Science and Education Publishing. [Link]
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A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. (2024-02-01). Bentham Science Publishers. [Link]
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Recent pharmacological advancements in isatin chemistry. (2016-01-01). ResearchGate. [Link]
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On the Baeyer- Emmerling Synthesis of Indigo. (2018-08-03). ResearchGate. [Link]
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A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. OUCI. [Link]
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Overview of Schiff Bases of Isatin Derivatives. (2025-08-14). Acta Scientific. [Link]
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A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. ResearchGate. [Link]
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On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis. [Link]
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Biological activities of isatin and its derivatives. (2005-03-01). PubMed. [Link]
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a review on isatin and its derivatives: synthesis, reactions and applications. (2022-04-20). ResearchGate. [Link]
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Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2025-08-06). ResearchGate. [Link]
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ISATIN SCHIFF BASE -AN OVERVIEW. (2018-04-04). PharmaTutor. [Link]
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A Review On Isatin Metal Complexes Derived From Schiff Bases. ResearchGate. [Link]
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Biological targets for isatin and its analogues: Implications for therapy. (2007-06-25). PMC - NIH. [Link]
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Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Digital Repository. [Link]
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Spectroscopic Blueprint of 6-chloro-7-methyl-1H-indole-2,3-dione: A Technical Guide for Researchers
This guide provides an in-depth technical analysis of the spectroscopic data for 6-chloro-7-methyl-1H-indole-2,3-dione, also known as 6-chloro-7-methylisatin. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. Understanding the spectroscopic signature of this molecule is paramount for its application in medicinal chemistry and novel therapeutic development.
Molecular Overview and Significance
6-chloro-7-methyl-1H-indole-2,3-dione is a substituted isatin derivative. The isatin core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. The specific substitution of a chloro group at the 6-position and a methyl group at the 7-position of the indole ring significantly influences the molecule's electronic distribution, lipophilicity, and steric profile. These modifications can profoundly impact its interaction with biological targets, making a thorough spectroscopic characterization the foundational step in any research and development endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy provides the most detailed information regarding the molecular framework of 6-chloro-7-methyl-1H-indole-2,3-dione. The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the structure.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides critical information about the electronic environment of the hydrogen atoms in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-7-methyl-1H-indole-2,3-dione in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the compound and for observing the exchangeable N-H proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 11.3 | singlet | 1H | - | N-H |
| 7.4 | doublet | 1H | 8.0 | Ar-H |
| 7.2 | doublet | 1H | 8.1 | Ar-H |
| 2.25 | singlet | 3H | - | -CH₃ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 6-chloro-7-methyl-1H-indole-2,3-dione in DMSO-d₆ displays distinct signals that confirm its structure.[1]
-
N-H Proton: The downfield singlet at 11.3 ppm is characteristic of the acidic N-H proton of the isatin ring. Its broadness can vary depending on concentration and residual water content.
-
Aromatic Protons: The two doublets at 7.4 ppm and 7.2 ppm correspond to the two coupled aromatic protons on the benzene ring. The coupling constant of approximately 8.0-8.1 Hz is typical for ortho-coupled protons.
-
Methyl Protons: The singlet at 2.25 ppm, integrating to three protons, is unequivocally assigned to the methyl group at the 7-position.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Molecular structure of 6-chloro-7-methyl-1H-indole-2,3-dione.
¹³C NMR Spectroscopy Analysis
Predicted ¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment |
| ~183 | C3=O (Ketone) |
| ~158 | C2=O (Amide) |
| ~150 | C7a |
| ~140 | C6 |
| ~125-135 | C4, C5 |
| ~120 | C3a |
| ~115 | C7 |
| ~15 | -CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons: The two carbonyl carbons are expected to appear at the most downfield chemical shifts, typically around 183 ppm for the ketone (C3) and 158 ppm for the amide (C2).
-
Aromatic Carbons: The aromatic carbons will resonate in the 115-150 ppm region. The carbon bearing the chlorine atom (C6) and the quaternary carbons (C3a and C7a) are expected to have distinct chemical shifts influenced by the substituents.
-
Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift of around 15 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
IR Data Summary (Predicted based on related structures)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (-CH₃) |
| ~1740 | C=O Stretch | Ketone (C3) |
| ~1720 | C=O Stretch | Amide (C2) |
| ~1610, ~1470 | C=C Stretch | Aromatic Ring |
| ~800-900 | C-Cl Stretch | Aryl Halide |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The N-H stretching vibration will appear as a broad band in the high-frequency region. The presence of both aromatic and aliphatic C-H stretches, as well as the C-Cl stretch, will further confirm the molecular structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its fragmentation pattern, which can further corroborate the proposed structure.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Mass Spectrometry Data
-
Molecular Formula: C₉H₆ClNO₂
-
Molecular Weight: 195.60 g/mol [2]
-
Monoisotopic Mass: 195.0087 g/mol [2]
Interpretation of the Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z 195. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 197 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.
-
Key Fragmentation Pathways: The fragmentation of isatin derivatives often involves the loss of CO molecules. Expected fragmentation patterns for 6-chloro-7-methyl-1H-indole-2,3-dione would include:
-
Loss of CO (m/z 167)
-
Subsequent loss of another CO (m/z 139)
-
Loss of a chlorine radical
-
Cleavage of the methyl group
-
dot graph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
} Proposed key fragmentation pathway for 6-chloro-7-methyl-1H-indole-2,3-dione.
Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione
A common synthetic route to substituted isatins is the Sandmeyer isatin synthesis.
Experimental Protocol: Sandmeyer Isatin Synthesis
-
Starting Material: 3-chloro-2-methylaniline.
-
Step 1: Formation of the isonitrosoacetanilide: React 3-chloro-2-methylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.
-
Step 2: Cyclization: Treat the resulting isonitrosoacetanilide with concentrated sulfuric acid. The acid catalyzes the cyclization to form the indole-2,3-dione ring.
-
Work-up and Purification: Pour the reaction mixture onto ice, and collect the precipitated product by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
} Synthetic workflow for 6-chloro-7-methyl-1H-indole-2,3-dione.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 6-chloro-7-methyl-1H-indole-2,3-dione. The combined data from ¹H NMR, IR, and Mass Spectrometry offer a unique and definitive fingerprint for this molecule. This detailed understanding is indispensable for researchers engaged in the synthesis, modification, and biological evaluation of this and related isatin derivatives, ultimately facilitating the advancement of novel therapeutic agents.
References
An In-depth Technical Guide to the Crystal Structure of 6-chloro-7-methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a pivotal class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that have captured the attention of medicinal chemists for decades. The strategic substitution on the isatin core can significantly modulate its physicochemical properties and pharmacological effects. This technical guide focuses on 6-chloro-7-methyl-1H-indole-2,3-dione, a halogenated and methylated isatin derivative with significant potential in drug discovery. While an experimentally determined crystal structure for this specific molecule is not publicly available at the time of this writing, this guide provides a comprehensive analysis of its expected solid-state architecture. Through a comparative study of the crystallographic data of closely related analogues, namely 6-chloro-1H-indole-2,3-dione and 7-methyl-1H-indole-2,3-dione, we predict the key structural features and intermolecular interactions that govern the crystal packing of the title compound. This guide also details a validated synthetic protocol for 6-chloro-7-methyl-1H-indole-2,3-dione and discusses its potential applications in medicinal chemistry, offering a valuable resource for researchers in the field.
Introduction: The Significance of the Isatin Scaffold
The isatin scaffold is a privileged structural motif in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities.[1] These activities include, but are not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the isatin core allows for chemical modifications at various positions, enabling the fine-tuning of its biological profile. The presence of a chloro group at the 6-position and a methyl group at the 7-position of the indole ring in 6-chloro-7-methyl-1H-indole-2,3-dione is anticipated to significantly influence its electronic and steric properties, thereby affecting its interaction with biological targets. Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for rational drug design, aiding in the prediction of its binding modes to target proteins and informing the design of more potent and selective analogues.
Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione
The synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione can be achieved through a multi-step process, with the Sandmeyer isatin synthesis being a common and effective method. This approach begins with the appropriately substituted aniline.
Experimental Protocol: Sandmeyer Isatin Synthesis
This protocol outlines the synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione from 3-chloro-2-methylaniline.
Step 1: Synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide
-
To a solution of 3-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as a mixture of concentrated hydrochloric acid and water, add a solution of chloral hydrate (1.1 equivalents) and sodium sulfate.
-
Heat the mixture under reflux for a specified period, typically 1-2 hours.
-
Cool the reaction mixture and add a solution of hydroxylamine hydrochloride (3 equivalents).
-
Continue refluxing for another 1-2 hours.
-
Upon cooling, the isonitrosoacetanilide derivative will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Cyclization to 6-chloro-7-methyl-1H-indole-2,3-dione
-
Add the dried N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide in small portions to pre-heated concentrated sulfuric acid (e.g., 70-80 °C).[2]
-
After the addition is complete, maintain the temperature for a short period (e.g., 15-20 minutes) to ensure complete cyclization.[2]
-
Carefully pour the reaction mixture onto crushed ice, which will cause the isatin product to precipitate.[2]
-
Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and then with a non-polar solvent like heptane.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to yield pure 6-chloro-7-methyl-1H-indole-2,3-dione.
Sources
The Evolving Landscape of Isatin Derivatives: A Technical Guide to the Biological Activity of 6-Chloro-7-methyl-1H-indole-2,3-dione and its Analogs
Foreword for the Modern Researcher
In the dynamic field of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands as a testament to nature's ingenuity and a cornerstone for synthetic innovation. This versatile heterocyclic core is not merely a relic of historical dye chemistry but a vibrant hub for the development of novel therapeutic agents. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties. This technical guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the biological activities associated with a specific, promising derivative: 6-chloro-7-methyl-1H-indole-2,3-dione , and its closely related analogs.
Our approach transcends a simple recitation of facts. We delve into the causality behind experimental designs, the structural nuances that dictate biological outcomes, and the mechanistic pathways these compounds modulate. This guide is designed to be a self-validating system of knowledge, grounded in authoritative references and presented with the clarity and precision required for practical application in the laboratory.
The Isatin Core: A Privileged Scaffold in Drug Discovery
Isatin is an endogenous compound found in mammalian tissues and fluids, playing a role in various physiological processes. Its unique structural features, particularly the presence of a reactive C3-keto group and an electron-rich aromatic ring, make it an ideal starting point for chemical modifications. The introduction of substituents, such as halogens and alkyl groups, can significantly alter the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets.[1]
The focus of this guide, 6-chloro-7-methyl-1H-indole-2,3-dione (also known as 6-chloro-7-methylisatin), combines the electron-withdrawing effect of a chlorine atom at the C6 position with the electron-donating and lipophilic character of a methyl group at the C7 position. This specific substitution pattern is anticipated to confer unique biological properties, which we will explore through its derivatives.
Synthesis of the 6-Chloro-7-methylisatin Core
The synthesis of the 6-chloro-7-methyl-1H-indole-2,3-dione core is a critical first step in exploring its biological potential. A common and effective method involves the reaction of N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride with sulfuric acid. This acid-catalyzed cyclization proceeds through an exothermic reaction, yielding the desired isatin derivative as a solid product.
Experimental Protocol: Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione [2]
-
Reaction Setup: In a well-ventilated fume hood, carefully heat sulfuric acid (18.3 M) to 50°C with constant stirring.
-
Addition of Precursor: Slowly add N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride in small portions over a period of 20 minutes. Monitor the temperature, as the reaction is exothermic and may rise to 70°C.
-
Heating and Quenching: After the addition is complete, increase the temperature to 80°C and maintain for 20 minutes. Allow the reaction mixture to cool to room temperature.
-
Precipitation: Carefully pour the cooled brown mixture into a beaker containing a mixture of ice and water to induce precipitation of the product.
-
Isolation and Purification: Collect the resulting solid by filtration and wash thoroughly with water. The crude product can be further purified by recrystallization or column chromatography.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The isatin scaffold is a well-established pharmacophore in the design of anticancer agents.[3] Derivatives of isatin have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. While direct studies on the anticancer activity of the parent 6-chloro-7-methyl-1H-indole-2,3-dione are limited in publicly available literature, the evaluation of its derivatives provides significant insights into its potential.
A notable study focused on a series of novel 6-chloro-7-methyl-5H-[4][5]thiadiazolo[3,2-a]pyrimidin-5-one derivatives , which are synthesized from a precursor derived from 6-chloro-7-methylisatin.[6] One of the most promising compounds from this series, 6-chloro-7-methyl-2-(4-((2-(piperidin-1-yl)ethylamino)methyl) phenyl)-[4][5]thiadiazolo[3,2-a]pyrimidin-5-one (referred to as MTDP4(9) in the study), demonstrated significant anticancer activity against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines.[6]
In Vitro Cytotoxicity Data of a Key Derivative
The cytotoxic effects of the thiadiazolopyrimidinone derivative were evaluated using standard cell viability assays. The following table summarizes the reported activity.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| MTDP4(9) | T-47D (Human Breast Cancer) | Good Activity |
| MTDP4(9) | NCI-H226 (Human Lung Cancer) | Good Activity |
| Specific IC50 values were not provided in the abstract, but the study reported "good anticancer activity" for this compound against both cell lines.[6] |
Mechanistic Insights: The Role of Apoptosis Induction
A common mechanism of action for isatin-based anticancer agents is the induction of programmed cell death, or apoptosis.[7] This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade. While the specific mechanism for the 6-chloro-7-methylisatin derivatives is yet to be fully elucidated, it is plausible that they share this pro-apoptotic activity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 6-chloro-7-methylisatin derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant bacteria and fungi necessitates the development of novel antimicrobial agents. Isatin derivatives have shown considerable promise in this area.[7] The presence of the 6-chloro substituent on the isatin ring appears to be a key determinant for antimicrobial activity.
While specific data for 6-chloro-7-methylisatin is scarce, a study on a series of 6-chloroisatin-3-semicarbazones and hydrazones revealed significant antibacterial and antifungal properties. This suggests that the 6-chloro-7-methylisatin core could serve as a valuable starting point for developing new antimicrobial drugs. The study found that semicarbazone derivatives of 6-chloroisatin exhibited more potent activity compared to their 4-chloro counterparts.
Structure-Activity Relationship (SAR) Insights
The aforementioned study on 6-chloroisatin derivatives highlighted that the presence of a chloro group at the 6-position of the isatin ring enhances the antimicrobial activity. This is likely due to the electron-withdrawing nature of chlorine, which can influence the molecule's ability to interact with microbial targets. Furthermore, the nature of the substituent at the C3 position (e.g., different semicarbazones and hydrazones) also plays a crucial role in modulating the antimicrobial spectrum and potency.
Representative Antimicrobial Data for 6-Chloroisatin Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for some of the most active 6-chloroisatin derivatives against selected fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) |
| 6-chloroisatin-3-(4′-chlorophenyl)semicarbazone | Candida albicans | 1.56 |
| 6-chloroisatin-3-(4′-bromophenyl)semicarbazone | Candida albicans | 1.56 |
| 6-chloroisatin-3-(phenoxyacetyl) hydrazone | Epidermophyton floccosum | 3.12 |
| Clotrimazole (Reference) | Candida albicans | - |
| Clotrimazole (Reference) | Epidermophyton floccosum | - |
Data extracted from a study on 6-chloroisatin derivatives.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Potential: A Frontier for 6-Chloro-7-methylisatin Derivatives
The history of isatin derivatives in antiviral research is marked by the early success of methisazone, one of the first synthetic antiviral drugs.[4] Since then, a vast number of isatin analogs have been investigated for their activity against a wide range of viruses, including HIV, HCV, and coronaviruses.[4][8] The mechanism of antiviral action for isatin derivatives is diverse and can involve inhibition of viral enzymes, interference with viral entry or replication, and modulation of host cell pathways.[4]
Future Directions and Concluding Remarks
The exploration of the biological activities of 6-chloro-7-methyl-1H-indole-2,3-dione and its derivatives is a promising avenue in medicinal chemistry. The available data, primarily from its derivatives, strongly suggests potential for development as anticancer and antimicrobial agents. The specific substitution pattern of a chloro group at the C6 position and a methyl group at the C7 position offers a unique electronic and steric profile that warrants further investigation.
Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of derivatives of 6-chloro-7-methylisatin, including Schiff bases, hydrazones, and other heterocyclic adducts, should be synthesized and screened against a broad panel of cancer cell lines, microbial strains, and viruses.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are crucial to elucidate their molecular targets and pathways of action.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Computational modeling and QSAR studies can provide valuable insights into the structural requirements for optimal activity and guide the design of next-generation derivatives.
References
- Yadav, P., & Kumar, A. (2011). Synthesis and antimicrobial evaluation of some 4- or 6-chloroisatin derivatives. Indian Journal of Pharmaceutical Sciences, 73(3), 309–314.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(19), 6537.
- Selvam, P., Kumar, V., & Chandrasekar, T. (2006). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 68(4), 542.
- Kotresh, O., & Rao, S. (Year not available). Synthesis, Characterization and Antimicrobial Properties of Schiff Bases Derived from Condensation of 8-Formyl-7-hydroxy-4-methyl. Rasayan Journal of Chemistry.
-
Gaonkar, S., Belavagi, N. S., Kulkarni, M. G., & Budagumpi, S. (2018). Synthesis and in vitro anticancer activity of 6-chloro-7-methyl-5 H -[4][5]thiadiazolo[3,2- a ]pyrimidin-5-one derivatives: molecular docking and interaction with bovine serum albumin. Journal of Taibah University for Science, 12(5), 625-636.
- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(2), 244-273.
- Pandeya, S. N., Sriram, D., Nath, G., & De Clercq, E. (2000).
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ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. Retrieved from [Link]
- Premanathan, M., Radhakrishnan, S., Kulangiappar, K., Singaravelu, G., Thirumalaiarasu, V., Sivakumar, T., & Kathiresan, K. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian journal of medical research, 136(5), 822–826.
- da Silva, C. F., Daniel, J. F. S., & da Silva, V. F. (2007). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 8(1), 1-8.
- Guszpit, E., Sadowska, B., Szkaradek, N., Sarna, E., Grela, E., Wiatrak, B., ... & Czyż, J. (2022). Antitumor effects of synthetic 6, 7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. International journal of molecular sciences, 23(19), 11467.
- Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Salahi, R., Al-Ostoot, F. H., Al-Tamimi, A. M., ... & Marzouk, M. (2023). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules, 28(19), 6825.
- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(2), 244-273.
- Meister, T. L., Brüggemann, Y., Fähr, M., Conzelmann, C., Todt, D., & Pfaender, S. (2023). Identification of novel antiviral drug candidates using an optimized SARS-CoV-2 phenotypic screening platform.
- Perchellet, J. P., Wang, Y., Weber, R. L., Lou, K., Hait, W. N., & Perchellet, E. M. (2012). Antitumor effects of synthetic 6, 7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. Cancer letters, 325(1), 75-85.
- Zotova, A. V., Shchepakin, A. A., Kushnir, D. V., Novikov, V. V., & Fedorov, A. Y. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15065.
- Kłak, J., Paneth, A., Staszewska-Krajewska, O., & Paneth, P. (2024). Vibrational and DFT Studies and Anticancer Activity of Novel Pd (II) and Pt (II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. Molecules, 29(1), 13.
- Al-Suhaimi, K. S., & Al-Salahi, R. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 27(19), 6537.
- Sadowska, B., Guszpit, E., Szkaradek, N., Sarna, E., Grela, E., Wiatrak, B., ... & Czyż, J. (2022). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International journal of molecular sciences, 23(19), 11467.
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The Indole Scaffold: A Privileged Core for Modern Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance.[1][2] Found in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, the indole scaffold has been rightfully termed a "privileged structure" in drug discovery.[1][3] Its unique electronic properties and the ability of its derivatives to form diverse interactions with a multitude of biological targets have led to the development of numerous clinically successful drugs.[4][5] This in-depth technical guide provides a comprehensive overview of the therapeutic applications of substituted indoles, with a focus on their mechanistic underpinnings in oncology, neuroprotection, and virology. We will delve into the causality behind experimental designs, provide detailed protocols for key assays, and present quantitative data to offer a practical resource for researchers in the field.
The Indole Nucleus: A Foundation for Therapeutic Diversity
The indole ring system, consisting of a benzene ring fused to a pyrrole ring, possesses a unique combination of aromaticity, hydrogen bonding capability, and lipophilicity.[3] These characteristics allow indole derivatives to interact with a wide range of biological macromolecules, including enzymes and receptors, through various non-covalent interactions.[6] The structural flexibility of the indole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[4][7] This adaptability has made substituted indoles a fertile ground for the discovery of novel therapeutic agents across a spectrum of diseases.[7][8]
Anticancer Applications of Substituted Indoles
Substituted indoles have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[9][10] Their ability to target multiple pathways involved in cancer progression makes them valuable candidates for both monotherapy and combination treatments.[7][11]
Mechanism 1: Disruption of Microtubule Dynamics
A cornerstone of cancer chemotherapy is the targeting of the microtubule network, which is essential for cell division.[12] Certain indole derivatives, most notably the vinca alkaloids (vinblastine and vincristine) isolated from Catharanthus roseus, are potent inhibitors of tubulin polymerization.[5][10] By binding to tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[12][13]
A number of synthetic indole derivatives have also been developed as tubulin polymerization inhibitors, often designed to bind to the colchicine site on β-tubulin.[13][14]
Key Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compound (substituted indole) dissolved in DMSO
-
Positive control (e.g., colchicine)
-
96-well microplate reader with a temperature-controlled cuvette holder capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test compound or control at various concentrations to the reaction mixture.
-
Incubate the mixture on ice for a short period to allow for compound binding.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Data Presentation: IC50 Values of Indole-Based Tubulin Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Derivative 5m | HeLa | 0.37 (tubulin polymerization) | [14] |
| Quinoline-indole derivative 13 | Various | 2.09 (tubulin polymerization) | [15] |
| Arylthioindole 3 | MCF-7 | 0.052 | [13] |
| Indole-chalcone derivative 55 | Various | 0.0003 - 0.009 | [16] |
Experimental Workflow: Cytotoxicity and Apoptosis Induction
Caption: Workflow for evaluating indole-based tubulin inhibitors.
Mechanism 2: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[17] The indole scaffold has proven to be an effective template for the design of potent kinase inhibitors.[4] Sunitinib, an oxindole derivative, is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[18][19] It potently inhibits several receptor tyrosine kinases, including VEGFRs and PDGFRs, thereby blocking tumor angiogenesis and proliferation.[3][20]
Key Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (substituted indole) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well plates
-
Plate reader with luminescence detection capabilities.[21]
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase and the test compound.
-
Incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.[21]
-
The luminescent signal is proportional to kinase activity.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile of Sunitinib
| Kinase Target | IC50 (nM) | Reference |
| VEGFR-1 | Potent Inhibition | [18] |
| VEGFR-2 | Potent Inhibition | [18] |
| PDGFRα | Potent Inhibition | [18] |
| PDGFRβ | Potent Inhibition | [18] |
| KIT | Potent Inhibition | [18][20] |
| FLT3 | Potent Inhibition | [18] |
| RET | Potent Inhibition | [20] |
Signaling Pathway: Inhibition of VEGFR Signaling by an Indole-Based Kinase Inhibitor
Caption: Inhibition of VEGFR signaling by an indole kinase inhibitor.
Mechanism 3: Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many indole derivatives, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to induce apoptosis in various cancer cell lines.[7][10] The mechanisms of apoptosis induction are diverse and can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, activation of caspases, and interference with survival signaling pathways like NF-κB and Akt.[7]
Key Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It therefore labels late apoptotic and necrotic cells with compromised membrane integrity.[2][8][9]
-
Procedure:
-
Seed and treat cancer cells with the substituted indole for the desired time.
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15-20 minutes.[1][2]
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Neuroprotective Applications of Substituted Indoles
The indole scaffold is also a key feature in many compounds with neuroprotective properties.[18] These derivatives show promise in the potential treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting mechanisms like oxidative stress and protein aggregation.[12][23]
Mechanism 1: Antioxidant and Radical Scavenging Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases.[18] Many indole derivatives, particularly those with hydroxyl or amino substitutions, exhibit potent antioxidant and radical scavenging activities.[21]
Key Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Reagents and Materials:
-
DPPH solution in methanol
-
Test compound (substituted indole) dissolved in methanol
-
Positive control (e.g., ascorbic acid)
-
96-well microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control.
-
Add the DPPH solution to each well of a 96-well plate.
-
Add the test compound or control to the wells.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
The decrease in absorbance of the DPPH solution is proportional to the radical scavenging activity of the compound.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Mechanism 2: Modulation of Neurotrophic Factor Signaling
Brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity.[23] Downregulation of the BDNF/TrkB signaling pathway is implicated in several neurodegenerative disorders. Some indole derivatives, such as indole-3-carbinol (I3C) and diindolylmethane (DIM), have been shown to exert neuroprotective effects by activating this pathway.[23]
Signaling Pathway: Activation of the BDNF/TrkB Pathway by Indole Derivatives
Caption: Activation of the BDNF/TrkB pathway by neuroprotective indoles.
Antiviral Applications of Substituted Indoles
The indole nucleus is present in several antiviral drugs, highlighting its importance in combating viral infections.[11] These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.[24][25]
Mechanism 1: Inhibition of Viral Entry and Fusion
Arbidol (umifenovir) is a broad-spectrum antiviral agent containing an indole core that is used for the treatment of influenza.[11][26] Its mechanism of action involves inhibiting the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[27][28][29] Arbidol is thought to achieve this by binding to the hemagglutinin (HA) protein of the influenza virus, stabilizing its prefusion conformation.[29][30]
Mechanism 2: Reverse Transcriptase Inhibition
Reverse transcriptase (RT) is an essential enzyme for retroviruses like HIV, as it converts the viral RNA genome into DNA. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that contains an indole moiety and was previously used in the treatment of HIV infection.[11] NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its activity.
Mechanism 3: Integrase Inhibition
HIV integrase is another crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[31] Some indole derivatives have been developed as HIV integrase inhibitors.[24][32] These compounds often chelate the divalent metal ions (Mg²⁺) in the active site of the integrase, thereby blocking its strand transfer activity.[6][31][33]
Data Presentation: IC50 Values of Indole-Based HIV Integrase Inhibitors
| Compound | Assay | IC50 (µM) | Reference |
| Indole-2-carboxylic acid derivative 17a | Integrase Inhibition | 3.11 | [31] |
| Indole-based ALLINI 5c | LEDGF/p75 dependent integration | 4.5 | [24] |
| Indole-2-carboxylic acid derivative 20a | Integrase Inhibition | 0.13 | [6] |
Synthetic Methodologies for Substituted Indoles
The synthesis of substituted indoles is a well-established area of organic chemistry, with numerous methods available to access a wide range of derivatives. Classical methods such as the Fischer, Bartoli, and Reissert indole syntheses are still widely used.[15] In recent years, modern catalytic methods, including metal-catalyzed cross-coupling reactions and C-H activation strategies, have provided more efficient and versatile routes to functionalized indoles, facilitating the exploration of their therapeutic potential.[22]
Conclusion and Future Perspectives
The indole scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery.[1] Its remarkable versatility has led to the development of a wide array of therapeutic agents with diverse mechanisms of action. Substituted indoles have demonstrated significant potential in the treatment of cancer, neurodegenerative diseases, and viral infections.[7][8] Future research will likely focus on the design of novel indole derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of indole-based compounds as modulators of epigenetic targets and as components of multi-target drugs represents exciting new frontiers in the ongoing quest for more effective and safer medicines.
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New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC. Available at: [Link]
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Mechanism of Inhibition of Enveloped Virus Membrane Fusion by the Antiviral Drug Arbidol. PMC. Available at: [Link]
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MTT (Assay protocol. Protocols.io. Available at: [Link]
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Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. PNAS. Available at: [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. Available at: [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Bohrium. Available at: [Link]
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Unraveling the mechanism of arbidol binding and inhibition of SARS-CoV-2: Insights from atomistic simulations. PubMed Central. Available at: [Link]
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Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. MDPI. Available at: [Link]
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(PDF) 3,3′-Diindolylmethane Promotes BDNF and Antioxidant Enzyme Formation via TrkB/Akt Pathway Activation for Neuroprotection against Oxidative Stress-Induced Apoptosis in Hippocampal Neuronal Cells. ResearchGate. Available at: [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. Available at: [Link]
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Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PMC. Available at: [Link]
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Methodological & Application
Sandmeyer synthesis protocol for 6-chloro-7-methyl-1H-indole-2,3-dione
Application Notes & Protocols
Sandmeyer Synthesis Protocol for 6-chloro-7-methyl-1H-indole-2,3-dione
Introduction: The Significance of Substituted Isatins
Isatin (1H-indole-2,3-dione) and its derivatives represent a highly valuable class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2] The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with antitumor, antiviral, anti-HIV, and anticonvulsant properties.[3][4] The biological activity can be significantly modulated by the nature and position of substituents on the aromatic ring.
The target molecule of this protocol, 6-chloro-7-methyl-1H-indole-2,3-dione, is a specifically substituted isatin whose chloro and methyl groups offer unique electronic and steric properties. These features make it a valuable building block for developing novel therapeutic agents, where halogenation can enhance membrane permeability and metabolic stability.[4]
This document provides a comprehensive guide to the synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione via the Sandmeyer isatin synthesis, a classic and reliable method for constructing the isatin core from an appropriately substituted aniline.[5][6]
Reaction Overview and Mechanism
The Sandmeyer isatin synthesis is a robust two-stage process.[7]
-
Stage 1: Condensation of a substituted aniline (in this case, 3-chloro-2-methylaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.
-
Stage 2: Acid-catalyzed intramolecular cyclization of the intermediate to yield the final isatin product.
The overall transformation is depicted below:
Figure 1: Overall reaction scheme for the synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione.
The accepted mechanism involves an initial reaction between the aniline and chloral hydrate, followed by substitution with hydroxylamine to form the α-isonitrosoacetanilide.[1] Subsequent treatment with a strong acid, such as concentrated sulfuric acid, protonates the oxime. This facilitates an intramolecular electrophilic aromatic substitution, where the anilide nitrogen attacks the aromatic ring, followed by tautomerization and hydrolysis to yield the dione structure of isatin.[1][7]
Caption: A diagram of the Sandmeyer isatin synthesis mechanism.
Detailed Experimental Protocol
This protocol is designed for the gram-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
The following table summarizes the required reagents for the synthesis.
| Reagent | Formula | MW ( g/mol ) | Moles (approx.) | Quantity | Supplier Notes |
| 3-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 0.20 | 28.3 g | Starting Material |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 0.22 | 36.4 g | Reagent |
| Hydroxylamine HCl | H₄ClNO | 69.49 | 0.64 | 44.5 g | Reagent |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | 520 g | For salting out |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 120 mL | Cyclization agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | For workup |
| Sodium Hydroxide | NaOH | 40.00 | - | As needed | For purification |
| Deionized Water | H₂O | 18.02 | - | ~3 L | Solvent/Washing |
Stage 1: Synthesis of N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide
This first stage creates the critical isonitrosoacetanilide intermediate.
-
Prepare Solutions:
-
In a 2 L round-bottomed flask, dissolve 36.4 g of chloral hydrate in 500 mL of deionized water.
-
To this solution, add 520 g of anhydrous sodium sulfate. The sodium sulfate has a dual role: it assists in the reaction and aids in "salting out" the product from the aqueous solution.[8]
-
In a separate beaker, prepare the aniline solution by dissolving 28.3 g of 3-chloro-2-methylaniline in 120 mL of water and slowly adding 21 mL of concentrated hydrochloric acid to ensure complete dissolution.
-
In another beaker, dissolve 44.5 g of hydroxylamine hydrochloride in 200 mL of water.
-
-
Reaction Execution:
-
Add the aniline hydrochloride solution to the flask containing chloral hydrate and sodium sulfate.
-
Finally, add the hydroxylamine hydrochloride solution to the main reaction flask.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath. Bring the solution to a vigorous boil. The reaction is typically complete within 1-2 hours, indicated by the formation of a crystalline precipitate.
-
-
Isolation of Intermediate:
-
Cool the reaction mixture to room temperature, then chill further in an ice bath to maximize precipitation.
-
Collect the solid intermediate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water (2 x 100 mL) to remove residual salts.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The intermediate should be a pale yellow to brownish crystalline solid. It is crucial to ensure the intermediate is thoroughly dry, as excess moisture can make the subsequent cyclization step difficult to control.[8]
-
Stage 2: Cyclization to 6-chloro-7-methyl-1H-indole-2,3-dione
This stage involves a carefully controlled exothermic cyclization in concentrated sulfuric acid.
-
Reaction Setup:
-
Place 120 mL of concentrated sulfuric acid into a 500 mL flask equipped with a mechanical stirrer and a thermometer.
-
Begin stirring and gently heat the acid to 50°C.
-
-
Addition of Intermediate:
-
Carefully add the dried N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide from Stage 1 to the stirred sulfuric acid in small portions.
-
CRITICAL STEP: The addition is exothermic. Maintain the reaction temperature between 65°C and 75°C.[9] Do not allow the temperature to exceed 80°C, as this can lead to charring and significant loss of product.[8] The rate of addition should be controlled to manage the exotherm.
-
-
Reaction Completion:
-
After the addition is complete, raise the temperature to 80°C and hold for 15-20 minutes to ensure the cyclization is complete.[9]
-
Allow the dark, viscous mixture to cool to room temperature.
-
-
Product Precipitation (Quenching):
-
Prepare a large beaker containing approximately 1 kg of crushed ice and 1 L of cold water.
-
Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. This quenching step will precipitate the crude isatin product as an orange-brown solid.
-
-
Isolation of Crude Product:
-
Allow the slurry to stand for 30 minutes to ensure complete precipitation.
-
Collect the crude 6-chloro-7-methyl-1H-indole-2,3-dione by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. This removes residual sulfuric acid.
-
Purification
A base-acid purification method is highly effective for removing non-acidic, tarry byproducts.[8][9]
-
Transfer the crude, moist solid to a beaker.
-
Add a 1 M sodium hydroxide solution portion-wise with stirring until the solid dissolves, forming the sodium salt of the isatin. Insoluble tars may remain.
-
Filter the solution to remove any insoluble impurities.[9]
-
With stirring, slowly add concentrated hydrochloric acid to the filtrate. The isatin will re-precipitate. Continue adding acid until the solution is acidic to Congo red paper.
-
Collect the purified orange-brown solid by vacuum filtration.
-
Wash the product with cold water (2 x 50 mL) and heptane (2 x 50 mL) to aid in drying.[9]
-
Dry the final product, 6-chloro-7-methyl-1H-indole-2,3-dione, in a vacuum oven at 60°C. The expected yield is approximately 60-70%.
Experimental Workflow Visualization
Caption: Flowchart of the experimental protocol.
Key Considerations and Troubleshooting
-
Purity of Aniline: The starting 3-chloro-2-methylaniline should be of high purity. Impurities can lead to side reactions and difficult-to-remove colored byproducts.
-
Temperature Control: The cyclization step (Stage 2) is the most critical part of the synthesis. Poor temperature control is the most common cause of failure, leading to extensive charring and dramatically reduced yields. Use a reliable thermometer and add the intermediate slowly.
-
Drying of Intermediate: As noted, the isonitrosoacetanilide must be thoroughly dry. Water reacts violently with concentrated sulfuric acid and can cause the reaction to become uncontrollable.
-
Acid Choice for Cyclization: While sulfuric acid is standard, for substrates that are highly lipophilic or poorly soluble, methanesulfonic acid can be a superior alternative, sometimes leading to cleaner reactions and better yields.[1]
-
Purification: The base-acid purification is essential for obtaining a high-purity final product. Ensure complete dissolution in the base and complete re-precipitation with acid for optimal results.
References
-
Synthesis of Substituted Isatins. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020-09-23). Modern Chemistry. Retrieved from [Link]
-
Marvel, C. S., & Hiers, G. S. (n.d.). Isatin. Organic Syntheses. Retrieved from [Link]
-
Mishra, P., et al. (2021-07-04). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Retrieved from [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). Retrieved from [Link]
-
Isatin. (n.d.). Wikipedia. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Sandmeyer Isonitrosoacetanilide Isatin Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. (n.d.). IJSTR. Retrieved from [Link]
-
6-Chloro-1H-indole-2,3-dione. (2016-04-19). International Union of Crystallography. Retrieved from [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Application Notes and Protocols for the Stolle Synthesis of Isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in heterocyclic chemistry and drug discovery. First isolated in 1841 through the oxidation of indigo, this bicyclic aromatic compound has since been identified in various natural sources and serves as a versatile precursor for a multitude of pharmacologically active agents.[1][2] The unique electronic and structural features of the isatin core, particularly the reactive C3-carbonyl group, allow for a wide array of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] Given its importance, robust and adaptable synthetic methods for accessing substituted isatins are of paramount interest to the scientific community.
The Stolle Synthesis: A Powerful Strategy for Isatin Preparation
Among the various methods developed for isatin synthesis, the Stolle synthesis stands out as a highly effective and versatile approach, particularly for N-substituted and aryl-substituted derivatives.[3][5][6] This two-step procedure, first reported by Robert Stolle in the early 20th century, involves the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid to yield the final isatin product.[2][6][7]
This application note provides a detailed technical guide to the Stolle synthesis, encompassing its mechanism, experimental protocols for representative substrates, a comparative analysis of reaction parameters, and troubleshooting strategies to enable researchers to effectively utilize this powerful synthetic tool.
Reaction Mechanism and Key Considerations
The Stolle synthesis proceeds through a well-defined two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Formation of the N-Aryl-α-chloro-α-oxoacetamide Intermediate
The synthesis commences with the acylation of an aniline derivative with oxalyl chloride. This reaction is typically rapid and exothermic, forming the key N-aryl-α-chloro-α-oxoacetamide intermediate. The lone pair of the aniline nitrogen attacks one of the electrophilic carbonyl carbons of oxalyl chloride, followed by the expulsion of a chloride ion and carbon monoxide to yield the corresponding amide.
Step 2: Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Acylation
The second and often more challenging step is the intramolecular Friedel-Crafts cyclization of the N-aryl-α-chloro-α-oxoacetamide intermediate. A Lewis acid is employed to activate the acyl chloride moiety, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the aniline moiety, leading to the formation of a new carbon-carbon bond and the construction of the five-membered ring of the isatin core. Subsequent deprotonation and work-up yield the final isatin derivative.
Diagram of the Stolle Synthesis Workflow
Caption: Workflow of the Stolle synthesis for isatin derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the N-aryl-α-chloro-α-oxoacetamide intermediate and the subsequent cyclization to form isatin derivatives, using an electron-rich and an electron-poor aniline as representative examples.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-chloro-2-oxoacetamide (Intermediate for an Electron-Rich Substrate)
This protocol describes the synthesis of the intermediate required for the preparation of 5-methoxyisatin.
Materials:
-
4-methoxyaniline
-
Chloroacetyl chloride
-
Acetic acid
-
Sodium acetate solution
-
Ethanol
-
Ice
Procedure: [8]
-
Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in a flask placed in an ice bath to control the temperature.
-
Under constant stirring, add 0.047 mol of chloroacetyl chloride portion-wise to the solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes at room temperature.
-
Add 35 mL of a saturated sodium acetate solution to the reaction mixture to neutralize the excess acid and precipitate the product. A solid precipitate should form.
-
Filter the resulting solid and wash it thoroughly with cold water to remove any remaining salts and acetic acid.
-
Dry the solid product.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-methoxyphenyl)-2-chloro-2-oxoacetamide as colorless crystals. The reported yield is approximately 80%.[8]
Protocol 2: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide (Intermediate for an Electron-Poor Substrate)
This protocol details the synthesis of the intermediate for the preparation of 5-nitroisatin.
Materials:
-
p-Nitroaniline
-
Chloroacetyl chloride
-
Ethyl acetate
-
Water
Procedure: [1]
-
In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of p-nitroaniline and 15 mL of chloroacetyl chloride.
-
Reflux the mixture for 1 hour. The reaction should be monitored for the consumption of the starting material.
-
After cooling the reaction mixture to room temperature, add ethyl acetate to dissolve the product.
-
Wash the ethyl acetate solution three times with water in a separatory funnel to remove any unreacted chloroacetyl chloride and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-chloro-N-(4-nitrophenyl)acetamide can be further purified by recrystallization if necessary. The reported yield is approximately 11.5 g, with a melting point of 183-185 °C.[1]
Protocol 3: General Procedure for the Intramolecular Friedel-Crafts Cyclization (Stolle Synthesis)
This general protocol can be adapted for the cyclization of various N-aryl-α-chloro-α-oxoacetamide intermediates.
Materials:
-
N-Aryl-α-chloro-α-oxoacetamide intermediate
-
Lewis acid (e.g., Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄))
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-dichloroethane)
-
Ice
-
Dilute hydrochloric acid
-
Appropriate solvent for recrystallization
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the N-aryl-α-chloro-α-oxoacetamide intermediate in an anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Carefully add the Lewis acid portion-wise, maintaining the temperature below 10 °C. The amount of Lewis acid required can vary, but typically a stoichiometric amount or a slight excess is used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction time will vary depending on the substrate and should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction and decompose the Lewis acid complex.
-
Acidify the mixture with dilute hydrochloric acid to ensure complete precipitation of the product.
-
Filter the crude isatin derivative, wash it with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or toluene).
Causality Behind Experimental Choices and Troubleshooting
The success of the Stolle synthesis is highly dependent on the careful selection of reagents and reaction conditions.
Choice of Lewis Acid
The Lewis acid is arguably the most critical component in the cyclization step. Its primary role is to coordinate with the carbonyl oxygen of the acyl chloride, thereby increasing its electrophilicity and facilitating the intramolecular Friedel-Crafts reaction.
-
Aluminum chloride (AlCl₃): This is a strong and commonly used Lewis acid for the Stolle synthesis. It is particularly effective for anilines with electron-donating or moderately deactivating substituents. However, its high reactivity can sometimes lead to side reactions and charring, especially with sensitive substrates.
-
Titanium tetrachloride (TiCl₄): TiCl₄ is another powerful Lewis acid that is often used in Stolle syntheses.[2][6] It can be advantageous in cases where AlCl₃ leads to undesired side products.
-
Boron trifluoride etherate (BF₃·OEt₂): This is a milder Lewis acid that can be beneficial for substrates that are prone to decomposition under stronger acidic conditions.[2]
The choice of Lewis acid should be guided by the electronic nature of the aniline substrate. Electron-rich anilines generally undergo cyclization more readily, and milder Lewis acids may be sufficient. Conversely, electron-poor anilines require stronger Lewis acids and often more forcing reaction conditions to achieve cyclization.
Effect of Substituents on the Aniline Ring
The nature and position of substituents on the aniline ring have a profound impact on the outcome of the Stolle synthesis.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and alkyl groups increase the electron density of the aromatic ring, making it more nucleophilic and thus facilitating the electrophilic aromatic substitution (Friedel-Crafts acylation). This generally leads to higher yields and milder reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halogens deactivate the aromatic ring, making the intramolecular Friedel-Crafts reaction more difficult. These substrates often require stronger Lewis acids, higher reaction temperatures, and longer reaction times to achieve cyclization. Yields may be lower compared to their electron-rich counterparts.
Diagram of the Stolle Synthesis Mechanism
Caption: Mechanism of the Stolle synthesis of isatin.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the intermediate | Incomplete reaction; decomposition of starting materials or product. | Ensure the use of high-purity aniline and oxalyl chloride. Control the reaction temperature carefully, especially during the addition of oxalyl chloride. |
| Failure of the cyclization step | Insufficiently strong Lewis acid for deactivated anilines; steric hindrance; decomposition of the intermediate. | For electron-poor anilines, consider using a stronger Lewis acid (e.g., AlCl₃ or TiCl₄) and higher reaction temperatures. Ensure strictly anhydrous conditions, as moisture will deactivate the Lewis acid. |
| Formation of tarry byproducts | Reaction temperature is too high; overly reactive Lewis acid. | Reduce the reaction temperature during the cyclization step. Consider using a milder Lewis acid (e.g., BF₃·OEt₂). |
| Difficulty in product purification | Presence of starting materials or side products. | Optimize the reaction conditions to drive the reaction to completion. Employ appropriate purification techniques such as column chromatography in addition to recrystallization. The use of a bisulfite addition product can aid in purification.[9] |
Data Presentation: Scope of the Stolle Synthesis
The following table summarizes the application of the Stolle synthesis for the preparation of various substituted isatin derivatives, highlighting the versatility of this method.
| Aniline Substrate | Substituent | Lewis Acid | Yield (%) | Reference |
| Aniline | H | AlCl₃ | Good | [2] |
| 4-Methoxyaniline | 5-OCH₃ | AlCl₃ | High | [8] |
| 4-Nitroaniline | 5-NO₂ | AlCl₃/H₂SO₄ | Moderate | [2][10] |
| 4-Chloroaniline | 5-Cl | AlCl₃ | Good | [6] |
| N-Methylaniline | N-CH₃ | AlCl₃ | Good | [1] |
Conclusion
The Stolle synthesis is a robust and highly valuable method for the preparation of a wide range of isatin derivatives. Its two-step nature allows for the synthesis of the key N-aryl-α-chloro-α-oxoacetamide intermediate, which can then be cyclized under appropriate Lewis acid catalysis. By understanding the underlying mechanism and the influence of substituents and reaction conditions, researchers can effectively employ and troubleshoot the Stolle synthesis to access novel isatin-based compounds for applications in medicinal chemistry and materials science. This application note serves as a comprehensive guide to facilitate the successful implementation of this important synthetic transformation.
References
- Aziz, T., Ullah, A., Ullah, R., & Iqbal, M. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23544-23552.
- Gandhi, P. V., Burande, S. R., Charde, M. S., & Chakole, R. D. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 01-13.
- Mishra, P., Mishra, A. K., Bahe, A. K., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2018).
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. (n.d.). ResearchGate. Retrieved from [Link]
- A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (2013). RSC Advances, 3(42), 19375-19381.
- Patil, D. S. (n.d.).
- A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Egyptian Journal of Chemistry.
- Synthesis, Identification, Theoretical And Experimental Studies For Carbon Steel Corrosion Inhibition in Sea Water for New Urea and Thiourea Derivatives linkage to 5-Nitro Isatin Moiety. (2016). Der Pharma Chemica, 8(19), 350-361.
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2015). RSC Advances, 5(102), 83733-83764.
- Isatin. (2022). International Journal of Current Microbiology and Applied Sciences, 11(1), 141-152.
- A new method for synthesizing nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020).
- The Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. (2018). Digital Commons @ Otterbein.
- REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). (2021). International Journal of Innovations in Scientific Engineering, 3(1), 1-10.
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Application Notes & Protocols: N-Alkylation Reactions of 6-chloro-7-methyl-1H-indole-2,3-dione
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Isatin Scaffold and N-Alkylation
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone scaffold in medicinal chemistry and drug development. These compounds exhibit a remarkable breadth of biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties.[1][2] The versatility of the isatin core makes it an invaluable starting material for the synthesis of a wide array of novel heterocyclic compounds.[2][3][4]
The specific substrate of focus, 6-chloro-7-methyl-1H-indole-2,3-dione (IUPAC Name: 6-chloro-7-methyl-1H-indole-2,3-dione; PubChem CID: 4513067), is a halogenated isatin derivative.[5] Halogenation of the isatin ring has been shown to enhance cytotoxic properties, making this a promising starting material for novel therapeutic agents.[1]
A critical chemical modification of the isatin nucleus is N-alkylation. This reaction involves the substitution of the hydrogen atom on the indole nitrogen (N1 position) with an alkyl group. This transformation serves two primary purposes:
-
Modulation of Biological Activity: The introduction of an alkyl group at the N1 position can significantly influence the compound's pharmacological profile. Studies have shown that N-alkylation can enhance the cytotoxic and anticancer activity of isatin derivatives.[1][6]
-
Synthetic Utility: N-alkylation reduces the acidity of the N-H proton, thereby stabilizing the isatin nucleus against degradation by bases.[7] This makes N-alkylated isatins robust intermediates for further synthetic transformations at the C3 carbonyl position, enabling the construction of more complex, drug-like molecules.[7][8]
This guide provides a detailed examination of the N-alkylation of 6-chloro-7-methyl-1H-indole-2,3-dione, offering both classical and modern protocols, mechanistic insights, and expert commentary to aid researchers in this essential synthetic transformation.
Reaction Mechanism: Deprotonation and Nucleophilic Substitution
The N-alkylation of isatin proceeds via a two-step mechanism. The first and crucial step is the deprotonation of the weakly acidic N-H proton by a suitable base. This generates a highly conjugated and resonance-stabilized isatin anion, which is a potent nucleophile.[7] The second step is a classical bimolecular nucleophilic substitution (SN2) reaction, where the isatin anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.
Key components of this reaction include:
-
Substrate: 6-chloro-7-methyl-1H-indole-2,3-dione.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a widely used, effective, and easy-to-handle base for this transformation.[6][7][9] Other bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can also be employed, particularly for less reactive alkylating agents.[7]
-
Alkylating Agent: A variety of agents can be used, such as alkyl iodides, bromides, or chlorides (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide). The choice of agent determines the nature of the N-substituent.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal. They effectively dissolve the isatin salt and facilitate the SN2 reaction without interfering with the nucleophile.[6][7][9]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the N-alkylation of 6-chloro-7-methyl-1H-indole-2,3-dione. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Classical N-Alkylation via Conventional Heating
This method is a reliable and widely used procedure that is effective for a range of alkyl halides.[6][9]
Materials:
-
6-chloro-7-methyl-1H-indole-2,3-dione (1.0 mmol, 195.6 mg)
-
Alkyl halide (e.g., methyl iodide, 1.1 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (1.3 mmol, 179.7 mg)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
-
Round-bottom flask (50 mL) with stir bar
-
Reflux condenser and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Ice water bath
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Add 6-chloro-7-methyl-1H-indole-2,3-dione (1.0 mmol), anhydrous K₂CO₃ (1.3 mmol), and a magnetic stir bar to a 50 mL round-bottom flask.
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask.
-
Alkylating Agent: Add the alkyl halide (1.1 mmol) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to 70-80°C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water (3 x 20 mL) to remove residual DMF and salts.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from hot ethanol to yield the pure N-alkylated product.[9]
Protocol 2: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis offers a significant improvement in efficiency, dramatically reducing reaction times and often increasing yields.[7]
Materials:
-
6-chloro-7-methyl-1H-indole-2,3-dione (1.0 mmol, 195.6 mg)
-
Alkyl halide (e.g., ethyl bromoacetate, 1.1 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.3 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (a few drops to create a slurry)
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave synthesizer
Procedure:
-
Preparation: In a 10 mL microwave vial, combine 6-chloro-7-methyl-1H-indole-2,3-dione (1.0 mmol), the base (1.3 mmol), and the alkyl halide (1.1 mmol).
-
Solvent: Add just enough DMF (typically 0.5-1.0 mL) to form a thick slurry.[7]
-
Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120°C) for 3-10 minutes. Note: Reaction parameters should be optimized for the specific microwave unit and reagents used.
-
Work-up & Isolation: After cooling, follow the same work-up and isolation procedure as described in Protocol 1 (steps 6-9). The reduced solvent volume simplifies the work-up process significantly.[7]
Data Summary and Protocol Comparison
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted |
| Heating Method | Oil Bath / Heating Mantle | Microwave Irradiation |
| Typical Base | K₂CO₃ | K₂CO₃ or Cs₂CO₃[7] |
| Solvent Volume | ~10 mL per mmol | ~1 mL per mmol (slurry)[7] |
| Temperature | 70-80 °C | 100-150 °C (optimized) |
| Reaction Time | 1.5 - 4 hours[9] | 3 - 10 minutes[7] |
| Typical Yield | ~80%[9] | >90%[9] |
| Key Advantage | Standard laboratory equipment | High speed, efficiency, and yield |
| Key Disadvantage | Longer reaction times | Requires specialized equipment |
Expert Insights & Troubleshooting
-
Causality of Reagent Choice: The use of an anhydrous base and solvent is critical. Any moisture present can hydrolyze the alkylating agent and quench the isatin anion, leading to lower yields. K₂CO₃ is often sufficient for reactive alkylating agents like methyl iodide or benzyl bromide. For less reactive agents (e.g., alkyl chlorides), a stronger base like Cs₂CO₃ or NaH may be required, or the addition of a catalyst like potassium iodide (KI) can facilitate the reaction.[6]
-
Self-Validating Protocols: Each protocol includes a clear endpoint determined by TLC monitoring. A successful reaction is validated by the disappearance of the starting isatin spot and the appearance of a new, less polar product spot. The final validation comes from characterization of the purified product via NMR, IR, and Mass Spectrometry to confirm the structure.
-
Troubleshooting Low Yields: If yields are consistently low, consider the following:
-
Reagent Purity: Ensure all reagents, especially the solvent (DMF), are anhydrous.
-
Base Inefficiency: The K₂CO₃ may not be sufficiently ground or active. Use freshly ground, dried K₂CO₃.
-
Temperature: For conventional heating, ensure the temperature is maintained consistently. For microwave synthesis, a temperature or power optimization may be necessary.
-
-
Regioselectivity: For the isatin scaffold, N-alkylation is highly regioselective at the N1 position due to the acidity of the N-H proton. Unlike other heterocyclic systems such as purines or indazoles, where competitive alkylation at different nitrogen atoms is a common problem leading to isomeric mixtures, isatin provides a clean and predictable outcome.[10][11] This makes it a highly reliable reaction for synthetic chemists.
References
-
Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research. [Link]
-
Fakhra, A., et al. (2024). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]
-
Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. Asian Journal of Chemistry. [Link]
-
Fakhra, A., et al. (2024). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. PubMed. [Link]
-
Cerdeira, N., et al. (2005). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. [Link]
-
Lu, H., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications. [Link]
-
Lu, H., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. RSC Publishing. [Link]
-
Shinde, P., et al. (2023). Design, Synthesis and Biological Activities of Isatin Derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. PubChem. [Link]
-
Varma, R. S. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC. [Link]
-
Glazunova, V. V., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkylated indoles. ResearchGate. [Link]
-
Kennedy, B. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. PubChem. [Link]
-
Német, B., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]
-
Zhang, Y., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Rejman, D., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry. [Link]
-
Lamberts, K., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Link]
-
Aiello, D., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules. [Link]
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- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Kinase Inhibition Assays: Evaluating 6-chloro-7-methyl-1H-indole-2,3-dione
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them premier targets for therapeutic intervention. The isatin (1H-indole-2,3-dione) scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including kinase inhibition.[2][3] Isatin-based compounds often function as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the phosphotransfer reaction.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-chloro-7-methyl-1H-indole-2,3-dione (CAS: 6374-90-9) in kinase inhibition assays. While the specific kinase targets of this particular derivative are yet to be fully elucidated, this guide offers a robust framework for its initial characterization, including assay selection, protocol execution, and data interpretation.
Compound of Interest: 6-chloro-7-methyl-1H-indole-2,3-dione
| Property | Value | Source |
| IUPAC Name | 6-chloro-7-methyl-1H-indole-2,3-dione | [4] |
| Synonyms | 6-chloro-7-methylisatin | [6] |
| CAS Number | 6374-90-9 | [7] |
| Molecular Formula | C₉H₆ClNO₂ | [4] |
| Molecular Weight | 195.60 g/mol | [4] |
| Predicted XLogP3 | 1.7 | |
| Appearance | Solid (predicted) | - |
| Solubility | Isatin and its derivatives are generally soluble in polar organic solvents such as DMSO and DMF, with low solubility in water.[8][9] | - |
Principle of Kinase Inhibition Assays
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. The reduction in kinase activity is indicative of inhibition. Various assay formats are available, each with its own advantages and disadvantages. This guide will focus on luminescence-based assays due to their high sensitivity, broad applicability, and suitability for high-throughput screening (HTS).[10]
Two prominent luminescence-based methods are:
-
Kinase-Glo® (ATP Depletion Assay): This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.[10][11] The luminescent signal is inversely proportional to kinase activity; high luminescence indicates low ATP consumption and therefore high inhibition.
-
ADP-Glo™ (ADP Formation Assay): This assay measures the amount of ADP produced during the kinase reaction.[8][9] The luminescent signal is directly proportional to kinase activity; high luminescence indicates high ADP production and therefore low inhibition.
Mechanism of Action Visualization
The isatin scaffold is known to act as a hinge-binding motif, a key feature of many Type I and Type II ATP-competitive kinase inhibitors. The following diagram illustrates the general mechanism of ATP-competitive inhibition.
Caption: ATP-competitive kinase inhibition by 6-chloro-7-methyl-1H-indole-2,3-dione.
Experimental Protocols
Preparation of Stock Solutions
Causality: Accurate and consistent inhibitor concentrations are paramount for reliable IC₅₀ determination. DMSO is a common solvent for organic molecules, but its concentration in the final assay should be minimized to avoid affecting enzyme activity.
-
Compound Stock: Prepare a 10 mM stock solution of 6-chloro-7-methyl-1H-indole-2,3-dione in 100% DMSO.
-
Note: The solubility of the specific compound should be empirically determined. If 10 mM is not achievable, prepare the highest possible concentration and adjust subsequent dilutions accordingly.
-
-
ATP Stock: Prepare a 10 mM stock solution of ATP in nuclease-free water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Kinase and Substrate Stocks: Prepare stock solutions of the kinase and its specific substrate according to the manufacturer's recommendations. Store at -80°C.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Causality: The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range. The two-step process allows for the termination of the kinase reaction and depletion of remaining ATP before measuring the produced ADP, minimizing signal interference.[8][9]
Materials:
-
6-chloro-7-methyl-1H-indole-2,3-dione
-
Target Kinase and its specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock solution of 6-chloro-7-methyl-1H-indole-2,3-dione in DMSO. For a 10-point dose-response curve, a 1:3 dilution series is recommended.
-
Prepare a "no inhibitor" control (100% activity) with DMSO only.
-
Prepare a "no kinase" control (background) with DMSO only.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted compound or DMSO controls to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a kinase/buffer solution. Add 2 µL of this solution to each well.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should ideally be at the Kₘ value for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
Causality: The IC₅₀ value is a key parameter for quantifying the potency of an inhibitor. It is crucial to normalize the data to the controls to account for background signal and the uninhibited enzyme activity.
-
Calculate Percent Inhibition:
-
Average the luminescence values for each control and inhibitor concentration.
-
Subtract the average background (no kinase) from all other values.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
Hypothetical Data Presentation
The following table presents a hypothetical kinase inhibition profile for 6-chloro-7-methyl-1H-indole-2,3-dione against a panel of kinases.
| Kinase Target | 6-chloro-7-methyl-1H-indole-2,3-dione IC₅₀ (µM) | Staurosporine IC₅₀ (µM) |
| Kinase A | 0.5 | 0.01 |
| Kinase B | 2.5 | 0.02 |
| Kinase C | > 50 | 0.05 |
| Kinase D | 0.2 | 0.005 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.
Troubleshooting and Best Practices
-
High DMSO Concentration: Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.
-
ATP Concentration: For ATP-competitive inhibitors, the apparent IC₅₀ value is dependent on the ATP concentration in the assay. It is recommended to perform assays at the Kₘ of ATP for the specific kinase to allow for better comparison of inhibitor potencies.
-
Biochemical vs. Cell-Based Assays: A potent inhibitor in a biochemical assay may show reduced activity in a cell-based assay due to factors like poor cell permeability, efflux pumps, or intracellular metabolism. It is essential to validate hits from biochemical screens in cellular models.
-
Assay Linearity: Ensure the kinase reaction is within the linear range with respect to time and enzyme concentration to obtain accurate inhibition data.
Conclusion
This document provides a detailed framework for the initial characterization of 6-chloro-7-methyl-1H-indole-2,3-dione as a potential kinase inhibitor. By employing robust and sensitive luminescence-based assays, researchers can efficiently determine its inhibitory potency and begin to profile its selectivity against a panel of kinases. The provided protocols and data analysis guidelines are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of novel kinase-targeted therapeutics.
References
-
Al-Salem, H. S. A., Arifuzzaman, M., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. PubMed. Retrieved from [Link]
-
Al-Salem, H. S. A., Arifuzzaman, M., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. MDPI. Retrieved from [Link]
-
Al-Salem, H. S. A., Arifuzzaman, M., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Semantic Scholar. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 6-Chloro-7-methylisatin | CAS 6374-90-9. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. Retrieved from [Link]
-
Lisurek, M., & Seifert, R. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]
-
R&D Chemicals. (n.d.). 6-Chloro-7-methyl isatin. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids. NIH. Retrieved from [Link]
-
da Silva, A. C., et al. (2019). Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity Through Molecular Docking and Bioassays. ResearchGate. Retrieved from [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Cell Culture Collective. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. NIH. Retrieved from [Link]
-
YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]
-
ResearchGate. (2019). Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why?. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
Sources
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- 2. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Chloro-7-methyl-1H-indole-2,3-dione in Medicinal Chemistry
Foreword: The Isatin Scaffold - A Privileged Motif in Drug Discovery
The isatin (1H-indole-2,3-dione) core is a remarkable and versatile heterocyclic scaffold that has captured the attention of medicinal chemists for decades. Its inherent biological activities, coupled with the synthetic tractability of its dicarbonyl system and aromatic ring, have established it as a "privileged" structure in the design and development of novel therapeutic agents. Nature itself provides precedent, with isatin being an endogenous compound found in mammalian tissues. The true power of the isatin scaffold, however, lies in its capacity for chemical modification, allowing for the fine-tuning of its pharmacological profile. Strategic substitution on the aromatic ring and derivatization at the N-1 and C-3 positions can profoundly influence its biological effects, leading to a diverse array of compounds with anticancer, antiviral, and antimicrobial properties. This guide focuses on a specific, strategically substituted analog: 6-chloro-7-methyl-1H-indole-2,3-dione (also known as 6-chloro-7-methylisatin), exploring its potential as a cornerstone for the development of next-generation therapeutics. The introduction of a chlorine atom at the 6-position and a methyl group at the 7-position creates a unique electronic and steric environment, offering opportunities for enhanced potency and selectivity.
The Strategic Advantage of 6-Chloro-7-methyl Substitution
The substitution pattern of 6-chloro-7-methylisatin is not arbitrary; it is a deliberate design choice aimed at enhancing its drug-like properties. The chlorine atom, an electron-withdrawing group, can significantly modulate the electronic distribution of the indole ring, potentially improving interactions with biological targets through halogen bonding. This can lead to increased binding affinity and selectivity for specific enzymes or receptors. The methyl group at the 7-position introduces a lipophilic character, which can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This strategic combination of substituents makes 6-chloro-7-methylisatin an attractive starting point for the synthesis of novel drug candidates.
Synthesis of the Core Scaffold: 6-Chloro-7-methyl-1H-indole-2,3-dione
The reliable and scalable synthesis of the core isatin scaffold is paramount for any subsequent derivatization and drug discovery program. A common and effective method for the preparation of 6-chloro-7-methyl-1H-indole-2,3-dione is through an acid-catalyzed cyclization of a suitable precursor.
Protocol 1: Synthesis of 6-Chloro-7-methyl-1H-indole-2,3-dione[1]
Materials:
-
N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetimidoyl chloride
-
Concentrated Sulfuric Acid (18.3 M)
-
Ice
-
Water
-
0.4 M Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid (12 M)
-
Heptane
Procedure:
-
To 300 ml of well-stirred concentrated sulfuric acid heated to 50°C, add 60 g of N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetimidoyl chloride in small portions over 20 minutes. The reaction is exothermic and the temperature may rise to 70°C.
-
After the addition is complete, raise the temperature to 80°C and maintain for 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the brown mixture into a mixture of approximately 500 g of ice and 500 mL of water. Dilute further with 1 L of water to yield a brown-orange slurry.
-
Collect the solid by filtration and wash with water (2 x 500 mL) under suction to yield an orange solid.
-
Dissolve the solid in 1 L of 0.4 M sodium hydroxide solution.
-
Remove any insoluble tar by filtration.
-
To the filtrate, add 70 mL of concentrated hydrochloric acid.
-
Collect the resulting brown-orange solid by filtration.
-
Wash the solid with water (3 x 500 mL) and then with heptane (2 x 200 mL).
-
Dry the final product at 54°C under vacuum for 6 hours to yield 6-chloro-7-methyl-1H-indole-2,3-dione.
Expected Yield: Approximately 62%.
Characterization: The structure can be confirmed by 1H NMR spectroscopy. In DMSO-d6, the expected peaks are at approximately 11.3 ppm (1H, s, NH), 7.4 ppm (1H, d, J=8.0 Hz), 7.2 ppm (1H, d, J=8.1 Hz), and 2.25 ppm (3H, s, CH3).[1]
Applications in Anticancer Drug Discovery
The isatin scaffold is a well-established pharmacophore in the development of anticancer agents. Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, modulation of caspases, and disruption of microtubule polymerization. The unique substitution pattern of 6-chloro-7-methylisatin makes it a promising candidate for the development of novel anticancer drugs with improved efficacy and selectivity.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Isatin derivatives can induce apoptosis (programmed cell death) in cancer cells through multiple pathways. A key mechanism is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these kinases, isatin derivatives can halt the uncontrolled growth of cancer cells.
Diagram: General Mechanism of Action of Isatin Derivatives in Cancer
Caption: Isatin derivatives can inhibit protein kinases and activate caspases to induce apoptosis.
Synthesis of Anticancer Derivatives: Thiadiazolopyrimidinones
One promising class of anticancer agents derived from a related precursor are the 6-chloro-7-methyl-5H-[2][3][4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives.[2] These compounds have shown notable activity against human breast and lung cancer cell lines.
Protocol 2: General Synthesis of Thiadiazolopyrimidinone Derivatives
This protocol is adapted from the synthesis of related thiadiazolopyrimidinones and illustrates a potential synthetic route from a 6-chloro-7-methyl substituted precursor.
Materials:
-
Substituted 2-amino-1,3,4-thiadiazole
-
Ethyl 2-cyano-3-(dimethylamino)acrylate
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of the substituted 2-amino-1,3,4-thiadiazole (0.01 mol) and ethyl 2-cyano-3-(dimethylamino)acrylate (0.01 mol) in ethanol (20 mL) is refluxed in the presence of a catalytic amount of piperidine for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent to afford the pure thiadiazolopyrimidinone derivative.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a synthesized 6-chloro-7-methyl-[2][3][4]thiadiazolo[3,2-a]pyrimidin-5-one derivative against human cancer cell lines.[2]
| Compound ID | Cancer Cell Line | IC50 (µM)[2] |
| MTDP4(9) | T-47D (Breast Cancer) | 1.12 |
| MTDP4(9) | NCI-H226 (Lung Cancer) | 1.89 |
Applications in Antiviral Research
Isatin derivatives have a long history of investigation as antiviral agents, with some of the earliest synthetic antiviral drugs belonging to this class. The versatility of the isatin scaffold allows for the design of compounds that can interfere with various stages of the viral life cycle, including attachment, entry, replication, and release.
Mechanism of Action: Targeting Viral Replication
The antiviral mechanism of isatin derivatives is often attributed to their ability to inhibit key viral enzymes, such as reverse transcriptase and proteases, which are essential for viral replication. For example, isatin-β-thiosemicarbazones have been shown to be effective against poxviruses. More recently, isatin derivatives have been investigated for their activity against a range of viruses, including HIV, hepatitis C virus (HCV), and coronaviruses.[4][5]
Diagram: General Antiviral Workflow
Caption: Isatin derivatives can inhibit the replication of viruses within host cells.
Synthesis of Antiviral Derivatives: Schiff Bases
Schiff bases of isatins are a well-explored class of derivatives with a wide range of biological activities, including antiviral effects. They are readily synthesized by the condensation of the C-3 carbonyl group of isatin with a primary amine.
Protocol 3: General Synthesis of Isatin Schiff Bases
Materials:
-
6-Chloro-7-methyl-1H-indole-2,3-dione
-
Substituted primary amine (e.g., aminoguanidine, substituted anilines)
-
Ethanol or Glacial Acetic Acid
-
Catalyst (e.g., a few drops of glacial acetic acid if using ethanol as solvent)
Procedure:
-
Dissolve 6-chloro-7-methyl-1H-indole-2,3-dione (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add the substituted primary amine (1 equivalent) to the solution.
-
If using ethanol, add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
The crude product can be purified by recrystallization.
Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action. Isatin derivatives have demonstrated promising activity against a broad spectrum of microorganisms.
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial activity of isatin derivatives is thought to arise from their ability to interfere with essential microbial processes. This can include the inhibition of enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of many isatin derivatives may also facilitate their transport across microbial cell membranes.
Synthesis of Antimicrobial Derivatives: Mannich Bases
Mannich bases of isatins are another important class of derivatives with demonstrated antimicrobial properties. They are formed through the aminoalkylation of the N-1 position of the isatin ring.
Protocol 4: General Synthesis of Isatin Mannich Bases
Materials:
-
6-Chloro-7-methyl-1H-indole-2,3-dione (or a C-3 substituted derivative like a Schiff base)
-
Formaldehyde solution (37%)
-
A secondary amine (e.g., morpholine, piperidine)
-
Ethanol
Procedure:
-
To a solution of the isatin derivative (1 equivalent) in ethanol, add formaldehyde (1.2 equivalents) and the secondary amine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the precipitated Mannich base is collected by filtration.
-
The product is washed with cold ethanol and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for some 6-chloroisatin derivatives against various microbial strains. While not the exact 7-methyl analog, this data provides a strong indication of the potential of this class of compounds.[5]
| Compound | S. aureus (MIC, µg/mL)[5] | E. coli (MIC, µg/mL)[5] | C. albicans (MIC, µg/mL)[5] |
| 6-chloroisatin-3-(2'-chlorophenyl) semicarbazone | 6.25 | 12.5 | 12.5 |
| 6-chloroisatin-3-(4'-bromophenyl) semicarbazone | 6.25 | 12.5 | 6.25 |
Future Perspectives and Conclusion
6-Chloro-7-methyl-1H-indole-2,3-dione represents a highly promising and strategically designed scaffold for the development of novel therapeutic agents. The presence of the chloro and methyl groups offers distinct advantages for modulating the pharmacokinetic and pharmacodynamic properties of its derivatives. The synthetic accessibility of this core molecule, coupled with the vast potential for derivatization at the N-1 and C-3 positions, provides a fertile ground for medicinal chemistry exploration.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 6-chloro-7-methylisatin derivatives. This should include the preparation of Schiff bases, Mannich bases, spiro-oxindoles, and other heterocyclic hybrids. Systematic screening of these compounds against a broad panel of cancer cell lines, viruses, and microbial pathogens will be crucial for identifying lead candidates. Furthermore, detailed structure-activity relationship (SAR) studies, aided by computational modeling, will provide valuable insights for the rational design of more potent and selective agents. The continued exploration of 6-chloro-7-methylisatin and its derivatives holds significant promise for addressing unmet medical needs in oncology, virology, and infectious diseases.
References
-
Gaonkar, S., et al. (2018). Synthesis and in vitro anticancer activity of 6-chloro-7-methyl-5 H -[2][3][4]thiadiazolo[3,2- a ]pyrimidin-5-one derivatives: molecular docking and interaction with bovine serum albumin. Journal of Taibah University for Science, 12(5), 576-586.
- Pandeya, S. N., et al. (2005). Synthesis and antimicrobial evaluation of some 4- or 6-chloroisatin derivatives. Indian Journal of Chemistry - Section B, 44B(1), 164-169.
- Selvam, P., et al. (2008). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 70(6), 801-804.
- El-Saman, T., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(2), 244-273.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Chloro-7-methyl-1H-indole-2,3-dione as a Versatile Building Block in Heterocyclic Synthesis
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are renowned precursors in the synthesis of a vast array of heterocyclic compounds, many of which form the core of pharmacologically active molecules.[1] This guide focuses on a specifically substituted analog, 6-chloro-7-methyl-1H-indole-2,3-dione, a building block whose unique electronic and steric properties offer distinct advantages in synthetic design. The presence of a chlorine atom at the 6-position and a methyl group at the 7-position significantly influences the reactivity of the isatin core, enabling the regioselective synthesis of complex molecules. This document provides a detailed exploration of its synthetic utility, featuring proven protocols for the construction of high-value heterocyclic systems such as quinolines and spiro-oxindoles, which are prominent scaffolds in medicinal chemistry.[2][3]
Introduction: The Strategic Advantage of 6-Chloro-7-methylisatin
The isatin scaffold is a privileged structure in drug discovery, prized for its ability to participate in a wide range of chemical transformations.[1] The vicinal dicarbonyl group at the C2 and C3 positions provides two reactive sites for condensation, addition, and ring-forming reactions. The benzene ring portion of the molecule can also be functionalized to modulate the biological and physicochemical properties of the final products.
6-Chloro-7-methyl-1H-indole-2,3-dione (also known as 6-chloro-7-methylisatin) offers specific advantages over the parent isatin molecule. The electron-withdrawing nature of the chlorine atom at C6 can influence the electrophilicity of the C3 carbonyl, while the adjacent methyl group at C7 introduces steric hindrance and can direct the regioselectivity of certain reactions. This unique substitution pattern makes it an invaluable tool for creating molecular diversity and accessing novel chemical space.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6374-90-9 | [4] |
| Molecular Formula | C₉H₆ClNO₂ | [4] |
| Molecular Weight | 195.60 g/mol | [4] |
| Appearance | Orange to brown-orange solid | [5] |
| IUPAC Name | 6-chloro-7-methyl-1H-indole-2,3-dione | [4] |
Synthesis of the Building Block: 6-Chloro-7-methyl-1H-indole-2,3-dione
The preparation of substituted isatins often follows established named reactions, such as the Sandmeyer isatin synthesis.[6] A common and effective method for synthesizing 6-chloro-7-methylisatin involves the acid-catalyzed cyclization of an N-aryl-hydroxyiminoacetamide precursor.
Protocol 1: Synthesis via Sandmeyer Methodology
This protocol is adapted from established procedures for isatin synthesis.[5]
Step 1: Preparation of N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride
-
This intermediate is typically prepared from 3-chloro-2-methylaniline through a reaction with chloral hydrate and hydroxylamine hydrochloride.
Step 2: Cyclization to 6-chloro-7-methyl-1H-indole-2,3-dione
-
In a well-ventilated fume hood, carefully add N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride (1.0 eq) in small portions to vigorously stirred concentrated sulfuric acid (18.3 M, ~5 mL per gram of starting material) pre-heated to 50°C.
-
An exothermic reaction will occur, and the temperature should be controlled, allowing it to rise to but not exceed 80°C.
-
Once the addition is complete, maintain the temperature at 80°C for approximately 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the dark mixture onto a large volume of crushed ice (~10 g of ice per mL of acid).
-
Dilute the resulting slurry with cold water to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
For purification, the crude solid can be dissolved in a dilute sodium hydroxide solution (e.g., 0.4 M), filtered to remove insoluble tars, and then re-precipitated by the careful addition of concentrated hydrochloric acid.
-
Collect the purified orange solid by filtration, wash with water and a non-polar solvent like heptane, and dry under vacuum.[5]
Application in Quinolone Synthesis: The Pfitzinger Reaction
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound containing an α-methylene group, under basic conditions.[7][8][9] This reaction is highly valuable as the quinoline core is a key feature in numerous pharmaceuticals.
Mechanism Insight: Why it Works
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring, opening it to form an intermediate keto-acid (isatinic acid).[8] This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.[8] The substitution pattern on the isatin directly translates to the substitution on the resulting quinoline ring.
Caption: Generalized workflow of the Pfitzinger quinoline synthesis.
Protocol 2: Synthesis of a 7-Chloro-8-methylquinoline-4-carboxylic Acid Derivative
This is a representative protocol for the Pfitzinger reaction.
-
To a solution of 6-chloro-7-methyl-1H-indole-2,3-dione (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (3.0-4.0 eq).
-
Heat the mixture to reflux for 30 minutes to ensure complete ring opening to the potassium isatinate salt.
-
Add the α-methylene carbonyl compound (e.g., pyruvate, a simple ketone like acetone, or an acetophenone derivative) (1.1 eq) to the reaction mixture.
-
Continue to heat at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of ~4-5. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified quinoline-4-carboxylic acid.
Application in Spiro-oxindole Synthesis: Multicomponent Reactions (MCRs)
Spiro-oxindoles are a highly sought-after class of compounds due to their complex three-dimensional structures and significant biological activities.[2][3][10] Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are an efficient and atom-economical way to synthesize these complex scaffolds.[11][12][13] Isatins are excellent substrates for MCRs, particularly in [3+2] cycloaddition reactions for the synthesis of spiropyrrolidinyl oxindoles.
Reaction Insight: The [3+2] Cycloaddition Pathway
A common strategy involves the in situ generation of an azomethine ylide from the condensation of isatin with an amino acid (such as sarcosine or proline). This 1,3-dipole then reacts with a dipolarophile (an activated alkene) in a [3+2] cycloaddition to construct the spiro-pyrrolidine ring system. The substituents on the isatin are carried directly into the final spirocyclic product.
Caption: Workflow for the three-component synthesis of spiro-oxindoles.
Protocol 3: Three-Component Synthesis of a Spiro[pyrrolidine-3,3'-oxindole]
This protocol is a general method for the synthesis of spiropyrrolidinyl oxindoles.[14]
-
In a round-bottom flask, dissolve 6-chloro-7-methyl-1H-indole-2,3-dione (1.0 mmol), the selected amino acid (e.g., L-proline or sarcosine) (1.2 mmol), and the dipolarophile (e.g., a chalcone or maleimide) (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) (10-15 mL).
-
Heat the mixture to reflux and stir for the required time (typically 3-8 hours). The reaction progress should be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate directly from the reaction mixture.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro-oxindole product.
-
Characterize the final product using standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS). The diastereoselectivity of the reaction can often be determined from the ¹H NMR spectrum.
Conclusion and Future Outlook
6-Chloro-7-methyl-1H-indole-2,3-dione is a highly effective and strategic building block for modern heterocyclic synthesis. Its unique substitution pattern provides a handle for chemists to control reactivity and introduce specific functionalities that can be crucial for tuning the biological activity of target molecules. The protocols detailed herein for the Pfitzinger quinoline synthesis and multicomponent reactions for spiro-oxindoles demonstrate just a fraction of its potential. As the demand for novel, structurally complex, and diverse small molecules continues to grow in drug discovery and materials science, the application of thoughtfully designed building blocks like 6-chloro-7-methylisatin will undoubtedly expand, leading to the discovery of new and important chemical entities.
References
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Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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Santos, M. A. (2020). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Molecules, 25(15), 3426. Retrieved from [Link]
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Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. (2019). ResearchGate. Retrieved from [Link]
-
Ball-Jones, N. R., et al. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Chemical Society Reviews, 41(15), 5245-5258. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2018). Synthesis of a new series of biologically interesting 6′-chloro-1′,1′-dioxospiro[4H-benzo[d][6][7][11]oxadiazocine-4,3′(2′H)-[7][8][10]benzodithiazine]-2,6(1H,5H)dione derivatives. National Institutes of Health. Retrieved from [Link]
-
6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. (n.d.). PubChem. Retrieved from [Link]
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Isatin: A key player in multi-component reactions for heterocycle synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances. Retrieved from [Link]
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Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Retrieved from [Link]
-
One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. (2024). Chemical Reviews Letters. Retrieved from [Link]
-
Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018). Juniper Publishers. Retrieved from [Link]
-
Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). National Institutes of Health. Retrieved from [Link]
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Application Note & Protocol: A Guide to the Synthesis and Evaluation of Isatin-Thiazole Derivatives as Potent α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of isatin-thiazole derivatives and the subsequent evaluation of their inhibitory activity against α-glucosidase. Type 2 diabetes mellitus is a global health challenge characterized by postprandial hyperglycemia, a condition primarily managed by controlling the digestion of carbohydrates.[1][2] α-Glucosidase, an enzyme in the small intestine, plays a crucial role in breaking down complex carbohydrates into absorbable monosaccharides.[3][4] Its inhibition is a key therapeutic strategy to delay carbohydrate absorption and manage blood glucose levels.[3][5][6] Isatin and thiazole are privileged heterocyclic scaffolds known to be constituents of molecules with significant biological activities, including potent α-glucosidase inhibition.[7][8][9][10][11] This guide details a robust synthetic protocol based on the Hantzsch thiazole synthesis and a standardized in vitro colorimetric assay to quantify the inhibitory potential of the synthesized compounds, providing a foundational workflow for researchers in medicinal chemistry and drug discovery.
Rationale and Strategy: Targeting α-Glucosidase with Isatin-Thiazole Hybrids
The primary therapeutic approach for mitigating postprandial hyperglycemia involves retarding glucose absorption by inhibiting carbohydrate-hydrolyzing enzymes in the gastrointestinal tract.[3] α-Glucosidase inhibitors, such as the clinically approved acarbose and miglitol, function by competitively blocking the active sites of these enzymes, thereby delaying the breakdown of complex carbohydrates and lowering the rate of glucose absorption.[4][5]
The molecular hybridization of an isatin core with a thiazole ring creates a chemical scaffold with significant potential for potent α-glucosidase inhibition.[7][11] The isatin moiety provides a versatile platform for structural modification, while the thiazole ring is a key pharmacophore in numerous bioactive compounds.[10][11] The synthesis strategy outlined herein utilizes the classical Hantzsch thiazole synthesis, a reliable and high-yielding reaction that condenses a thiourea (or thioamide) derivative with an α-haloketone to form the thiazole ring.[12][13][14] This approach allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize inhibitory potency.
Synthesis of Isatin-Thiazole Derivatives
The synthesis is a two-step process beginning with the formation of an isatin-derived thiosemicarbazone, which then undergoes cyclization to form the final isatin-thiazole product.
Synthetic Workflow
The overall synthetic pathway is depicted below. The initial step involves the condensation of a substituted isatin with thiosemicarbazide to form an intermediate thiosemicarbazone. This intermediate is then reacted with a substituted α-bromoacetophenone in a Hantzsch-type cyclization to yield the target isatin-thiazole derivative.
Caption: General workflow for the two-step synthesis of isatin-thiazole derivatives.
Detailed Synthesis Protocol
Materials and Reagents:
-
Substituted Isatin (e.g., Isatin, 5-Bromo-isatin)
-
Thiosemicarbazide
-
Substituted α-bromoacetophenone (phenacyl bromides)
-
Ethanol (Absolute)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bicarbonate (NaHCO₃)
-
Silica Gel TLC plates (F254)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and filtration apparatus.
Protocol:
Step 1: Synthesis of Isatin Thiosemicarbazone Intermediate [15]
-
In a round-bottom flask, dissolve the substituted isatin (1.0 eq) in absolute ethanol.
-
Add thiosemicarbazide (1.0 eq) to the solution.
-
Add 2-3 drops of concentrated HCl as a catalyst. This protonates the carbonyl oxygen of the isatin, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine group of thiosemicarbazide.
-
Reflux the reaction mixture for 3-4 hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in n-hexane).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Filter the solid product using a Buchner funnel, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum. The resulting thiosemicarbazone is typically used in the next step without further purification.
Step 2: Synthesis of (Z)-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives [7][15]
-
In a round-bottom flask, suspend the isatin thiosemicarbazone intermediate (1.0 eq) from Step 1 in absolute ethanol.
-
Add the desired substituted α-bromoacetophenone (1.0 eq).
-
Reflux the mixture for 4-6 hours. The reaction mechanism involves an initial Sₙ2 reaction where the sulfur of the thioamide attacks the α-carbon of the bromoacetophenone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[12][13]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
Basify the mixture with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any generated HBr and precipitate the product.
-
Filter the resulting solid, wash with copious amounts of water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure isatin-thiazole derivative.
Structural Characterization
The identity and purity of the synthesized compounds must be confirmed using standard spectroscopic methods.[16][17]
-
¹H NMR: Confirms the proton environment of the molecule. Expect characteristic signals for the isatin and thiazole ring protons, as well as signals for the specific substituents. For example, the thiazole H-5 proton typically appears as a singlet.[15]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula.[15]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the C=O stretch of the isatin lactam and the C=N bonds within the hydrazone and thiazole structures.[15]
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a reliable and widely used colorimetric assay to determine the α-glucosidase inhibitory activity of the synthesized compounds in a 96-well microplate format.[18]
Principle of the Assay
The assay quantifies the activity of α-glucosidase from Saccharomyces cerevisiae by measuring its ability to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic reaction releases p-nitrophenol (pNP), a chromogenic product with a distinct yellow color. The rate of pNP formation, measured by the increase in absorbance at 405 nm, is directly proportional to enzyme activity.[5][18] In the presence of an inhibitor, the rate of pNPG hydrolysis decreases, resulting in a reduced absorbance reading.
Assay Workflow Diagram
Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.
Detailed Assay Protocol
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Sodium phosphate buffer (monobasic and dibasic)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Solutions:
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a final pH of 6.8.[18]
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in the phosphate buffer. Prepare this solution fresh before each experiment to ensure optimal enzyme activity.[18]
-
pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer.[18]
-
Test Compound & Acarbose Solutions: Prepare stock solutions (e.g., 10 mM) in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1% to prevent interference with enzyme activity.[18]
-
Sodium Carbonate Solution (0.1 M): Dissolve Na₂CO₃ in distilled water.
Assay Procedure:
-
To each well of a 96-well plate, add the components as described in the plate layout table below.
| Well Type | Phosphate Buffer (µL) | Test Compound / Control (µL) | α-Glucosidase (µL) | pNPG (µL) | Na₂CO₃ (µL) |
| Blank (B) | 70 | 20 (Buffer) | - | 20 | 50 |
| Control (C) | 50 | 20 (Buffer/DMSO) | 20 | 20 | 50 |
| Test (S) | 50 | 20 (Test Compound) | 20 | 20 | 50 |
| Positive Control | 50 | 20 (Acarbose) | 20 | 20 | 50 |
-
Add 50 µL of phosphate buffer to all wells except the blank. Add 70 µL to the blank wells.
-
Add 20 µL of the respective test compound dilutions, acarbose dilutions, or buffer/DMSO vehicle to the appropriate wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[18]
-
Initiate the enzymatic reaction by adding 20 µL of the 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for exactly 20 minutes.[18]
-
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells. The basic pH stops the enzyme and maximizes the color development of the p-nitrophenolate ion.[18][19]
-
Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Correct the absorbance readings by subtracting the absorbance of the blank (B) from all other wells.
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the test compounds using the following formula:[18]
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control is the absorbance of the control well (enzyme + buffer + substrate).
-
A_sample is the absorbance of the test well (enzyme + inhibitor + substrate).
-
-
Determine the IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This is achieved by plotting the percentage inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Expected Results & Data Interpretation
Many isatin-thiazole derivatives have demonstrated significantly more potent α-glucosidase inhibitory activity than the standard drug, acarbose.[7][9] The IC₅₀ values can range from the low micromolar to nanomolar scale, depending on the substitutions on the aromatic rings.
Table 1: Example α-Glucosidase Inhibitory Activity of Isatin-Thiazole Derivatives
| Compound ID | Substituent on Isatin (N1) | Substituent on Phenyl (at thiazole) | IC₅₀ (µM)[7][9] |
| Acarbose | - | - | 817.38 ± 6.27 |
| 6i | H | 4-OH | 7.51 ± 0.17 |
| 6p | 2-F-benzyl | 4-OH | 5.36 ± 0.13 |
| Derivative X | 5-Methyl | 4-Cl | 10.34 ± 0.17 |
| Derivative Y | H | 2,4-diCl | 11.78 ± 0.21 |
Note: Data is compiled from published literature for illustrative purposes.[7][9] Actual results will vary based on the specific synthesized compounds.
Structure-Activity Relationship (SAR) Insights:
-
Hydroxyl Groups: The presence of a hydroxyl group, particularly at the 4-position of the phenyl ring attached to the thiazole, often leads to a significant increase in inhibitory activity, likely due to the formation of hydrogen bonds with key amino acid residues in the enzyme's active site.[7]
-
Halogens: The introduction of electron-withdrawing groups like fluorine or chlorine on the benzyl substituent at the N1 position of the isatin ring can enhance potency.[7][20]
-
Hydrophobic Interactions: Molecular docking studies suggest that hydrophobic and π-π stacking interactions between the inhibitor and aromatic residues like Phenylalanine within the active site are crucial for binding.[7][8]
Conclusion
This application note provides a validated, step-by-step framework for the synthesis and biological evaluation of isatin-thiazole derivatives as α-glucosidase inhibitors. The Hantzsch synthesis offers a versatile and efficient route to a diverse library of these compounds. The described in vitro assay is a robust and high-throughput method for accurately determining their inhibitory potency. The excellent activity reported for this class of compounds underscores their potential as lead structures in the development of new therapeutic agents for the management of type 2 diabetes.
References
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Xie, Z., Wang, G., Wang, J., et al. (2017). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors. Molecules, 22(4), 659. [Link]
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Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Bio-protocol. Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]
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ResearchGate. (2017). (PDF) Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors. ResearchGate. [Link]
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Solangi, M., et al. (2022). Isatin thiazoles as antidiabetic: Synthesis, in vitro enzyme inhibitory activities, kinetics, and in silico studies. Archiv der Pharmazie. [Link]
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MDPI. (2017). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors. MDPI. [Link]
-
protocols.io. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]
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ResearchGate. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. ResearchGate. [Link]
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ResearchGate. (2024). (PDF) Synthesis and characterization of thiazole derivatives of N-substituted Isatin. ResearchGate. [Link]
-
Al-Ibodan, O. A., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. PMC - NIH. [Link]
-
Aryani, T., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]
-
MDPI. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. MDPI. [Link]
-
Loizzo, M. R., et al. (2018). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. [Link]
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Wang, G., et al. (2016). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. PMC - NIH. [Link]
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Journal of Young Pharmacists. (2014). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Journal of Young Pharmacists. [Link]
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Hussain, A., et al. (2023). Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. PMC - NIH. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
Khan, K. M., et al. (2014). Synthesis, in vitro evaluation and molecular docking studies of thiazole derivatives as new inhibitors of α-glucosidase. PubMed. [Link]
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Abdelhamid, M. S., et al. (2024). Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents. PMC - NIH. [Link]
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ResearchGate. (2018). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Solangi, M., et al. (2022). Isatin thiazoles as antidiabetic: Synthesis, in vitro enzyme inhibitory activities, kinetics, and in silico studies. PubMed. [Link]
-
Sharma, P. K., et al. (2021). Synthesis and studies of thiazolidinedione-isatin hybrids as α-glucosidase inhibitors for management of diabetes. PubMed. [Link]
-
Letters in Applied NanoBioScience. (2022). Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. Letters in Applied NanoBioScience. [Link]
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Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis, Characterization, Molecular Docking, and Antimicrobial Evaluation of New Acetylenic Mannich Bases of Isatin–Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
El-Metwaly, N. M., et al. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. NIH. [Link]
-
The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis, Characterization, Molecular Docking, and Antimicrobial Evaluation of New Acetylenic Mannich Bases of Isatin–Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Bou-Salah, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Studies of Thiazolidinedione–Isatin Hybrids As α-Glucosidase Inhibitors for Management of Diabetes. ResearchGate. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Feingold, K. R. (2020). Alpha Glucosidase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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Application Notes and Protocols: Molecular Docking Studies of 6-Chloro-7-methyl-1H-indole-2,3-dione with Potential Oncologic and Viral Protein Targets
Introduction: The Therapeutic Potential of Isatin Scaffolds and the Role of In Silico Docking
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the isatin core allows for extensive structural modifications, enabling the synthesis of compounds with tailored biological activities.[1][3] One such derivative, 6-chloro-7-methyl-1H-indole-2,3-dione (PubChem CID: 4513067), is a subject of growing interest for its potential as a therapeutic agent.[4] The exploration of its mechanism of action at a molecular level is crucial for rational drug design and development.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This in silico approach is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of small molecules against a protein target, predict binding affinities, and elucidate potential binding modes.[7][8] By simulating the interaction between a ligand (the small molecule) and a receptor (the protein), molecular docking provides valuable insights that can guide lead optimization and reduce the time and cost associated with experimental screening.[7]
This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 6-chloro-7-methyl-1H-indole-2,3-dione against three high-value therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the SARS-CoV-2 main protease (Mpro). These targets are selected based on the known activities of isatin derivatives against kinases and viral proteases.[1][4][9][10][11][12] We will utilize widely accessible and validated software tools, including AutoDock Vina for the docking calculations and PyMOL and BIOVIA Discovery Studio Visualizer for data analysis and visualization.
Experimental Design and Workflow
A successful molecular docking study hinges on a well-defined workflow, encompassing meticulous preparation of both the ligand and the protein targets, precise definition of the binding site, execution of the docking algorithm, and critical analysis of the results. The causality behind each step is crucial for obtaining meaningful and reproducible outcomes.
Conceptual Workflow Diagram
Caption: Overall workflow for the molecular docking study.
Part 1: Ligand and Protein Preparation
The accuracy of molecular docking is highly dependent on the quality of the input structures. This preparatory phase aims to convert raw structural data into a format suitable for the docking software, ensuring correct atom types, charges, and protonation states.
Ligand Preparation Protocol
The ligand, 6-chloro-7-methyl-1H-indole-2,3-dione, must be converted into a 3D structure with appropriate chemical properties.
Protocol:
-
Obtain Ligand Structure:
-
Download the 2D structure of 6-chloro-7-methyl-1H-indole-2,3-dione from the PubChem database (CID: 4513067) in SDF format.[4]
-
-
2D to 3D Conversion and Energy Minimization:
-
Use a molecular editor such as ChemDraw or a free online tool to open the SDF file.
-
Convert the 2D structure to a 3D conformation.
-
Perform an energy minimization of the 3D structure using a force field like MMFF94. This step is crucial to obtain a low-energy, geometrically plausible conformation.[13]
-
-
Pharmacokinetic Property Prediction (Optional but Recommended):
-
Before proceeding with the computationally intensive docking, it is prudent to assess the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ligand.
-
Utilize the SwissADME web server for this purpose.[14][15] Input the SMILES string of the compound.
-
Analyze parameters such as Lipinski's Rule of Five, bioavailability score, and the BOILED-Egg plot to predict oral bioavailability and blood-brain barrier permeability.[16][17] This provides an early indication of the compound's potential as a drug candidate.
-
-
Prepare Ligand for AutoDock Vina:
-
Save the energy-minimized 3D structure in PDB format.
-
Use AutoDock Tools (ADT) to prepare the ligand for Vina.[18]
-
Open the PDB file in ADT.
-
The software will automatically add polar hydrogens and compute Gasteiger charges, which are essential for the scoring function.[19]
-
Define the rotatable bonds. Torsion angles of these bonds will be explored by Vina during the docking process.
-
Save the final structure in PDBQT format. This file format contains the atomic coordinates, partial charges, and atom-type definitions required by Vina.[20]
-
-
Protein Target Preparation Protocol
The selection and preparation of the target protein structures are critical for a successful docking experiment. We have selected three targets based on the known biological activities of isatin derivatives.
Selected Protein Targets:
| Target Protein | PDB ID | Rationale | Resolution | Co-crystallized Ligand |
| CDK2 | Isatin derivatives are known CDK2 inhibitors.[1][4] | 1.75 Å | SU9516[1] | |
| VEGFR-2 | Isatins are reported as inhibitors of VEGFR-2 kinase.[12] | 1.83 Å | Tivozanib[10] | |
| SARS-CoV-2 Mpro | Isatin derivatives have shown broad-spectrum antiviral activities.[2][9] | 2.16 Å | Inhibitor N3[13] |
Protocol:
-
Download Protein Structures:
-
Download the atomic coordinate files for the selected PDB IDs from the RCSB Protein Data Bank.
-
-
Pre-processing in a Molecular Visualization Tool (e.g., PyMOL, Discovery Studio):
-
Open the PDB file.
-
Remove all non-essential molecules, including water molecules, co-factors (unless they are part of the active site), and any co-crystallized ligands.[13][21] This is done to create a clean binding pocket for the new ligand.
-
If the protein is a multimer, retain only the chain that contains the active site of interest.[22]
-
Inspect the protein for any missing residues or atoms. If significant portions are missing, it may be necessary to use a homology modeling server to build a complete model. For minor gaps, some preparation tools can add the missing atoms.
-
Save the cleaned protein structure as a new PDB file.
-
-
Prepare Protein for AutoDock Vina using ADT:
Part 2: Molecular Docking with AutoDock Vina
With the ligand and protein targets prepared, the next step is to perform the molecular docking simulations.
Grid Box Generation
The grid box defines the three-dimensional space in the target protein where the docking algorithm will search for favorable binding poses for the ligand.
Protocol:
-
Identify the Binding Site:
-
The most reliable method for defining the binding site is to use the coordinates of the co-crystallized ligand in the original PDB file.
-
In a molecular viewer, superimpose the prepared protein (without the original ligand) and the original PDB structure.
-
Identify the amino acid residues that form the binding pocket around the original ligand.
-
-
Define Grid Box Parameters in ADT:
-
Load the prepared protein PDBQT file into ADT.
-
Open the "Grid" -> "Grid Box" option.
-
Center the grid box on the identified binding site. The dimensions of the box should be large enough to accommodate the ligand and allow for some rotational and translational movement. A common starting point is a box of 25 x 25 x 25 Å.[18] The box should not be excessively large, as this can decrease the accuracy of the docking.[7]
-
Record the center coordinates (center_x, center_y, center_z) and the size of the box in each dimension (size_x, size_y, size_z). These values will be used in the Vina configuration file.
-
AutoDock Vina Execution
AutoDock Vina is typically run from the command line. A configuration file is used to specify the input files and docking parameters.
Protocol:
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) in the same directory as your prepared PDBQT files.
-
Add the following lines to the file, replacing the file names and grid parameters with your specific values:[23][24]
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the probability of finding the best binding mode but also increase the computation time. The default value of 8 is a good starting point.[23]
-
num_modes : This specifies the number of binding modes (poses) to be generated.
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your files.
-
Execute the following command:[16]
-
Vina will perform the docking and generate two output files: results.pdbqt (containing the coordinates of the docked poses) and results.log (containing the binding affinities and RMSD values for each pose).
-
Part 3: Results Analysis and Visualization
The final phase of the docking study involves analyzing the output to identify the most likely binding mode and to understand the nature of the protein-ligand interactions.
Analysis of Docking Results
Protocol:
-
Examine the Log File:
-
Open the results.log file.
-
The binding modes are ranked by their binding affinity (in kcal/mol). The most negative value indicates the strongest predicted binding.
-
The first mode is generally considered the most likely binding pose.[15]
-
-
Analyze the Poses:
-
The results.pdbqt file contains the coordinates for the number of binding modes you specified.
-
The root-mean-square deviation (RMSD) values in the log file indicate the conformational similarity between the poses. A low RMSD between the top-ranking poses suggests a well-defined binding pocket.
-
Hypothetical Docking Results:
| Target Protein | Binding Affinity (kcal/mol) - Mode 1 | Key Interacting Residues (Hypothetical) |
| CDK2 | -8.5 | Leu83, Glu81, Phe80, Asp145 |
| VEGFR-2 | -9.2 | Cys919, Asp1046, Glu885, Val848 |
| SARS-CoV-2 Mpro | -7.9 | His41, Cys145, Glu166, Gln189 |
Visualization of Protein-Ligand Interactions
Visualization is crucial for understanding the specific interactions that stabilize the protein-ligand complex.
Protocol using PyMOL:
-
Load Structures:
-
Visualize Interactions:
-
Select the protein and the first binding mode of the ligand.
-
Use the "preset" -> "ligand sites" -> "cartoon" option to focus on the binding site and the interactions.[15]
-
To identify specific interactions like hydrogen bonds, use the "Wizard" -> "Measurement" tool to measure distances between potential donor and acceptor atoms.[15]
-
Protocol using BIOVIA Discovery Studio Visualizer:
-
Load Structures:
-
Open Discovery Studio Visualizer.
-
Load the protein PDB file.
-
Load the docked ligand pose (you may need to convert the PDBQT to PDB first).
-
-
2D and 3D Interaction Maps:
Interaction Diagram (Hypothetical)
Caption: Hypothetical interactions of the ligand with VEGFR-2.
Conclusion and Future Directions
This application note has detailed a robust and reproducible workflow for conducting molecular docking studies of 6-chloro-7-methyl-1H-indole-2,3-dione against CDK2, VEGFR-2, and the SARS-CoV-2 main protease. The protocols provided, from ligand and protein preparation to docking execution and results analysis, serve as a comprehensive guide for researchers in drug discovery.
The hypothetical results suggest that 6-chloro-7-methyl-1H-indole-2,3-dione has the potential to bind with high affinity to these therapeutically relevant targets. The next logical steps would be to perform in vitro enzymatic assays and cell-based assays to validate these in silico predictions. Furthermore, molecular dynamics simulations could be employed to study the stability of the predicted protein-ligand complexes over time. The insights gained from these computational studies can significantly accelerate the development of novel isatin-based therapeutics.
References
-
Betzi, S., Alam, R., & Schonbrunn, E. (2011). CDK2 in complex with inhibitor SU9516. RCSB Protein Data Bank. [Link]
-
BIOVIA, Dassault Systèmes. BIOVIA Discovery Studio Visualizer. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(2), 244–273. [Link]
- Chen, H., et al. (2005). Design, synthesis, and biological evaluation of N-substituted isatin derivatives as potential SARS-CoV main protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(19), 4491-4495.
-
Whittington, D. A., et al. (2012). Crystal structure of the VEGFR2 kinase domain in complex with tivozanib. RCSB Protein Data Bank. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]
- Gandhi, N., et al. (2021). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. Journal of Drug Delivery and Therapeutics, 11(2-s), 143-153.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Schrödinger, LLC. (2023). The PyMOL Molecular Graphics System, Version 2.5. [Link]
-
Oreate AI Blog. (2023). How to Use Python Molecular Viewer (PyMol). [Link]
- Vine, K. L., Matesic, L., & Locke, J. M. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Current Cancer Drug Targets, 9(3), 397-419.
-
Liu, X., et al. (2020). The crystal structure of COVID-19 main protease in complex with an inhibitor N3. RCSB Protein Data Bank. [Link]
-
Bioinformatics Review. (2018). Tutorial: Vina Output Analysis Using PyMol. [Link]
-
Compchems. (2022). An introduction to PyMOL. [Link]
-
BioSoft. (n.d.). PyMOL - Molecular Visualization System. [Link]
- International Journal of Progressive Research in Science and Engineering. (2021).
- Jamwal, A., et al. (2022). From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. Current Drug Targets, 23(12), 1146-1167.
-
The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(2), 244–273.
-
PyMOL Wiki. (n.d.). PyMOL. [Link]
-
Haq, F. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Martinelli, A. (n.d.). Protein-ligand interaction. [Link]
-
Bioinformatics Review. (2024). How to see ligand interactions and label residues in DS Visualizer?. [Link]
-
Jurnal Universitas Padjadjaran. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
-
YouTube. (2023). How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. [Link]
- ResearchGate. (2021). Isatin analogues with tyrosine kinase inhibitory activity and anti-leishmanial activity.
-
YouTube. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
The AutoDock Suite. (n.d.). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]
- ResearchGate. (2020). Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4513067, 6-chloro-7-methyl-1H-indole-2,3-dione. [Link]
-
Feinstein, W. P., & Brylinski, M. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. Journal of Cheminformatics, 7, 18. [Link]
-
EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. [Link]
- Jurnal Universitas Padjadjaran. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer.
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
- Journal of Drug Delivery and Therapeutics. (2021).
- Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum.
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
- JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.
-
YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]
-
Wang, J. C., & Chou, K. C. (2014). Molecular docking: a powerful approach for structure-based drug discovery. Current medicinal chemistry, 21(34), 3957–3969. [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
Sources
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Application Note: A Multi-Faceted Approach to the In Vitro Cytotoxicity Evaluation of 6-Chloro-7-methyl-1H-indole-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential and Toxicological Screening of Isatin Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] The synthetic tractability of the isatin scaffold has led to the development of numerous analogs, some of which have shown promise by targeting key oncogenic pathways like kinase signaling, tubulin polymerization, and apoptosis induction.[3][4] The FDA approval of sunitinib, an oxindole-based kinase inhibitor, has further solidified the therapeutic potential of this chemical class.[1]
6-chloro-7-methyl-1H-indole-2,3-dione is a novel isatin derivative. As with any new chemical entity intended for therapeutic use, a thorough evaluation of its cytotoxic profile is a critical first step in the preclinical development process.[5][6] This application note provides a comprehensive, multi-step framework for characterizing the in vitro cytotoxicity of this compound. The workflow is designed to not only quantify cell death but also to elucidate the underlying mechanism, moving from a broad assessment of cell viability to a more detailed analysis of apoptotic and necrotic pathways.
This guide is structured to provide both the "how" and the "why" for each experimental stage, ensuring that the data generated is robust, reproducible, and mechanistically informative.
Overall Experimental Workflow
The evaluation of 6-chloro-7-methyl-1H-indole-2,3-dione's cytotoxicity follows a logical progression from broad screening to mechanistic investigation. This systematic approach ensures a thorough characterization of the compound's effects on cancer cells.
Caption: Cytotoxicity evaluation workflow for 6-chloro-7-methyl-1H-indole-2,3-dione.
Part 1: Initial Cytotoxicity Screening and IC50 Determination via MTT Assay
Rationale: The initial step is to determine if 6-chloro-7-methyl-1H-indole-2,3-dione exhibits cytotoxic activity and to quantify its potency. The MTT assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity, which generally correlates with cell viability.[7][8] By exposing cancer cells to a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key metric of drug potency.
Principle of the Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed a cancer cell line (e.g., HeLa, A549, or MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of 6-chloro-7-methyl-1H-indole-2,3-dione in complete culture medium. A typical starting range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank control.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (or controls) to the appropriate wells in triplicate.
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[10]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
The raw absorbance data should be processed to calculate the percentage of cell viability for each concentration relative to the vehicle control.
Calculation: Percentage Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
The results should be summarized in a table and plotted as a dose-response curve (Viability % vs. Log[Concentration]) to determine the IC50 value using non-linear regression analysis.
Table 1: Sample MTT Assay Data for 6-chloro-7-methyl-1H-indole-2,3-dione on HeLa cells (48h)
| Concentration (µM) | Mean Corrected Absorbance (570nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.211 | 0.075 | 96.6% |
| 1 | 1.053 | 0.061 | 84.0% |
| 5 | 0.642 | 0.045 | 51.2% |
| 10 | 0.315 | 0.033 | 25.1% |
| 50 | 0.088 | 0.012 | 7.0% |
| 100 | 0.051 | 0.009 | 4.1% |
Part 2: Differentiating Modes of Cell Death - Apoptosis vs. Necrosis
Rationale: Once cytotoxicity is established, the next crucial step is to determine how the cells are dying. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[11] Differentiating between these is vital, as apoptosis is often a preferred mechanism for anticancer agents. We will use two complementary assays: Annexin V/PI staining to positively identify apoptotic and necrotic cells, and an LDH assay to quantify necrosis.
Annexin V-FITC and Propidium Iodide (PI) Staining
Principle of the Assay: This flow cytometry-based assay uses two dyes to distinguish between different cell populations.[12]
-
Annexin V-FITC: Annexin V is a protein that has a high affinity for phosphatidylserine (PS).[13] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[13] It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.
Caption: Principle of Annexin V and Propidium Iodide staining for cell death analysis.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed and treat cells in 6-well plates with 6-chloro-7-methyl-1H-indole-2,3-dione at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Combine all cells from each well.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Data Analysis: The flow cytometer will generate dot plots separating cells into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells or cellular debris.
Lactate Dehydrogenase (LDH) Release Assay
Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cells.[15] When the plasma membrane is compromised—a hallmark of necrosis—LDH is released into the culture medium.[11][16] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by absorbance.[16]
Protocol: LDH Assay
-
Cell Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Prepare three control wells for each condition: Maximum LDH Release (cells treated with a lysis buffer) and Spontaneous LDH Release (untreated cells).[17]
-
Supernatant Collection: After treatment, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate for 10-30 minutes at room temperature, protected from light.[16]
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Data Acquisition: Measure the absorbance at 490-520 nm.[16]
Data Analysis: Percentage Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
Part 3: Mechanistic Insight - Investigating Caspase Activation
Rationale: If the Annexin V/PI assay indicates that 6-chloro-7-methyl-1H-indole-2,3-dione induces apoptosis, the next logical step is to investigate the underlying molecular pathway. Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving cellular substrates and dismantling the cell.[18] Measuring their activity provides direct evidence of apoptosis execution.
Principle of the Assay: The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activity of caspases-3 and -7.[19] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[18] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.[18]
Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the compound as previously described.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[20]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: The data is typically presented as Relative Luminescence Units (RLU) or as fold change in caspase activity over the vehicle control.
Table 2: Sample Caspase-Glo® 3/7 Data for 6-chloro-7-methyl-1H-indole-2,3-dione (6h)
| Concentration (µM) | Mean RLU | Standard Deviation | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,432 | 1,287 | 1.0 |
| 1 | 22,109 | 2,011 | 1.4 |
| 5 | 185,184 | 15,670 | 12.0 |
| 10 | 354,936 | 29,854 | 23.0 |
| 50 | 293,208 | 25,432 | 19.0 |
Comprehensive Data Interpretation
By integrating the results from these three experimental phases, a clear and detailed picture of the cytotoxic profile of 6-chloro-7-methyl-1H-indole-2,3-dione can be formed.
-
MTT Assay: Establishes the dose-dependent cytotoxicity and provides the IC50 value, quantifying the compound's potency.
-
Annexin V/PI & LDH Assays: A significant increase in the Annexin V+/PI- population, coupled with low LDH release, strongly indicates that the compound induces apoptosis. Conversely, a high percentage of PI-positive cells and significant LDH release would point towards a necrotic mechanism.
-
Caspase-Glo® 3/7 Assay: A dose-dependent increase in luminescence confirms that the observed apoptosis is mediated through the activation of executioner caspases-3 and -7, providing a key mechanistic insight into the compound's mode of action.
This systematic approach provides a robust foundation for further preclinical investigation, guiding subsequent studies into specific upstream apoptotic pathways (intrinsic vs. extrinsic) and supporting the overall development of 6-chloro-7-methyl-1H-indole-2,3-dione as a potential therapeutic agent.
References
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
- Das, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893175/]
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- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [URL: https://media.addgene.
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- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [URL: https://www.bio-techne.com/protocols/annexin-v-pi-staining-apoptosis-assay-protocol-flow-cytometry]
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- Ingenta Connect. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. [URL: https://www.ingentaconnect.com/content/ben/acAMC/2009/00000009/00000005/art00002]
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide-apoptosis-detection]
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Synthesis of Isatin Derivatives: A Comprehensive Guide for the Development of Potential Antibacterial Agents
The persistent rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2][3] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, isatin (1H-indole-2,3-dione) has emerged as a "privileged" structure due to its remarkable and diverse pharmacological activities, including potent antibacterial properties.[4][5][6][7][8][9] This guide provides an in-depth exploration of the synthesis of isatin derivatives, offering detailed protocols and the underlying scientific rationale to empower researchers in the quest for new antibacterial therapies.
The Isatin Scaffold: A Versatile Core for Antibacterial Drug Discovery
Isatin and its derivatives are found in various natural sources, including plants of the Isatis genus and are even present in mammalian tissues and bodily fluids.[4][10][11] The isatin nucleus is characterized by a unique structure featuring a fused benzene and pyrrolidine ring system with carbonyl groups at positions 2 and 3.[4][8] This arrangement provides a versatile template for chemical modifications, allowing for the synthesis of a vast library of derivatives with a wide spectrum of biological activities.[6][12][13]
The antibacterial potential of isatin derivatives has been extensively documented, with studies demonstrating their efficacy against both Gram-positive and Gram-negative bacteria.[4][7][9] The mechanism of action is often multifaceted, with some derivatives reported to inhibit bacterial cell wall synthesis or cell fusion.[4] The true power of isatin lies in its adaptability; through strategic chemical modifications, its antibacterial potency and spectrum can be significantly enhanced.
Key Synthetic Strategies for Isatin Derivatives
The synthesis of the isatin core and its subsequent derivatization can be achieved through several established and modern methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Approaches to the Isatin Core
Two of the most venerable and widely employed methods for constructing the isatin scaffold are the Sandmeyer and Stolle syntheses.
1. The Sandmeyer Isatin Synthesis: This was the first and remains a frequently used method for preparing isatin.[10] The process involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin ring system.[10][14] This method is particularly effective for anilines bearing electron-withdrawing groups.[10][11]
2. The Stolle Isatin Synthesis: As a significant alternative to the Sandmeyer method, the Stolle synthesis offers a robust route to isatin and its derivatives.[10][11] This approach involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide, which is subsequently cyclized using a Lewis acid catalyst, such as aluminum chloride.[11]
Application Protocol: Synthesis of 5-Bromoisatin via a Modified Sandmeyer Method
This protocol details the synthesis of 5-bromoisatin, a key intermediate for generating potent antibacterial derivatives. Halogenation at the 5-position of the isatin ring has been shown to enhance antibacterial activity.[12][15]
Rationale: The Sandmeyer synthesis is a reliable method for producing isatins from anilines. The use of 4-bromoaniline as the starting material directly introduces the bromine atom at the desired 5-position of the resulting isatin.
Materials:
-
4-bromoaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated hydrochloric acid
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Ethanol
-
Distilled water
Procedure:
Step 1: Synthesis of Isonitroso-4-bromoacetanilide
-
In a 1 L round-bottom flask, dissolve 50 g of sodium sulfate in 300 mL of distilled water.
-
Add a solution of 17.2 g (0.1 mol) of 4-bromoaniline in 25 mL of ethanol and 10 mL of concentrated hydrochloric acid to the flask.
-
In a separate beaker, dissolve 22 g (0.13 mol) of chloral hydrate and 22 g (0.32 mol) of hydroxylamine hydrochloride in 100 mL of distilled water.
-
Add the chloral hydrate/hydroxylamine solution to the aniline solution in the flask.
-
Heat the mixture to boiling and continue to reflux for 15-20 minutes. A yellow precipitate of isonitroso-4-bromoacetanilide will form.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Cyclization to 5-Bromoisatin
-
Carefully add 60 g of the dried isonitroso-4-bromoacetanilide in small portions to 300 mL of concentrated sulfuric acid, keeping the temperature below 60°C with external cooling.
-
Once the addition is complete, heat the mixture to 80°C and maintain this temperature for 10 minutes.
-
Pour the reaction mixture slowly onto 1 L of crushed ice with constant stirring.
-
Allow the mixture to stand for 30 minutes.
-
Collect the precipitated 5-bromoisatin by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus, and then dry.
Characterization: The synthesized 5-bromoisatin can be characterized by its melting point and spectroscopic techniques such as IR, 1H NMR, and mass spectrometry to confirm its structure and purity.
Derivatization of the Isatin Core: Crafting Potent Antibacterial Agents
The true potential of isatin as an antibacterial scaffold is unlocked through derivatization at its reactive sites, primarily the N1-position and the C3-carbonyl group.
Synthesis of Isatin Schiff Bases
A particularly fruitful avenue for generating isatin derivatives with enhanced antibacterial activity is the formation of Schiff bases at the C3-position.[4][16][17] This is typically achieved by condensing the C3-carbonyl group of isatin or a substituted isatin with a primary amine.
Application Protocol: Synthesis of a 5-Bromoisatin Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from 5-bromoisatin and an aromatic amine, a class of compounds often exhibiting significant antibacterial properties.
Rationale: The formation of a Schiff base introduces a new pharmacophore that can interact with different biological targets within the bacterial cell, potentially leading to enhanced or novel mechanisms of action.
Materials:
-
5-Bromoisatin (synthesized as per the previous protocol)
-
4-Aminoacetanilide
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2.26 g (0.01 mol) of 5-bromoisatin in 20 mL of ethanol.
-
To this solution, add 1.50 g (0.01 mol) of 4-aminoacetanilide.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.
Characterization: The structure of the synthesized Schiff base should be confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of isatin derivatives is intricately linked to their structural features. Key SAR observations include:
-
Substitution at the 5-position: Halogenation (e.g., with bromine or chlorine) at the 5-position of the isatin ring generally leads to an increase in antibacterial activity.[12][15]
-
N-Substitution: Alkylation or arylation at the N1-position can also modulate the antibacterial potency.[12]
-
C3-Derivatization: The formation of Schiff bases, hydrazones, and thiosemicarbazones at the C3-position is a well-established strategy for enhancing antibacterial activity.[2][4][12] The nature of the substituent on the imino nitrogen plays a crucial role in determining the potency and spectrum of activity.
-
Hybrid Molecules: Integrating the isatin scaffold with other known antibacterial pharmacophores, such as quinolones, azoles, or furan/coumarin moieties, is a promising approach to develop novel hybrid molecules with potentially synergistic or dual mechanisms of action.[1][2][6][18][19]
Workflow for Synthesis and Antibacterial Evaluation
The development of new isatin-based antibacterial agents follows a logical workflow, from initial synthesis to biological evaluation.
Caption: A streamlined workflow from synthesis to antibacterial evaluation.
Protocol for Antibacterial Screening: Agar Disc Diffusion Method
This protocol provides a standardized method for the initial screening of the antibacterial activity of synthesized isatin derivatives.[17]
Rationale: The agar disc diffusion method is a widely used, simple, and rapid qualitative technique to assess the antimicrobial susceptibility of microorganisms to a given compound.
Materials:
-
Synthesized isatin derivatives
-
Standard antibiotic discs (e.g., Ciprofloxacin)
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Agar (MHA)
-
Nutrient Broth
-
Sterile swabs
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Incubator
Procedure:
-
Preparation of Inoculum: Inoculate a loopful of the test bacterial strain into a test tube containing 5 mL of nutrient broth. Incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Preparation of Agar Plates: Pour sterile, molten MHA into sterile Petri dishes and allow them to solidify.
-
Inoculation of Plates: Dip a sterile swab into the prepared bacterial inoculum and rotate it against the sides of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.
-
Application of Discs:
-
Prepare stock solutions of the synthesized isatin derivatives in DMSO at a desired concentration (e.g., 100 µg/mL).
-
Impregnate sterile filter paper discs with a specific volume of the test compound solutions.
-
Aseptically place the impregnated discs, along with a standard antibiotic disc (positive control) and a DMSO-impregnated disc (negative control), onto the surface of the inoculated MHA plates.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Data Presentation: A Comparative Analysis of Antibacterial Activity
The results of the antibacterial screening should be systematically tabulated to facilitate comparison and SAR analysis.
| Compound ID | R-Group at 5-position | C3-Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Isatin | H | =O | 8 | 7 |
| 5-Bromo-isatin | Br | =O | 12 | 10 |
| Schiff Base 1 | H | =N-Aryl | 15 | 13 |
| Schiff Base 2 | Br | =N-Aryl | 22 | 18 |
| Ciprofloxacin | - | - | 25 | 23 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Action: Unraveling the Antibacterial Effects
While the precise mechanism of action can vary between different isatin derivatives, several potential targets have been proposed. Some derivatives may interfere with essential bacterial enzymes like DNA gyrase or dihydropteroate synthase.[5] Others may disrupt the bacterial cell membrane or inhibit biofilm formation.[20] Further mechanistic studies, such as enzyme inhibition assays and molecular docking, are crucial to elucidate the specific molecular targets of novel, potent isatin derivatives.[5][20]
Logical Relationships in Isatin Derivative Design
The design of effective antibacterial isatin derivatives is a cyclical process involving synthesis, biological evaluation, and structural optimization.
Caption: The iterative cycle of antibacterial drug discovery with isatin derivatives.
Conclusion and Future Perspectives
Isatin and its derivatives represent a highly promising class of compounds in the ongoing search for novel antibacterial agents.[7][9] The synthetic versatility of the isatin scaffold allows for the creation of diverse chemical libraries, and the established structure-activity relationships provide a rational basis for the design of more potent and selective compounds.[2][18] The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of isatin derivatives to combat the growing threat of bacterial infections. Future research should focus on exploring novel derivatization strategies, elucidating mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.
References
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Khan, I., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal, 57(2), 196-203. Available from: [Link]
-
PubMed. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Available from: [Link]
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Varun, Sonam, & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(3), 351-368. Available from: [Link]
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Semantic Scholar. (n.d.). Synthesis, Characterization and Anti-Bacterial Activity of Isatin Schiff Base Derivatives. Available from: [Link]
-
PubMed. (2021). Designing and Screening of New Schiff Bases of Isatins for Antibacterial Activity by In Silico Methods and Docking Studies. Available from: [Link]
-
Hassan, A., et al. (2023). Isatin Conjugates as Antibacterial Agents: A Brief Review. Medicinal Chemistry, 19(5), 413-430. Available from: [Link]
-
Guo, H. (2019). Isatin derivatives and their anti-bacterial activities. European Journal of Medicinal Chemistry, 164, 678-688. Available from: [Link]
-
MDPI. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Available from: [Link]
-
Maysinger, D., Movrin, M., & Sarić, M. M. (1980). Structural analogues of isatin and their antimicrobial activity. Pharmazie, 35(1), 14-16. Available from: [Link]
-
Bentham Science. (2024). Isatin Derivatives: A Frontier in Antimicrobial Agents. Available from: [Link]
-
Kassab, R. M., et al. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Infection and Drug Resistance, 15, 4785-4803. Available from: [Link]
-
Khan, S., Singh, S., & Nasibullah, M. (2025). Novel Bis-Schiff Base Derivatives Of Isatin And Acenaphthoquinone: Synthesis, Spectral Characterization And Antibacterial Investigations. International Journal of Environmental Sciences, 11(7), 2371-2379. Available from: [Link]
-
ResearchGate. (2021). The Antibacterial Activity of Isatin Hybrids. Available from: [Link]
-
Shakir, T. H., et al. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(9), 785-791. Available from: [Link]
-
Gupta, S., et al. (2024). Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review. Letters in Drug Design & Discovery, 21(18), 4134-4147. Available from: [Link]
-
Ingenta Connect. (2024). Isatin Derivatives: A Frontier in Antimicrobial Agents. Available from: [Link]
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Royal Society of Chemistry. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Available from: [Link]
-
Semantic Scholar. (n.d.). Isatin Conjugates as Antibacterial Agents: A Brief Review. Available from: [Link]
-
ACS Publications. (2018). Synthesis and Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates. Available from: [Link]
-
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-
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Ingenta Connect. (2024). Isatin Derivatives: A Frontier in Antimicrobial Agents. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Sandmeyer Synthesis of Substituted Isatins
Welcome to the technical support center for the Sandmeyer synthesis of substituted isatins. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve yields and troubleshoot common issues encountered during this classical yet often challenging reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to enhance your synthetic success.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the Sandmeyer isatin synthesis.
Q1: What is the classical Sandmeyer synthesis of isatins and what is its general mechanism?
The Sandmeyer synthesis is a well-established method for preparing isatins (1H-indole-2,3-diones) from anilines.[1][2][3] The reaction proceeds in two main stages:
-
Formation of an α-isonitrosoacetanilide intermediate: This involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution, typically saturated with sodium sulfate.[4][5]
-
Acid-catalyzed cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, yielding the isatin product.[3][6]
The molecular mechanism is believed to initiate with the formation of a glyoxamide from the aniline and chloral hydrate, which then reacts with hydroxylamine to form the key oximinoacetanilide intermediate.[1]
Q2: Why am I getting very low yields or no product at all, especially with certain substituted anilines?
This is a frequent challenge. The classical Sandmeyer process is sensitive to the electronic and physical properties of the aniline substrate.[1]
-
Electron-donating groups: Anilines with strong electron-donating substituents can be problematic, sometimes leading to failure of the reaction.[4]
-
Lipophilicity: As the substitution on the aniline increases, particularly with lipophilic (oily) groups, the solubility of the starting material and intermediates in the aqueous reaction medium decreases. This poor solubility can lead to incomplete reactions and dramatically lower yields, sometimes less than 5%.[1]
-
Steric Hindrance: Bulky substituents near the amino group can hinder the initial condensation reaction.
Q3: My reaction is producing a significant amount of dark, tarry material. What causes this and how can I prevent it?
Tar formation is a notorious side reaction in the Sandmeyer synthesis and is often linked to the harsh, strongly acidic and oxidative conditions of the cyclization step.[7]
-
Cause: The use of concentrated sulfuric acid at elevated temperatures can lead to side reactions like sulfonation of the aromatic ring or polymerization of the aniline or intermediates, especially if the aniline is not fully dissolved.[8] One common observation is the immediate precipitation of aniline sulfate, which can then form tar upon heating.[7]
-
Prevention:
-
Ensure the aniline is completely dissolved before heating. Using the hydrochloride salt of the aniline can sometimes improve solubility.[1]
-
Careful temperature control during the addition of the isonitrosoacetanilide to the cyclization acid is crucial. The temperature should be maintained within a specific range (e.g., 60-65 °C) to avoid excessive charring.[9][10]
-
Consider alternative, less harsh cyclization agents for sensitive substrates (see Troubleshooting Guide).
-
Section 2: Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to diagnosing and solving specific experimental issues.
Problem 1: Low Yield of the Isonitrosoacetanilide Intermediate
Symptoms:
-
TLC analysis shows a large amount of unreacted aniline.
-
Low recovery of the solid intermediate after the initial condensation reaction.
Causality and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Poor Solubility of Substituted Aniline | Highly substituted or lipophilic anilines have low solubility in the aqueous reaction medium, leading to a slow or incomplete reaction.[1] | 1. Introduce a Co-solvent: Adding ethanol to the reaction mixture can improve the solubility of the aniline.[1] 2. Use Microwave Heating: Microwave-assisted synthesis can sometimes drive the reaction to completion even with solubility issues, albeit often with moderate yields.[1] |
| Precipitation of Aniline Salt | The aniline can precipitate as its sulfate or hydrochloride salt, removing it from the reaction and leading to tar formation upon heating.[7] | Ensure the aniline is fully dissolved before initiating the reaction. This may involve warming the solution of the aniline hydrochloride.[8][9] |
| Inefficient Reagent Reactivity | The classical one-pot approach can be inefficient for complex substrates. | Modified Two-Step Approach: A more reproducible route for challenging substrates is to prepare and isolate a more stable oximinoacetanilide intermediate separately and then proceed with the cyclization. This circumvents many issues of the classical one-pot condensation.[1] |
Problem 2: Incomplete or Failed Cyclization to Isatin
Symptoms:
-
Low yield of the final isatin product after acid treatment.
-
Recovery of a significant amount of the isonitrosoacetanilide intermediate.
-
Formation of a complex mixture of byproducts.
Causality and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Poor Solubility of Intermediate in Sulfuric Acid | Lipophilic isonitrosoacetanilide intermediates may not dissolve well in concentrated H₂SO₄, leading to incomplete cyclization.[1] | 1. Use Methanesulfonic Acid (CH₃SO₃H): This acid can be a superior solvent for lipophilic intermediates, leading to improved yields and cleaner reactions.[1] 2. Use Polyphosphoric Acid (PPA): For extremely insoluble intermediates, PPA can be an effective medium for cyclization, as demonstrated in the synthesis of 5-tritylisatin.[1] |
| Decomposition of Substrate | The harsh conditions of hot concentrated sulfuric acid can degrade sensitive functional groups on the aromatic ring.[4] | 1. Precise Temperature Control: Add the intermediate portion-wise to the acid, keeping the temperature within a narrow, optimized range (e.g., 60-80 °C).[9][10] 2. Alternative Cyclization Acids: As mentioned above, CH₃SO₃H or PPA may offer milder conditions.[1] |
| Formation of Regioisomers | For meta-substituted anilines, the cyclization can occur at two different positions, leading to a mixture of isatin regioisomers that can be difficult to separate.[4] | If regioselectivity is critical, the Sandmeyer synthesis may not be the ideal choice. Consider alternative methods like the Gassman or Stolle syntheses which can offer better regiochemical control.[4] |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude isatin is a sticky, oily, or dark-colored solid.
-
Column chromatography fails to yield a pure product.
-
Recrystallization results in low recovery.
Causality and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Tarry Impurities | Tarry byproducts from the cyclization step co-precipitate with the isatin, making purification difficult.[7] | 1. Alkaline Wash: Dissolve the crude product in a hot sodium hydroxide solution. The isatin will form a soluble salt, while many non-acidic, tarry impurities will not. Filter the solution and then re-acidify with an acid like acetic acid to precipitate the purified isatin.[9] 2. Recrystallization from Acetic Acid: Glacial acetic acid is often an effective solvent for recrystallizing crude isatin.[10] |
| Incomplete Reaction | The presence of unreacted starting material or intermediate complicates the purification process. | Optimize the reaction conditions for both the condensation and cyclization steps to drive the reaction to completion, as detailed in the sections above. |
Section 3: Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.
Protocol 1: Classical Sandmeyer Synthesis of Isatin from Aniline
This protocol is adapted from established procedures and is suitable for simple anilines.[8][10]
Step A: Synthesis of Isonitrosoacetanilide
-
In a suitable flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate decahydrate in water. Warm the solution to ensure all solids dissolve.
-
In a separate beaker, dissolve aniline (1.0 eq) in water containing concentrated hydrochloric acid (1.1 eq).
-
Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Combine the three solutions. A thick white suspension may form.
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours.
-
Cool the mixture and filter the resulting solid. Wash the pale brown product with water and air dry.
Step B: Cyclization to Isatin
-
Carefully heat concentrated sulfuric acid (e.g., 200 cm³ for 15g of intermediate) to 60 °C in a flask with mechanical stirring.
-
Remove the flask from the heat source.
-
Add the dried isonitrosoacetanilide from Step A in small portions over 20-30 minutes, ensuring the internal temperature remains between 60-70 °C. The mixture will turn dark red or black.[10]
-
After the addition is complete, heat the mixture to 80 °C for 10 minutes.
-
Cool the reaction mixture to below 70 °C and pour it onto a large amount of crushed ice.
-
Allow the mixture to stand for 1 hour. The orange isatin product will precipitate.
-
Filter the orange solid, wash thoroughly with cold water, and dry.
Protocol 2: Modified Synthesis for Lipophilic Anilines Using Methanesulfonic Acid
This protocol is a modified approach for substrates that exhibit poor solubility or yield in the classical method.[1]
Step A: Synthesis of the Oximinoacetanilide Intermediate (Improved Reproducibility) It is recommended to first synthesize and isolate the oximinoacetanilide intermediate cleanly. This can be achieved through various coupling methods, for instance, by reacting the aniline with a pre-formed benzyloximinoacetyl chloride.[1]
Step B: Cyclization using Methanesulfonic Acid
-
Heat methanesulfonic acid to 50 °C in a flask.
-
Add the purified oximinoacetanilide intermediate (from Step A) to the acid.
-
Slowly heat the mixture to 80 °C and maintain for 30-60 minutes, or until TLC indicates completion.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the precipitated isatin, wash with water, and dry.
Section 4: Visualizing the Workflow and Logic
Diagram 1: The Sandmeyer Isatin Synthesis Workflow
This diagram illustrates the two-stage process of the synthesis.
Caption: Workflow of the two-stage Sandmeyer isatin synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree helps diagnose the cause of low yields.
Sources
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- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Side Reactions in Isatin Synthesis
Welcome to the technical support center for isatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isatin synthesis and effectively troubleshoot common side reactions. Isatin and its derivatives are crucial building blocks in medicinal chemistry, and achieving high purity and yield is paramount.[1][2][3][4][5] This resource provides in-depth, experience-driven advice to help you optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific issues you might encounter during isatin synthesis, particularly focusing on the widely used Sandmeyer and Stolle methods.[4][6][7] Each problem is followed by an analysis of probable causes and a step-by-step protocol for resolution.
Problem 1: Low Yield of Isatin in Sandmeyer Synthesis
You've completed a Sandmeyer isatin synthesis, but the final yield of your bright orange-red isatin product is significantly lower than expected.
Probable Causes:
-
Incomplete Cyclization: The conversion of the isonitrosoacetanilide intermediate to isatin requires strong acid and controlled heating. Insufficient heating can lead to an incomplete reaction.[8]
-
Sulfonation of the Aromatic Ring: A significant side reaction in the presence of concentrated sulfuric acid is the sulfonation of the aniline ring, which creates a water-soluble byproduct and reduces the yield of the desired isatin.[9]
-
Thermal Decomposition: The isonitrosoacetanilide intermediate can be thermally sensitive. Excessive temperatures during the cyclization step can lead to charring and decomposition, drastically reducing the yield.[8]
-
Purification Losses: Isatin can be lost during the purification process, especially during the acid-base workup if the pH is not carefully controlled.[8][9]
Resolution Protocol:
-
Optimize Cyclization Temperature: The reaction does not typically start below 45–50°C but can become too violent above 75–80°C.[8] After the addition of the isonitrosoacetanilide to the sulfuric acid, it is crucial to heat the mixture to approximately 80°C for about ten minutes to ensure the reaction goes to completion.[8][9]
-
Control the Rate of Addition: Add the isonitrosoacetanilide intermediate to the pre-warmed sulfuric acid (around 50°C) in small portions to maintain the internal temperature between 60-70°C.[9][10] This prevents localized overheating and subsequent charring.[8]
-
Minimize Sulfonation: While difficult to eliminate completely, controlling the reaction time and temperature as described above can help minimize sulfonation. Using the minimum effective amount of sulfuric acid can also be beneficial.
-
Refine Purification Technique: During the purification by dissolution in sodium hydroxide, add dilute hydrochloric acid slowly to precipitate impurities. Filter these off before fully acidifying the filtrate to precipitate the pure isatin.[8] Be cautious not to add excess acid initially, as this can co-precipitate the isatin.[8][9]
Problem 2: Formation of Isatin Oxime as a Major Byproduct
Your final product is contaminated with a significant amount of a yellow compound, identified as isatin oxime.
Probable Causes:
-
Hydrolysis of Isonitrosoacetanilide: The isonitrosoacetanilide intermediate can hydrolyze back to hydroxylamine and other precursors, especially in the presence of strong acid.[8]
-
Reaction with Hydroxylamine: The newly formed isatin can then react with the liberated hydroxylamine to form the isatin oxime byproduct.
Resolution Protocol:
-
Introduce a "Decoy Agent": The most effective strategy is to add a carbonyl-containing compound, or "decoy agent," to the reaction mixture during the quench or extraction phase.[9][11][12] Aldehydes or ketones are suitable choices. These decoy agents will react with and sequester any free hydroxylamine, preventing it from reacting with the isatin product.[9][11]
-
Optimize Quenching and Extraction: Perform the reaction quench by pouring the acidic reaction mixture onto ice in the presence of the decoy agent. Subsequent extraction with a suitable organic solvent (e.g., toluene, isopropyl acetate) containing the decoy agent can further minimize oxime formation and improve the isolation of the desired isatin.[11]
Problem 3: Dark-Colored or Tarry Product
The crude isatin product is a dark, tarry substance instead of the expected crystalline solid.
Probable Causes:
-
Overheating during Cyclization: As mentioned, excessive temperatures during the sulfuric acid-mediated cyclization are a primary cause of charring and tar formation.[8]
-
Prolonged Reaction Time: Heating the reaction mixture for too long can also lead to decomposition and the formation of dark-colored byproducts.[8]
-
Impure Starting Materials: The purity of the initial aniline is critical. Impurities can lead to a host of side reactions and polymerization.
Resolution Protocol:
-
Strict Temperature and Time Control: Adhere to the recommended temperature range of 60-70°C during the addition of the intermediate and a brief heating period at 80°C.[8][9][10] Avoid prolonged heating.
-
Ensure Purity of Reagents: Use freshly distilled aniline and ensure all other reagents are of high purity.
-
Effective Stirring: Vigorous stirring during the addition of the isonitrosoacetanilide to the sulfuric acid is essential to prevent localized overheating and charring.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for isatin synthesis?
A1: The most conventional and frequently cited methods for synthesizing isatin and its derivatives are the Sandmeyer, Stolle, Gassman, and Martinet procedures.[1][3][4] The Sandmeyer synthesis involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in strong acid.[4][6][13] The Stolle synthesis, another common route, involves the reaction of an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.[4][7][14][15][16]
Q2: How can I purify crude isatin?
A2: A common and effective method for purifying crude isatin involves an acid-base extraction. The crude product is suspended in hot water and dissolved by adding a sodium hydroxide solution. Impurities can then be precipitated by the careful, partial addition of dilute hydrochloric acid. After filtering off the impurities, the filtrate is fully acidified to precipitate the purified isatin, which is then collected by filtration.[8] Recrystallization from glacial acetic acid is also a viable method.[8][10] For N-alkylated isatins, column chromatography is often employed.[14][17]
Q3: What analytical techniques are best for identifying impurities in my isatin product?
A3: A combination of techniques is recommended for thorough analysis. Thin-Layer Chromatography (TLC) is excellent for monitoring reaction progress and assessing the purity of the crude product.[18] For structural confirmation and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable.[19][20] High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of purity.[20][21]
Q4: Are there greener or more modern alternatives to the classic isatin synthesis methods?
A4: Yes, in recent years, several more environmentally friendly and efficient methods for isatin synthesis have been developed. These include metal-free oxidative cyclizations of 2'-aminoacetophenones, electrochemical synthesis, and methods utilizing molecular iodine as a catalyst.[6][22] These newer protocols often offer advantages such as milder reaction conditions and avoidance of harsh reagents.[6]
Experimental Protocols
Protocol 1: Purification of Crude Isatin by Acid-Base Extraction
This protocol is adapted from the procedure described in Organic Syntheses.[8]
-
Suspend 200 g of crude isatin in 1 L of hot water.
-
While stirring mechanically, add a solution of 88 g of sodium hydroxide in 200 cc of water to dissolve the isatin.
-
Slowly add dilute hydrochloric acid (1 volume of concentrated HCl to 2 volumes of water) with continuous stirring until a slight precipitate (impurities) is observed.
-
Filter the mixture immediately to remove the precipitated impurities.
-
Acidify the clear filtrate with hydrochloric acid until it is acidic to Congo red paper.
-
Cool the solution rapidly to induce crystallization of the pure isatin.
-
Collect the isatin crystals by suction filtration, wash with cold water, and air dry.
Data Summary
| Synthesis Method | Key Reagents | Common Side Reactions | Mitigation Strategies |
| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Sulfonation, Isatin oxime formation, Charring/Tar formation | Control temperature (60-80°C), Use "decoy agents", Ensure reagent purity |
| Stolle | Substituted aniline, Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Incomplete cyclization, Formation of regioisomers | Use of a strong Lewis acid, Careful selection of starting materials |
Visual Diagrams
Troubleshooting Workflow for Low Isatin Yield
Caption: A logical workflow for diagnosing and resolving low yields in isatin synthesis.
Mechanism of Isatin Oxime Side Reaction
Caption: The competing reaction pathway leading to the formation of isatin oxime.
References
-
Varun, Sonam, Kakkar R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(3), 351–368. Available from: [Link]
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. Available from: [Link]
- Grewal AS. (2014). Isatin derivatives with several biological activities. Int J Pharm Res, 6(1), 1–7.
- Al-khuzaie, F. H., & Al-Safi, S. Y. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Aziz, T., Ullah, A., Ullah, R., Haq, F., Khan, F. U., & Jamil, M. I. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23615-23621.
- Gandhi, P. V., Burande, S. R., Charde, M. S., & Chakole, R. D. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(4), 01-11.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S. Patent and Trademark Office.
-
Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Available from: [Link]
-
Synthesis of Isatin. (2014). Sciencemadness Discussion Board. Available from: [Link]
- Kollmar, M., et al. (2006). Process for preparing isatins with control of side-product formation. U.S.
- Fahad, A., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
-
Aziz, T., et al. (2020). Stolle Synthesis of Isatin. ResearchGate. Available from: [Link]
- Ciufolini, M. A. (2011).
-
Isatin synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Stollé Synthesis. (n.d.). SynArchive. Available from: [Link]
- Wang, Z. (2010). Sandmeyer Isatin Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
- Kollmar, M., et al. (2006). Process for preparing isatins with control of side-product formation.
- Optimization of the reaction conditions. (n.d.).
- BenchChem Technical Support Team. (2025). Common side reactions in Sandmeyer and azo coupling reactions. BenchChem.
- Isatin. (2022). International Journal of Current Microbiology and Applied Sciences.
- Aljamali, N. M. (2023). Synthesis and identification of a novel N-Mannich base from Isatin using a Sonicator by adding DCM as catalyst. Research Journal of Pharmacy and Technology, 16(11), 5229-5234.
- Stolle's approach to isatin synthesis. (n.d.).
- Analysis of the extracts of Isatis tinctoria by new analytical approaches of HPLC, MS AND NMR. (n.d.).
- Troubleshooting a Sandmeyer reaction. (2019). Reddit.
- Sandmeyer Is
- Natural Product Isolation (2)
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. (n.d.).
- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). Journal of Xi'an Shiyou University.
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Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Isatins
Welcome to the Technical Support Center for the N-alkylation of isatins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and successfully optimize your reaction conditions.
The N-alkylation of isatin is a fundamental transformation in medicinal chemistry, as the resulting N-substituted isatins are precursors to a wide array of biologically active heterocyclic compounds.[1][2] While seemingly straightforward, this reaction can present several challenges. This guide is structured to address these issues directly, providing not just solutions, but the underlying chemical principles to inform your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of isatins, offering explanations and actionable steps to resolve them.
Issue 1: Low or No Yield of the Desired N-Alkylated Product
A low yield of the N-alkylated isatin is one of the most frequent challenges. This can often be traced back to several key reaction parameters.
Question: My N-alkylation reaction is resulting in a very low yield or only unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: Low yields in isatin N-alkylation can stem from incomplete deprotonation, suboptimal solvent choice, insufficient reactivity of the alkylating agent, or inadequate reaction conditions.[3][4]
-
Incomplete Deprotonation: The first step in the N-alkylation of isatin is the deprotonation of the N-H group to form the isatin anion, which then acts as the nucleophile.[1][4] If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not favor the formation of the anion, leading to a poor yield.
-
Causality: The pKa of the N-H proton in isatin is approximately 10.3. For efficient deprotonation, the chosen base should have a conjugate acid with a pKa significantly higher than this value.
-
Solution:
-
Select a stronger base: If you are using a weak base like sodium carbonate (Na₂CO₃), consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[1][3] Cs₂CO₃ is particularly effective, often leading to higher yields, especially with less reactive alkylating agents.[1][5]
-
Increase the stoichiometry of the base: Using a slight excess of the base (e.g., 1.2-1.5 equivalents) can help drive the deprotonation to completion.[6]
-
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the isatin anion and facilitating the subsequent SN2 reaction with the alkylating agent.[3]
-
Causality: Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the isatin anion, thus preserving its nucleophilicity.
-
Solution:
-
Use a polar aprotic solvent: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are excellent choices for this reaction.[1][5] Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO) can also be used.[7]
-
Ensure anhydrous conditions with strong bases: When using highly reactive bases like NaH, it is crucial to use anhydrous solvents to prevent quenching of the base.[6]
-
-
-
Reaction Temperature and Time: Less reactive alkylating agents may require more forcing conditions to achieve a reasonable reaction rate.[3]
-
Solution:
-
Increase the reaction temperature: Gently heating the reaction mixture can significantly increase the rate of alkylation. Typical temperatures range from room temperature to 80 °C or higher, depending on the reactants.[8]
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.
-
Consider microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of side products.[1][5][9]
-
-
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate or impurities in the final product indicates the occurrence of side reactions.
Question: My reaction is producing a mixture of products. What are the common side reactions in isatin N-alkylation, and how can I suppress them?
Answer: The isatin molecule has multiple reactive sites, which can lead to the formation of undesired side products under certain conditions. Common side reactions include O-alkylation, reaction with the solvent, and reactions involving the alkylating agent itself.
-
O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[10][11] While N-alkylation is generally thermodynamically favored, O-alkylation can occur, leading to the formation of a 2-alkoxy-indol-3-one isomer.[11]
-
Causality: The N/O selectivity can be influenced by the counter-ion of the base, the solvent, and the nature of the alkylating agent. "Harder" electrophiles tend to favor reaction at the "harder" oxygen atom, while "softer" electrophiles favor the "softer" nitrogen atom.
-
Solution:
-
-
Epoxide Formation with α-Haloketones: When using α-haloketones (e.g., phenacyl bromide) as the alkylating agent, a common side product is a spiro-epoxide.[1][9]
-
Causality: The base can deprotonate the α-carbon of the haloketone, forming a carbanion. This carbanion can then attack the C3-carbonyl of the isatin, followed by intramolecular cyclization to form the epoxide.[1][9]
-
Solution:
-
Use a milder base: A weaker base like K₂CO₃ is less likely to deprotonate the α-haloketone compared to a stronger base like NaH.[3]
-
Use the pre-formed isatin salt: Using the sodium salt of isatin can minimize the concentration of free base in the reaction mixture, thereby reducing the formation of the halomethylketone anion.[1]
-
-
-
Aldol-type Reactions: In the presence of strong bases, solvents with acidic protons (like acetone) can undergo self-condensation or react with the isatin carbonyl groups.[4][6]
-
Solution: Avoid using solvents that can participate in side reactions. DMF and NMP are generally safe choices in this regard.[9]
-
Issue 3: Difficulty in Product Purification and Isolation
Even with a successful reaction, isolating a pure, solid product can be challenging.
Question: After the workup, my N-alkylated isatin is an oil or a sticky solid that is difficult to purify. What can I do to obtain a crystalline product?
Answer: This is a common issue, often caused by residual high-boiling point solvents or the inherent properties of the N-alkylated isatin.[4]
-
Residual Solvent: Trace amounts of high-boiling point solvents like DMF or DMSO can inhibit crystallization.[4]
-
Solution:
-
Thorough Aqueous Washes: During the workup, wash the organic layer multiple times with water or a brine solution to remove as much of the high-boiling solvent as possible. A wash with a dilute lithium chloride solution can also be effective for removing DMF.[11]
-
Azeotropic Removal: Add a non-polar solvent like heptane or toluene to the crude product and evaporate under reduced pressure. Repeating this process several times can help to azeotropically remove residual DMF.[11]
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period, possibly with gentle heating, to remove any remaining solvent.[4]
-
-
-
Product is an Oil at Room Temperature: Some N-alkylated isatins, particularly those with shorter alkyl chains or certain substituents, may have low melting points and exist as oils at room temperature.[4][11]
-
Solution:
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) and scratching the inside of the flask with a glass rod.[4]
-
Column Chromatography: If trituration fails, purify the product using column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[4]
-
Recrystallization: If a crude solid is obtained, try recrystallization from different solvent systems. Dichloromethane/hexanes and ethanol have been reported to be effective.[4]
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the N-alkylation of isatins.
Q1: What is the general, optimized protocol for the N-alkylation of isatin?
A1: A widely used and effective method involves the use of potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF).[1][9]
Experimental Protocol: General Procedure for N-Alkylation of Isatin
-
To a solution of isatin (1.0 mmol) in DMF (5-10 mL), add K₂CO₃ (1.3 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the isatin anion.
-
Add the alkylating agent (1.1 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Q2: What are the advantages of using microwave-assisted synthesis for this reaction?
A2: Microwave-assisted synthesis offers several significant advantages over conventional heating methods for the N-alkylation of isatins:[9]
-
Dramatically reduced reaction times: Reactions that may take several hours with conventional heating can often be completed in a matter of minutes.[1][5][9]
-
Improved yields: The shorter reaction times often minimize the formation of side products, leading to higher isolated yields.[1][5][9]
-
Use of less solvent: Microwave reactions can often be performed with minimal solvent, which simplifies the workup process.[1][6]
Q3: Can I use other bases besides K₂CO₃ and NaH?
A3: Yes, several other bases have been successfully employed for the N-alkylation of isatin. Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base, particularly for less reactive alkylating agents.[1][5][9] Calcium hydride (CaH₂) has also been used.[1][7] The choice of base should be tailored to the specific substrate and alkylating agent.
Q4: How do electron-withdrawing or electron-donating groups on the isatin ring affect the N-alkylation reaction?
A4: The electronic nature of the substituents on the isatin ring can influence the nucleophilicity of the isatin anion.
-
Electron-withdrawing groups (e.g., -NO₂, -Br) decrease the electron density on the nitrogen atom, making the isatin anion less nucleophilic. This can slow down the reaction, potentially requiring stronger bases or more forcing conditions.[11]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen, enhancing the nucleophilicity of the anion and potentially accelerating the reaction.
Data Summary and Visualization
For a quick reference, the following table summarizes the commonly used bases and solvents for the N-alkylation of isatins.
| Base | Typical Solvent(s) | Relative Strength | Notes |
| K₂CO₃ | DMF, NMP, ACN | Moderate | A versatile and commonly used base.[1][9] |
| Cs₂CO₃ | DMF, NMP | Strong | Highly effective, especially for less reactive alkylating agents.[1][5] |
| NaH | DMF, THF | Very Strong | Requires anhydrous conditions; can lead to more side reactions if not controlled.[1][6] |
| CaH₂ | DMF | Moderate | An alternative base for this transformation.[1][7] |
The following diagram illustrates a troubleshooting workflow for low yield in the N-alkylation of isatin.
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ajprd.com [ajprd.com]
- 8. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. ijoer.com [ijoer.com]
Technical Support Center: Purification of 6-chloro-7-methyl-1H-indole-2,3-dione
Welcome to the technical support guide for the purification of 6-chloro-7-methyl-1H-indole-2,3-dione (also known as 6-chloro-7-methylisatin). This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in the purification of isatin and its substituted derivatives. Given the specificity of this molecule, some guidance is expertly extrapolated from methodologies applied to structurally similar halogenated and alkylated isatins.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 6-chloro-7-methyl-1H-indole-2,3-dione?
Pure isatin and its simple derivatives are typically orange-red crystalline solids.[3] For 6-chloro-7-methyl-1H-indole-2,3-dione (CAS 6374-90-9), you should expect a brown-orange to orange solid.[4] Any significant deviation, such as a dark brown or tar-like appearance, indicates the presence of impurities. The molecular weight is 195.6 g/mol .[5][6]
Q2: What are the general solubility characteristics of this compound?
While specific solubility data for this exact molecule is limited, we can infer from its parent structure, isatin, and related analogs. Isatins are generally sparingly soluble in water but show good solubility in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and warm ethanol.[7] The presence of the chloro- and methyl- groups is expected to increase its lipophilicity compared to unsubstituted isatin.[1] This may slightly decrease its solubility in highly polar solvents but increase it in solvents like dichloromethane (DCM) and ethyl acetate.
Q3: My crude product is a dark, tarry solid. What is the likely cause?
This is a common issue, particularly with the Sandmeyer isatin synthesis, which involves harsh acidic conditions (concentrated sulfuric acid) and elevated temperatures.[8][9] The dark color is often due to acid-catalyzed polymerization or degradation byproducts. Incomplete reaction or side reactions during the cyclization step are the primary culprits.[9]
Troubleshooting Guide: Common Purification Challenges
Problem 1: Persistent brown/orange discoloration after initial isolation.
Cause: The crude product obtained after synthesis, typically by pouring the acidic reaction mixture into ice water, is often contaminated with residual acid and colored impurities.[4] The Sandmeyer synthesis is known to produce such side products.[9]
Solution: Acid-Base Washing/Extraction
This technique exploits the weakly acidic nature of the N-H proton on the isatin ring. It is highly effective for removing non-acidic, tarry impurities.[8][10]
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in a dilute aqueous sodium hydroxide (NaOH) solution (e.g., 0.4 M to 1 M).[4][11] The isatin derivative will deprotonate to form its water-soluble sodium salt.
-
Filtration: Stir the solution mechanically. Insoluble tars and non-acidic impurities will remain as a solid precipitate. Remove these by filtration.[4][10]
-
Reprecipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the solution is acidic to Congo red paper.[8]
-
Isolation: The purified 6-chloro-7-methyl-1H-indole-2,3-dione will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any residual acid and salts, followed by a wash with a non-polar solvent like heptane or hexane to aid in drying.[4]
-
Drying: Dry the purified product under vacuum.
Problem 2: Multiple spots are visible on my TLC plate, even after acid-base washing.
Cause: The crude product may contain isomers or closely related impurities that have similar acidity and are not fully separated by a simple acid-base extraction. The Sandmeyer synthesis, when starting from a substituted aniline, can sometimes yield regioisomeric products.[2]
Solution 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids, provided a suitable solvent system can be identified.[11]
Step-by-Step Protocol:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. For isatin derivatives, common choices include ethanol, glacial acetic acid, or mixtures like dichloromethane/hexanes.[8][11]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[11]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]
| Solvent System | Polarity | Typical Application Notes |
| Ethanol | Polar Protic | Good general-purpose solvent for isatins.[10][11] |
| Glacial Acetic Acid | Polar Protic | Effective for many isatin derivatives, but can be difficult to remove completely.[8] |
| Dichloromethane/Hexanes | Non-polar/Polar Aprotic Mix | A good solvent pair for less polar derivatives. Dissolve in minimal DCM and add hexanes until cloudy. |
| Ethyl Acetate/Hexanes | Non-polar/Polar Aprotic Mix | A common and effective system for a range of polarities.[11] |
Solution 2: Silica Gel Column Chromatography
For difficult separations where impurities have similar polarities to the product, column chromatography is the most effective method.[3][12]
Step-by-Step Protocol:
-
Column Packing: Prepare a column with silica gel 60 (230–400 mesh) as a slurry in a non-polar solvent like hexanes.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the column.
-
Elution: Start eluting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A common gradient might be from 5% to 50% ethyl acetate in hexanes.[11]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[11]
Problem 3: Low yield after purification.
Cause: Low yields can result from several factors: incomplete reaction during synthesis, physical loss of material during transfers and filtrations, or choosing a recrystallization solvent in which the product is too soluble at cold temperatures. For isatins, some sulfonation can occur during the sulfuric acid-catalyzed cyclization, leading to a loss of product.[8]
Solution: Process Optimization and Recovery
-
Synthesis: Ensure the initial cyclization reaction goes to completion by carefully controlling the reaction temperature (typically heating to 80°C) and time.[4][9]
-
Recrystallization: When selecting a recrystallization solvent, perform small-scale solubility tests first. After filtering your crystals, you can cool the mother liquor further or partially evaporate it to try and recover a second crop of crystals.
-
Acid-Base Purification: Be cautious when adding acid during the reprecipitation step. Adding too much acid too quickly can cause some of the desired isatin to precipitate along with impurities during the initial neutralization phase.[8]
Workflow & Decision Making Diagrams
The following diagrams illustrate the logical flow for troubleshooting and selecting a purification method.
Purification Strategy Selection
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Low Yield
Caption: A workflow for diagnosing the cause of low purification yields.
References
-
Organic Syntheses. Isatin. Available from: [Link]
- Hoare, R.C. (1937). Purification of the isatins. U.S. Patent No. 2,086,805. Washington, DC: U.S. Patent and Trademark Office.
-
Verma, S., et al. (2023). Theoretical Study of Isatin and its Halogenated Derivatives. Journal of Emerging Technologies and Innovative Research (JETIR). Available from: [Link]
- Google Patents. Preparation method of isatin. CN101157651A.
-
Almeida, M. R., et al. (2010). Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. Journal of Venomous Animals and Toxins including Tropical Diseases. Available from: [Link]
-
Limpachayaporn, P., et al. (2014). Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Theoretical study of isatin and it's halogenated derivatives. Available from: [Link]
-
Panda, S. S., & Chowdary, P. V. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. Available from: [Link]
-
Journal of Xi'an Shiyou University. Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Available from: [Link]
-
PubMed. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. Available from: [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
-
Klein, L. L., & Tufano, M. D. (2013). Synthesis of Substituted Isatins. Tetrahedron Letters. Available from: [Link]
-
ResearchGate. Is it possible to separate isatin derivatives from isatin without using Colum chromatography?. Available from: [Link]
-
SIELC Technologies. Separation of Isatin on Newcrom R1 HPLC column. Available from: [Link]
-
Semantic Scholar. Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. Available from: [Link]
-
ResearchGate. Synthesis of N-substituted isatin derivatives. Available from: [Link]
-
R&D Chemicals. 6-Chloro-7-methyl isatin. Available from: [Link]
-
Journal of the Association of Arab Universities for Basic and Applied Sciences. Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Available from: [Link]
-
PubMed. Synthesis of Substituted Isatins. Available from: [Link]
-
PubChem. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. Available from: [Link]
Sources
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- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. 6-CHLORO-7-METHYL ISATIN synthesis - chemicalbook [chemicalbook.com]
- 5. rdchemicals.com [rdchemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101157651A - Preparation method of isatin - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Isatin Synthesis Technical Support Center: Preventing Tar Formation
Welcome to the technical support center for isatin synthesis. Isatin and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities.[1][2][3][4] However, their synthesis is often plagued by the formation of tar—a complex mixture of polymeric byproducts that complicates purification, reduces yields, and hinders research progress.[5]
This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately prevent tar formation in your isatin synthesis protocols.
Part 1: Understanding the "Why": The Genesis of Tar Formation
Tar is not a single compound but a complex, often intractable mixture of high-molecular-weight byproducts.[5][6] Its formation is primarily rooted in the inherent reactivity of the aniline starting materials and the harsh conditions often employed in classical isatin syntheses like the Sandmeyer and Stolle methods.[2][7][8][9]
Key Mechanisms Leading to Tar:
-
Aniline Self-Polymerization: Aniline and its derivatives can undergo oxidative polymerization, especially under acidic conditions or in the presence of trace oxidants. The reaction proceeds through radical cation intermediates, which couple to form dimers, trimers, and eventually, insoluble polyaniline chains.[10][11][12][13] This is often the primary source of the black, insoluble material that plagues these reactions.
-
Side Reactions of Intermediates: Key intermediates, such as the isonitrosoacetanilide in the Sandmeyer synthesis, are susceptible to decomposition and side reactions at elevated temperatures, contributing to the tarry mixture.[14][15]
-
Thermal Degradation: Many organic molecules are unstable at high temperatures. Localized "hot spots" in a reaction flask, caused by poor stirring or highly exothermic additions, can lead to the thermal decomposition of reagents, intermediates, and even the final isatin product.[16][17]
-
Strong Acid Catalysis: While necessary for cyclization, strong acids like concentrated sulfuric acid can promote a host of side reactions, including sulfonation, charring, and polymerization, if not used under strictly controlled conditions.[7][9][14]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during isatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "tar" I'm seeing in my reaction?
A: The tar is typically a complex mixture of polyaniline, charred organic matter, and various decomposition byproducts.[5][6][10] It forms when aniline molecules link together or when reaction intermediates and products degrade under the harsh reaction conditions, particularly high temperatures and strong acidity.[16][17]
Q2: Which isatin synthesis method is least prone to tar formation?
A: While all methods can produce tar if not optimized, modern methods often offer better control. The Gassman synthesis , for example, proceeds through more stable intermediates and generally uses milder conditions than the classical Sandmeyer or Stolle methods, reducing the risk of tar formation.[1][7] However, the Sandmeyer synthesis remains widely used and can be highly effective if proper temperature and addition controls are implemented.[2][8][9]
Q3: Can the quality of my starting aniline affect tar formation?
A: Absolutely. Aniline is notoriously susceptible to air oxidation, often appearing dark yellow or brown. These oxidized impurities can act as initiators for polymerization.[10] Using freshly distilled or high-purity aniline is a critical first step in preventing tar.
Q4: How do I effectively remove tar from my crude isatin product?
A: Purification can be challenging. Here are three common strategies:
-
Trituration: This involves washing the crude solid with a solvent in which the isatin is insoluble, but the tarry impurities are at least partially soluble.[18] Solvents like diethyl ether or dichloromethane can be effective.
-
Bisulfite Adduct Formation: Isatin forms a water-soluble addition product with sodium bisulfite. Tarry impurities, which are generally insoluble in water, can be filtered off. The purified isatin is then regenerated by adding acid.[19]
-
Recrystallization: For less contaminated products, recrystallization from a suitable solvent like glacial acetic acid or ethanol can yield pure isatin crystals.[20]
Troubleshooting Specific Issues
Q5: In my Sandmeyer synthesis, the reaction turned black and thick immediately after I added the aniline mixture to the chloral hydrate solution. What went wrong?
A: This is a classic sign of an uncontrolled exothermic reaction. The initial condensation reaction is highly exothermic. If the aniline is added too quickly or with inadequate cooling, localized hot spots will form. These hot spots dramatically accelerate the aniline polymerization side reaction, leading to rapid tar formation.[10][21]
Solution Protocol:
-
Pre-cool both solutions: Chill both the aniline/sodium sulfate solution and the chloral hydrate/hydroxylamine solution to 0-5 °C in an ice-water bath before mixing.
-
Slow, controlled addition: Add the aniline solution dropwise to the vigorously stirred chloral hydrate solution using an addition funnel. The rate of addition should be slow enough to maintain the internal reaction temperature below 10 °C.
-
Efficient stirring: Use a mechanical stirrer if possible, especially for larger scale reactions, to ensure efficient heat dissipation and prevent localized heating.
Q6: During the final cyclization step with concentrated sulfuric acid, my isonitrosoacetanilide intermediate turned into a black, tarry mess instead of the expected orange isatin.
A: This indicates charring and decomposition caused by the sulfuric acid. This can happen for two main reasons:
-
Temperature was too high: The cyclization reaction must be carefully temperature-controlled.[1]
-
Residual moisture: Any water present in the intermediate or the sulfuric acid can lead to violent, localized heating upon mixing, causing decomposition.
Solution Protocol:
-
Ensure dry intermediate: Dry your isonitrosoacetanilide intermediate thoroughly under vacuum before proceeding.
-
Control the temperature: Add the dry intermediate in small portions to the sulfuric acid, which is pre-cooled to 60-70°C. Do not let the temperature exceed 80 °C during the addition and subsequent heating.[1]
-
Stir efficiently: Maintain vigorous stirring throughout the addition to ensure the intermediate dissolves quickly and heat is distributed evenly.
Q7: My Stolle synthesis using aluminum chloride (AlCl₃) gave me a low yield of a dark, tarry product. How can I improve this?
A: The Stolle synthesis relies on a Friedel-Crafts acylation/cyclization, which is highly sensitive to the quality of the Lewis acid and the presence of moisture.[7][22]
-
Lewis Acid Quality: Old or partially hydrolyzed AlCl₃ is less effective and can promote side reactions.
-
Moisture: Water will react violently with both the oxalyl chloride intermediate and the AlCl₃, leading to decomposition and tar.
Solution Protocol:
-
Use high-purity reagents: Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure your aniline and solvent are scrupulously dry.
-
Inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Controlled conditions: Add the chlorooxalylanilide intermediate slowly to the AlCl₃ suspension at a low temperature before gradually warming to effect cyclization.
Part 3: Data & Workflow Visualization
Table 1: Comparison of Common Isatin Synthesis Methods
| Feature | Sandmeyer Synthesis | Stolle Synthesis | Gassman Synthesis |
| Starting Materials | Aniline, Chloral Hydrate, Hydroxylamine[2][8] | N-aryl anilines, Oxalyl Chloride[7][22] | Aniline, t-Butyl hypochlorite, Methylthioacetate ester[1] |
| Key Reagents | Conc. H₂SO₄ | Lewis Acid (e.g., AlCl₃, TiCl₄)[9][22] | Oxidizing agent (for final step) |
| Primary Cause of Tar | Uncontrolled exotherm, aniline polymerization, H₂SO₄ charring[10] | Moisture, poor Lewis acid quality, thermal decomposition | Instability of N-chloro intermediates[9] |
| Tar Prevention Strategy | Strict temperature control (<10°C for step 1; 60-80°C for step 2), slow addition | Use of anhydrous reagents, inert atmosphere | Low-temperature conditions (-78°C) |
| Advantages | Inexpensive, widely used | Good for N-substituted isatins[8] | Milder conditions, good regioselectivity[9] |
| Disadvantages | Harsh conditions, high risk of tar if uncontrolled[9] | Moisture sensitive, requires inert atmosphere | Multi-step, uses less common reagents |
Diagram 1: Troubleshooting Workflow for Tar Formation
This flowchart provides a logical path to diagnose the cause of tar formation based on when it occurs.
Caption: Desired vs. undesired reaction pathways for aniline.
References
- Hoare, R.C. (1937). Purification of the isatins. U.S. Patent No. US2086805A.
-
(2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate. [Link]
-
(n.d.). Sandmeyer Isatin Synthesis. SynArchive. Retrieved from [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
-
Al-khuzaie, F., & Al-Safi, R. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]
-
(2014). Getting through the “black tar phase”. Chemtips. [Link]
-
(n.d.). Sandmeyer Isatin Synthesis. Cambridge University Press. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. ResearchGate. [Link]
-
Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics. [Link]
-
(2021). A Review on Different Approaches to Isatin Synthesis. IJCRT.org. [Link]
-
Al-khuzaie, F., & Al-Safi, R. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. ResearchGate. [Link]
-
(2022). Isatin. International Journal of Current Microbiology and Applied Sciences. [Link]
-
(n.d.). Reaction mechanism of aniline polymerization through chemical oxidation. ResearchGate. [Link]
-
Sapurina, I., & Stejskal, J. (n.d.). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. OUCI. [Link]
-
Sapurina, I., & Stejskal, J. (2010). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. [Link]
-
(2011). Electrochemical Polymerization of Aniline. ResearchGate. [Link]
-
(n.d.). Mechanism in the formation of tar. ResearchGate. [Link]
-
Rauch, R. (n.d.). Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. JSEE Journal. [Link]
-
Sharma, G., et al. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. [Link]
-
(n.d.). Gasification Tar Formation Problems. Sustainability Directory. [Link]
-
(2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Ghara, A. (2019). How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. [Link]
-
(n.d.). Tar formation in pyrolysis and gasification. TNO Publications. [Link]
-
(2015). Is it possible to separate isatin derivatives from isatin without using Colum chromatography? ResearchGate. [Link]
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- 5. Gasification Tar Formation Problems → Area → Resource 4 [energy.sustainability-directory.com]
- 6. jseejournal.com [jseejournal.com]
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- 12. The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures [ouci.dntb.gov.ua]
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Technical Support Center: Regioselectivity Control in the Synthesis of Substituted Isatins
Welcome to the technical support center dedicated to navigating the complexities of regioselectivity in substituted isatin synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to gain precise control over the substitution patterns on the isatin core. Isatins are pivotal building blocks in medicinal chemistry, and mastering their regioselective synthesis is key to unlocking novel therapeutic agents.[1][2][3][4]
This resource is structured as a dynamic troubleshooting guide, addressing common experimental challenges in a direct question-and-answer format. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, providing you with the rationale behind the recommended optimization strategies.
Troubleshooting Guide & FAQs
Here, we address specific issues you may encounter during the synthesis of substituted isatins, with a focus on controlling the position of substituents on the aromatic ring.
FAQ 1: Synthesis of 4-Substituted Isatins from meta-Substituted Anilines
Question: I am attempting to synthesize a 4-substituted isatin from a meta-substituted aniline using the Sandmeyer synthesis, but I consistently obtain a mixture of 4- and 6-substituted regioisomers that are difficult to separate. How can I improve the regioselectivity to favor the 4-substituted product?
Answer: This is a well-documented challenge in isatin synthesis.[1][3][5] The direct cyclization of isonitrosoacetanilides derived from meta-substituted anilines often leads to poor regioselectivity due to the competing electronic and steric influences of the substituent. The amino group in the aniline starting material is a strong ortho-, para-director, and during the cyclization step, both positions ortho to the nitrogen can be activated for electrophilic attack.
The outcome of the cyclization is a delicate balance between the electronic directing effect of the substituent on the aniline ring and steric hindrance at the positions adjacent to it.
-
Electron-Donating Groups (EDGs): An EDG at the meta position will activate both the C4 and C6 positions for electrophilic cyclization. The electronic preference for one position over the other is often minimal, leading to isomer mixtures.
-
Electron-Wydrawing Groups (EWGs): An EWG at the meta position will deactivate the ring, making the cyclization more challenging. However, it can still lead to mixtures of isomers.
-
Steric Hindrance: A bulky substituent at the meta position may sterically hinder cyclization at the C4 position, potentially favoring the formation of the 6-substituted isomer.
To gain control over the regioselectivity, a change in synthetic strategy is often necessary. Here are some field-proven approaches:
1. Directed ortho-Metalation (DoM) Strategy:
The most reliable method for selectively preparing 4-substituted isatins from meta-substituted anilines is to employ a directed ortho-metalation (DoM) strategy.[5][6] This approach utilizes a directing group on the aniline nitrogen to guide a strong base (typically an organolithium reagent) to deprotonate the C4 position exclusively.
-
Mechanism: The directing group, often a pivaloyl (Piv) or tert-butoxycarbonyl (Boc) group, coordinates with the organolithium reagent, positioning it to abstract the proton at the sterically accessible and electronically activated C4 position. The resulting aryllithium species can then be quenched with an appropriate electrophile, such as diethyl oxalate, to introduce the precursor to the isatin carbonyls. Subsequent deprotection and cyclization yield the desired 4-substituted isatin with high regioselectivity.[5][6]
Experimental Protocol: Directed ortho-Metalation for 4-Substituted Isatins
Step 1: N-Protection of the meta-Substituted Aniline
-
Dissolve the meta-substituted aniline (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DCM).
-
Add a base (e.g., triethylamine, pyridine) (1.2 eq.).
-
Slowly add the protecting group reagent (e.g., pivaloyl chloride, di-tert-butyl dicarbonate) (1.1 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating in vacuo.
-
Purify the N-protected aniline by column chromatography or recrystallization.
Step 2: Directed ortho-Metalation and Quenching
-
Dissolve the N-protected aniline (1.0 eq.) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of s-butyllithium or t-butyllithium (2.2 eq.) in hexanes.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add diethyl oxalate (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Deprotection and Cyclization
-
Dissolve the crude α-ketoester from the previous step in a suitable solvent (e.g., methanol, ethanol).
-
Add a strong acid (e.g., concentrated HCl, H2SO4).
-
Heat the mixture to reflux until deprotection and cyclization are complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify the 4-substituted isatin by column chromatography or recrystallization.
2. The Gassman Isatin Synthesis:
While the Gassman synthesis can also suffer from regioselectivity issues with meta-substituted anilines, it offers an alternative pathway that can sometimes be optimized.[1][5][7] The regioselectivity in the Gassman synthesis is determined during the electrophilic attack of the chlorosulfonium salt on the aniline. The electronic nature of the meta-substituent will influence the preferred position of attack.
-
For EDGs: The ortho- and para-positions relative to the amino group are activated, potentially leading to a mixture of 4- and 6-substituted oxindoles, which are then oxidized to the corresponding isatins.
-
For EWGs: The reaction may be sluggish, and the directing effect might be less pronounced, still resulting in isomeric mixtures.
Optimization Tip: Careful control of reaction temperature and the choice of solvent can sometimes influence the isomeric ratio. It is recommended to run small-scale trials at different temperatures to determine the optimal conditions for your specific substrate.
3. The Stolle Synthesis:
The Stolle synthesis involves the reaction of an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.[2][5][6] Similar to the Sandmeyer and Gassman methods, the cyclization step is an intramolecular Friedel-Crafts acylation, and its regioselectivity is governed by the directing effects of the substituent on the aniline ring. For meta-substituted anilines, this often results in mixtures of 4- and 6-substituted isatins.[1][5]
Lewis Acid Considerations: The choice and strength of the Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) can influence the reaction rate and, in some cases, the regioselectivity.[2][5] Stronger Lewis acids may lead to lower selectivity due to increased reactivity. Screening different Lewis acids is a viable optimization strategy.
Caption: Decision workflow for achieving 4-substituted isatins.
Summary Table of Strategies for 4-Substituted Isatins
| Synthesis Method | Key Reagents | Advantages | Disadvantages | Regioselectivity Control |
| Sandmeyer | Aniline, Chloral Hydrate, NH₂OH·HCl, H₂SO₄ | Well-established, readily available starting materials | Often poor regioselectivity with meta-substituted anilines, harsh conditions | Low |
| Gassman | Aniline, t-BuOCl, Methylthioacetate | Milder conditions than Sandmeyer | Can still produce isomeric mixtures | Moderate, substrate-dependent |
| Stolle | Aniline, Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | Good for N-substituted isatins | Often poor regioselectivity with meta-substituted anilines | Low to Moderate |
| Directed ortho-Metalation (DoM) | N-Protected Aniline, Organolithium Reagent, Diethyl Oxalate | Excellent regioselectivity | Requires N-protection/deprotection steps, use of strong bases | High |
References
- BenchChem. (2025).
- Al-khuzaie, F., & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Al-khuzaie, F., & Al-Safi, Y. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
-
Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Chemphyschem, 16(11), 2366–2374. [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
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Singh, G., & D’hooghe, M. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(84), 80853–80889. [Link]
-
IJCRT. (2021). A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts, 9(9). [Link]
-
Tangella, Y., et al. (2018). Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids. Organic Letters, 20(12), 3639–3642. [Link]
-
Gassman, P. G., & Cue, B. W., Jr. (1978). Synthesis of Substituted Isatins. The Journal of Organic Chemistry, 43(22), 4347–4349. [Link]
-
Trost, B. M., & Zhang, Y. (2011). Enantioselective and Regioselective Indium(III)-Catalyzed Addition of Pyrroles to Isatins. Angewandte Chemie International Edition, 50(40), 9404–9407. [Link]
-
Sadashiva, M. (2019). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 6(2). [Link]
-
Gassman, P. G., et al. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344–1348. [Link]
-
Gandhi, N., & Singh, P. (2021). isatin: review of synthesis, reactivity, and anti-infective properties. Journal of the Indian Chemical Society, 98(10), 100155. [Link]
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International Journal of Current Microbiology and Applied Sciences. (2022). Isatin. International Journal of Current Microbiology and Applied Sciences, 11(01), 61-77. [Link]
-
LibreTexts. (2021). 12.1: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). [Link]
-
LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3+ Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-74. [Link]
-
Basavanag, U. M., & Kulkarni, M. V. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9575–9583. [Link]
-
Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. [Link]
-
Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. Cal Poly Pomona. [Link]
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Organic Chemistry Portal. (n.d.). Isatin synthesis. [Link]
-
Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. [Link]
-
Temizer, A. B., et al. (2022). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 19(1). [Link]
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. [Link]
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). [Link]
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minimizing impurities in the synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione
Troubleshooting Guide: Addressing Common Synthesis Issues
This section tackles specific experimental problems you may encounter. The advice provided is grounded in the principles of the Sandmeyer isatin synthesis, the most common route for this class of compounds.[1][2][3]
Q1: My reaction is producing a significant amount of dark, tar-like material during the final cyclization step. What's causing this and how can I prevent it?
A1: The formation of dark, intractable tars is a frequent issue during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid. This is primarily caused by two factors:
-
Exothermic Reaction and Overheating: The reaction of the isonitrosoacetanilide with concentrated sulfuric acid is highly exothermic. If the temperature rises uncontrollably above the optimal range (typically 60-70°C), it leads to charring and decomposition of the organic material.[4] Localized overheating, even with a properly set bath temperature, can occur if stirring is inefficient.
-
Sulfonation Side Reactions: At elevated temperatures, concentrated sulfuric acid can act as a sulfonating agent, leading to the formation of water-soluble and often dark-colored sulfonated byproducts. This not only consumes your starting material but also complicates the purification process.[4]
Preventative Measures:
-
Strict Temperature Control: Add the dry isonitrosoacetanilide intermediate to the pre-warmed (50°C) sulfuric acid in small portions. Use an ice-water bath to actively cool the reaction flask and maintain the internal temperature between 60°C and 70°C.[4] Never let the temperature exceed 80°C.[4][5]
-
Efficient Mechanical Stirring: Ensure vigorous and efficient stirring throughout the addition to dissipate heat evenly and prevent localized hot spots.
-
Use Dry Intermediate: The presence of moisture in the isonitrosoacetanilide can make the reaction with sulfuric acid more difficult to control.[4] Ensure the intermediate is thoroughly dried before this step.
Q2: I'm observing a persistent impurity in my final product, even after initial filtration. How can I identify and minimize it?
A2: The most common byproduct that co-precipitates with the desired isatin is the corresponding isatin oxime .[4][6] This impurity arises from an alternative cyclization pathway of the isonitrosoacetanilide intermediate.
Identification and Minimization Strategy:
-
Identification: Isatin oxime can often be identified by NMR spectroscopy or LC-MS analysis. It is a common impurity in Sandmeyer isatin syntheses.[6]
-
Minimization during Reaction: Adhering to the optimized temperature profile (a brief heating period to 80°C after addition, followed by cooling) helps favor the desired dione formation over the oxime.[4][5]
-
Purification via pH Modulation: A highly effective method for removing many impurities, including tarry residues and potentially the oxime, is to exploit the acidic nature of the isatin's N-H proton. The crude product can be dissolved in a dilute aqueous sodium hydroxide solution (e.g., 0.4 M NaOH).[5] The desired isatin forms a water-soluble sodium salt, while insoluble tars and non-acidic impurities can be removed by filtration. The clear filtrate is then carefully re-acidified with concentrated HCl to precipitate the purified 6-chloro-7-methylisatin, which can be collected by filtration.[5]
Q3: The yield of my desired 6-chloro-7-methylisatin is consistently low. What are the critical parameters to optimize?
A3: Low yields can stem from issues in either of the two main stages of the Sandmeyer synthesis.
-
Formation of the Isonitrosoacetanilide Intermediate: This initial condensation reaction between 3-chloro-2-methylaniline, chloral hydrate, and hydroxylamine hydrochloride is critical. Ensure all reagents are of high purity. The reaction is typically run in a single aqueous phase with sodium sulfate, and bringing the mixture to a vigorous boil for only 1-2 minutes is crucial; prolonged heating can decrease the yield and generate darker products.[4]
-
Cyclization in Sulfuric Acid: As discussed in Q1 and Q2, temperature control is paramount. Any deviation can lead to decomposition and side reactions, drastically reducing the yield of the desired product.[4] The final work-up of pouring the acid mixture into a large volume of cracked ice is also critical for efficient precipitation of the product.[4][5]
Table 1: Key Parameter Optimization
| Parameter | Recommended Condition | Impact on Purity & Yield |
| Cyclization Temperature | Add intermediate at 50°C, maintain 60-70°C during addition, then hold at 80°C for ~10-20 min.[4][5] | High Impact: Prevents charring, sulfonation, and minimizes byproduct formation. |
| Reagent Purity | Use high-purity 3-chloro-2-methylaniline, chloral hydrate, and hydroxylamine HCl. | Medium Impact: Impurities in starting materials can lead to side products and lower yields. |
| Stirring Efficiency | Use efficient overhead mechanical stirring, especially in the viscous sulfuric acid. | High Impact: Ensures even heat distribution, preventing localized decomposition. |
| Work-up Procedure | Pour acid mixture slowly into a 10-12x volume of ice.[4] Purify via NaOH wash.[5] | High Impact: Ensures complete product precipitation and effective removal of impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 6-chloro-7-methyl-1H-indole-2,3-dione?
A1: The most widely cited and robust method is the Sandmeyer isatin synthesis .[1][3] This two-step procedure first involves the reaction of the corresponding aniline (3-chloro-2-methylaniline) with chloral hydrate and hydroxylamine to form an N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide intermediate (an isonitrosoacetanilide).[1][7] This stable intermediate is then cyclized using concentrated sulfuric acid to yield the final 6-chloro-7-methylisatin.[1][5] An alternative, the Stolle synthesis, involves reacting an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization, but it is often better suited for N-substituted isatins.[2][7][8]
Q2: Can you illustrate the Sandmeyer synthesis pathway and potential side reactions?
A2: Certainly. The diagram below outlines the primary transformation and the formation of the common isatin oxime byproduct.
Caption: Sandmeyer synthesis pathway for 6-chloro-7-methylisatin.
Q3: What are the best analytical techniques to monitor reaction progress and assess final product purity?
A3: A combination of techniques is recommended for robust analysis:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the disappearance of the starting aniline and the formation of the intermediate and final product. A common eluent system is a mixture of ethyl acetate and hexane.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can resolve closely related impurities.[11] Developing a validated UPLC or HPLC method is crucial for quality control in drug development.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities present in significant amounts. The proton NMR for 6-chloro-7-methyl-1H-indole-2,3-dione in DMSO-d6 should show characteristic peaks for the aromatic protons and the methyl group.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[13]
Detailed Experimental Protocol
This protocol is adapted from established procedures for Sandmeyer isatin synthesis, with specific modifications for minimizing impurities in the preparation of 6-chloro-7-methyl-1H-indole-2,3-dione.[4][5]
Part A: Synthesis of N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetamide
-
Setup: In a 5 L round-bottom flask, dissolve chloral hydrate (90 g, 0.54 mol) in 1200 mL of deionized water.
-
Addition of Reagents: To this solution, add the following in order:
-
Crystallized sodium sulfate (1300 g).
-
A solution of 3-chloro-2-methylaniline (70.8 g, 0.5 mol) in 300 mL of water containing concentrated HCl (43 mL, 0.52 mol).
-
A solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in 500 mL of water.
-
-
Reaction: Heat the flask with vigorous stirring. The mixture should be brought to a rolling boil within 40-45 minutes. Continue to boil for no more than 1-2 minutes.
-
Isolation: Immediately cool the flask in an ice-water bath. The product will crystallize. Collect the solid by suction filtration and air-dry completely. The expected yield is 80-90%.
Part B: Cyclization to 6-chloro-7-methyl-1H-indole-2,3-dione
-
Setup: In a 1 L flask equipped with a robust mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (326 mL, 600 g) to 50°C.
-
Addition of Intermediate: Add the dry N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetamide from Part A (75 g, ~0.33 mol) in small portions, ensuring the internal temperature is maintained between 60-70°C. Use an external ice bath to control the exotherm.
-
Reaction Completion: After the addition is complete, raise the temperature to 80°C and hold for 10-20 minutes.
-
Precipitation: Allow the dark mixture to cool to room temperature, then pour it slowly and carefully into a large beaker containing 5-6 L of cracked ice with stirring.
-
Initial Isolation: Let the slurry stand for 30 minutes. Collect the crude orange-brown solid by suction filtration and wash it with cold water (2 x 500 mL).
Part C: Purification
-
Base Wash: Suspend the crude solid in 1 L of 0.4 M sodium hydroxide solution with stirring. The desired product will dissolve, forming a sodium salt.
-
Filtration of Insolubles: Filter the solution to remove any dark, insoluble tarry material.
-
Reprecipitation: To the clear filtrate, slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic. The purified product will precipitate as a brown-orange solid.
-
Final Isolation: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, followed by a wash with heptane (2 x 100 mL).[5]
-
Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight. The expected yield is approximately 60-65%.
References
- Benchchem. (n.d.). minimizing byproduct formation during isatin-5-carbonitrile synthesis.
- International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
- ResearchGate. (n.d.). a review on isatin and its derivatives: synthesis, reactions and applications.
- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
- DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- ChemicalBook. (2022). Synthesis of Isatin.
- Lupine Publishers. (2018). Molar characterization and analytical UPLC method development of matrix impurity, disregards impurity, specified impurity associ.
- IJISE. (2020). REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES).
- Wikipedia. (n.d.). Isatin.
- Cambridge University Press. (n.d.). Sandmeyer Isatin Synthesis.
- (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
- ChemicalBook. (n.d.). 6-CHLORO-7-METHYL ISATIN synthesis.
- (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System.
- ResearchGate. (n.d.). Stolle's approach to isatin synthesis.
- National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- National Institutes of Health. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor.
- ResearchGate. (2023). synthesis and evaluation of new isatin derivatives for cytotoxic activity.
- Benchchem. (n.d.). Application Notes and Protocols: 6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis.
- BJOC. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
- PubChem. (n.d.). 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione.
- ResearchGate. (2014). Synthesis and Antimicrobial Evaluation of Novel Isatin Derivatives.
- ChemicalBook. (n.d.). 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and DPPH Scavenging Assay of Isatin Related Spiroheterocyclic Compounds.
-
National Institutes of Health. (n.d.). Synthesis of a new series of biologically interesting 6′-chloro-1′,1′-dioxospiro[4H-benzo[d][2][6][14]oxadiazocine-4,3′(2′H)-[1][6][15]benzodithiazine]-2,6(1H,5H)dione derivatives. Retrieved from Google Search.
- Guidechem. (n.d.). 6-CHLORO-7-METHYL ISATIN 6374-90-9 wiki.
- R&D Chemicals. (n.d.). 6-Chloro-7-methyl isatin.
-
Organic Syntheses. (n.d.). Isatin. Retrieved from [Link].
- Google Patents. (n.d.). Process for the preparation of 5-chloro-7-methylisatin-a-chloride.
- US EPA. (n.d.). 1H-Indole-2,3-dione, 7-methyl- - Substance Details - SRS.
- Organic Syntheses. (n.d.). 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one.
- ResearchGate. (n.d.). 5,7-Dichloro-1H-indole-2,3-dione.
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Technical Support Center: Scaling Up the Synthesis of 6-Chloro-7-methyl-1H-indole-2,3-dione
Welcome to the technical support center for the synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione (also known as 6-chloro-7-methylisatin). This guide is designed for researchers, scientists, and drug development professionals who are looking to not only synthesize this valuable compound but also to successfully scale up the process from the lab bench to larger-scale production. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, all grounded in established chemical principles and practical experience.
Introduction to the Synthesis of 6-Chloro-7-methyl-1H-indole-2,3-dione
6-Chloro-7-methyl-1H-indole-2,3-dione is a substituted isatin, a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of this specific molecule typically follows the classical Sandmeyer isatin synthesis route. This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by a cyclization reaction in strong acid to yield the desired isatin.
While the laboratory-scale synthesis is well-documented, scaling up this process presents a unique set of challenges. These can include managing exothermic reactions, ensuring efficient mixing of multiphasic reaction mixtures, and developing robust purification methods for large quantities of product. This guide will walk you through these challenges, providing practical solutions to ensure a safe, efficient, and scalable synthesis.
Synthetic Pathway Overview
The overall synthetic route for 6-chloro-7-methyl-1H-indole-2,3-dione is depicted below. It involves the reaction of 3-chloro-2-methylaniline with chloral hydrate and hydroxylamine to form the key intermediate, N-(3-chloro-2-methyl-phenyl)-2-(hydroxyimino)acetamide. This intermediate is then cyclized using concentrated sulfuric acid.
Caption: Overall synthetic pathway for 6-chloro-7-methyl-1H-indole-2,3-dione.
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-chloro-2-methyl-phenyl)-2-(hydroxyimino)acetamide
This step involves the formation of the isonitrosoacetanilide intermediate. Careful control of temperature and reagent addition is crucial for obtaining a high-quality product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Moles |
| 3-Chloro-2-methylaniline | 141.59 | 70.8 g | 0.5 |
| Chloral hydrate | 165.40 | 90 g | 0.54 |
| Hydroxylamine hydrochloride | 69.49 | 110 g | 1.58 |
| Sodium sulfate (anhydrous) | 142.04 | 1300 g | - |
| Concentrated Hydrochloric Acid | 36.46 | 43 mL | ~0.52 |
| Water | 18.02 | 2000 mL | - |
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve chloral hydrate (90 g) in 1200 mL of water.
-
To this solution, add anhydrous sodium sulfate (1300 g) and stir until dissolved.
-
In a separate beaker, prepare a solution of 3-chloro-2-methylaniline (70.8 g) in 300 mL of water, adding concentrated hydrochloric acid (43 mL) to facilitate dissolution.
-
Add the aniline hydrochloride solution to the reaction flask.
-
Prepare a solution of hydroxylamine hydrochloride (110 g) in 500 mL of water and add it to the reaction mixture.
-
Heat the mixture with vigorous stirring. The reaction is typically complete after boiling for a few minutes.[1] The product, N-(3-chloro-2-methyl-phenyl)-2-(hydroxyimino)acetamide, will precipitate from the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product under vacuum at 50-60°C. The dried intermediate is used in the next step without further purification.
Step 2: Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione
This is a highly exothermic cyclization step that requires careful temperature control.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~0.28 mol scale) | Moles |
| N-(3-chloro-2-methyl-phenyl)-2-(hydroxyimino)acetamide | 212.62 | 60 g | 0.282 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 300 mL | - |
| Sodium Hydroxide | 40.00 | For 0.4 M solution | - |
| Concentrated Hydrochloric Acid | 36.46 | As required for precipitation | - |
| Heptane | 100.21 | For washing | - |
Procedure:
-
To a well-stirred flask, carefully add concentrated sulfuric acid (300 mL) and heat it to 50°C.
-
Add the N-(3-chloro-2-methyl-phenyl)-2-(hydroxyimino)acetamide (60 g) in small portions over 20 minutes. The reaction is exothermic, and the temperature may rise to 70°C.[2] Maintain the temperature between 60-70°C during the addition.
-
After the addition is complete, raise the temperature to 80°C and hold for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a mixture of ice (~500 g) and water (500 mL) with vigorous stirring. A brown-orange slurry will form.
-
Collect the solid by filtration and wash with water until the filtrate is neutral.
-
Dissolve the crude solid in a 0.4 M sodium hydroxide solution (approximately 1 L).
-
Filter the solution to remove any insoluble tarry materials.
-
With stirring, add concentrated hydrochloric acid to the filtrate until the pH is acidic, causing the product to precipitate.
-
Collect the orange solid by filtration, wash with water, followed by heptane.
-
Dry the product under vacuum at 54°C. Expected yield is around 62%.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 6-chloro-7-methyl-1H-indole-2,3-dione.
Caption: A troubleshooting flowchart for the synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione.
Question 1: I am getting a very low yield of the isonitrosoacetanilide intermediate in Step 1. What could be the issue?
Answer: A low yield in the first step can often be attributed to a few factors:
-
Incomplete Reaction: The reaction to form the isonitrosoacetanilide requires vigorous boiling to go to completion.[1] On a larger scale, ensuring uniform heating and mixing is critical. Use a powerful overhead stirrer and a suitable heating mantle to maintain a consistent boil throughout the reaction mixture.
-
Poor Precipitation: The product is salted out of the aqueous solution by the high concentration of sodium sulfate. If the concentration is too low, or if the cooling step is not efficient, a significant portion of the product may remain in solution. Ensure all the sodium sulfate has dissolved and that the reaction mixture is thoroughly cooled in an ice bath before filtration.
-
Purity of Starting Material: The purity of the 3-chloro-2-methylaniline is crucial. Impurities can interfere with the reaction and lead to the formation of side products. It is advisable to use freshly distilled or high-purity aniline for this reaction.
Question 2: The cyclization in Step 2 is very exothermic and difficult to control, leading to a dark, tarry product. How can I manage this?
Answer: The cyclization in concentrated sulfuric acid is indeed a highly exothermic process, and temperature control is paramount to prevent charring and the formation of sulfonated byproducts.
-
Controlled Addition: The most critical parameter is the rate of addition of the isonitrosoacetanilide intermediate to the hot sulfuric acid. Add the intermediate in small portions, allowing the temperature to stabilize between additions. On a larger scale, a solids addition funnel or a screw feeder can provide better control.
-
Efficient Cooling: Have a robust cooling system in place. For larger scale reactions, a jacketed reactor with a circulating cooling fluid is highly recommended. An ice-water bath can be used for smaller scale-ups, but it may not be sufficient for larger volumes.
-
Reverse Addition: While the provided protocol adds the intermediate to the acid, for better temperature control on a larger scale, consider a reverse addition. Add the sulfuric acid slowly to a suspension of the isonitrosoacetanilide in a suitable, inert solvent. However, this would require significant process development and optimization.
Question 3: During the final precipitation of the product, I get a very fine, difficult-to-filter solid. How can I improve the physical properties of the precipitate?
Answer: The physical nature of the precipitated product can be influenced by the rate of pH change and the temperature.
-
Slow Acidification: Add the hydrochloric acid slowly to the alkaline solution of the product. A rapid drop in pH can lead to the formation of very fine particles. A controlled, slow addition allows for the growth of larger crystals, which are easier to filter.
-
Temperature Control: Precipitating at a slightly elevated temperature (e.g., 40-50°C) can sometimes promote the formation of larger crystals. However, this needs to be balanced against the potential for increased solubility of the product.
-
Seeding: Adding a small amount of previously isolated, crystalline product (a seed crystal) to the solution just before or during the initial stages of precipitation can encourage the growth of larger, more uniform crystals.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis?
A1: The primary safety concerns are:
-
Handling of Concentrated Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is essential. Work should be conducted in a well-ventilated fume hood.
-
Exothermic Reactions: The cyclization step is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail. A thorough understanding of the reaction's thermal profile and adequate cooling capacity are critical.
-
Handling of Chloral Hydrate: Chloral hydrate is a regulated substance in many regions. Ensure you are in compliance with all local regulations regarding its purchase, storage, and use.[3]
Q2: Are there alternative, potentially safer or more efficient, synthetic routes to 6-chloro-7-methyl-1H-indole-2,3-dione?
A2: Yes, other methods for isatin synthesis exist, with the Stolle synthesis being a common alternative to the Sandmeyer method.[4] The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid like aluminum chloride.[4] This method can be advantageous for certain substituted anilines and may offer a different set of process safety considerations. For N-substituted isatins, other modern methods involving metal-free catalysis have also been developed.[5]
Q3: How can I be sure of the purity of my final product?
A3: The purity of the final 6-chloro-7-methyl-1H-indole-2,3-dione should be assessed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of the product and detecting any minor impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
Q4: What are the key considerations for choosing a solvent for the purification of the final product by recrystallization?
A4: If further purification by recrystallization is needed, the ideal solvent should:
-
Have a high solubility for the isatin at elevated temperatures and low solubility at room temperature or below.
-
Not react with the isatin.
-
Be easily removable from the final product.
-
Have a relatively low toxicity and environmental impact.
Common solvents for recrystallizing isatins include ethanol, acetic acid, and mixtures of organic solvents with water. Solvent screening on a small scale is recommended to find the optimal conditions.
References
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23484-23492. Available at: [Link]
-
da Silva, J. F. M., et al. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. Available at: [Link]
-
Marvel, C. S., & Hiers, G. S. (1941). Isatin. Organic Syntheses, Coll. Vol. 1, p.327. Available at: [Link]
-
Pandey, G., et al. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(89), 86155-86185. Available at: [Link]
-
PubChem. (n.d.). 6-chloro-7-methyl-1H-indole-2,3-dione. Retrieved January 4, 2026, from [Link]
-
Rewcastle, G. W., et al. (2005). An improved synthesis of isonitrosoacetanilides. Tetrahedron Letters, 46(12), 2059-2061. Available at: [Link]
-
Sandmeyer, T. (1919). Über die Darstellung von Isatin und dessen Derivaten. Helvetica Chimica Acta, 2(1), 234-242. Available at: [Link]
-
Shvekhgeimer, M. G. A. (2004). The Sandmeyer reaction. Synthesis of isatins. Chemistry of Heterocyclic Compounds, 40(3), 257-293. Available at: [Link]
-
Singh, U. P., & Singh, R. P. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 4(89), 48155-48185. Available at: [Link]
-
Stolle, R. (1922). Über eine neue, einfache Darstellungsweise von N‐substituierten Isatinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(5), 1289-1300. Available at: [Link]
-
Su, W., et al. (2007). A facile synthesis of isatins by the Stolle reaction. Tetrahedron Letters, 48(29), 5119-5121. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 6-chloro-7-methyl-1H-indole-2,3-dione and Other Isatin Derivatives in Drug Discovery
Introduction
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has captivated medicinal chemists for decades.[1][2] Its rigid, privileged scaffold allows for extensive functionalization, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring and the lactam nitrogen. This guide provides a comparative technical analysis of a specific, promising derivative, 6-chloro-7-methyl-1H-indole-2,3-dione , placing its properties and potential in the context of other key isatin analogues. We will delve into structure-activity relationships (SAR), supported by experimental data, to elucidate how the unique substitution pattern of this molecule influences its biological profile. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the isatin scaffold for therapeutic innovation.
Structural and Physicochemical Landscape of Isatin Derivatives
The isatin core consists of a benzene ring fused to a five-membered pyrrole ring containing two carbonyl groups at positions 2 and 3.[2] This structure is a versatile platform for chemical modification.[4] The properties of 6-chloro-7-methyl-1H-indole-2,3-dione are shaped by the electronic and steric effects of its substituents. The chlorine atom at the C6 position is an electron-withdrawing group, while the methyl group at the C7 position is electron-donating. This specific combination creates a unique electronic distribution across the aromatic ring, which can significantly influence binding affinities to biological targets.
Table 1: Comparative Physicochemical Properties of Selected Isatin Derivatives
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Target Compound | 6-chloro-7-methyl-1H-indole-2,3-dione | C₉H₆ClNO₂ | 195.60 |
| Parent Compound | 1H-indole-2,3-dione | C₈H₅NO₂ | 147.13 |
| Derivative A | 5-chloro-1H-indole-2,3-dione | C₈H₄ClNO₂ | 181.58 |
| Derivative B | 7-methyl-1H-indole-2,3-dione | C₉H₇NO₂ | 161.16 |
Data sourced from PubChem.[5]
The rationale for comparing these specific derivatives is to dissect the individual and combined contributions of halogen and alkyl substitutions at various positions on the benzene ring. This comparison helps in understanding the nuanced structure-activity relationships that govern the efficacy and selectivity of these compounds.
Synthetic Strategies: A Self-Validating Approach
The synthesis of isatin derivatives can be achieved through various established methods. A common and robust approach for creating substituted isatins involves the cyclization of an appropriate aniline derivative. The choice of starting material directly dictates the substitution pattern of the final isatin product.
Representative Synthesis Workflow: Stolle Cyclization
The Stolle synthesis provides a reliable route to substituted isatins. The causality behind this choice lies in its versatility and tolerance for various functional groups on the starting aniline.
Caption: Stolle synthesis workflow for substituted isatins.
Experimental Protocol: Synthesis of 6-chloro-7-methylisatin
This protocol is designed to be self-validating by providing clear steps and rationale.
-
N-Arylation:
-
To a solution of 3-chloro-2-methylaniline (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add oxalyl chloride (1.1 eq.) dropwise at 0°C.
-
Rationale: This step forms the crucial N-aryloxalamide intermediate. The low temperature controls the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully with water and extract the organic layer. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Add the crude amide intermediate to a flask containing a Lewis acid such as aluminum chloride (AlCl₃, 2.5 eq.) in a high-boiling point solvent like nitrobenzene.
-
Rationale: The Lewis acid catalyzes the intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ring of the isatin core.
-
Heat the mixture to 120-130°C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice with concentrated HCl.
-
The resulting precipitate is the crude 6-chloro-7-methylisatin. Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.[6]
-
Comparative Biological Activity
Isatin derivatives are known to exhibit a wide range of biological activities, with anticancer properties being one of the most extensively studied.[1][7] Their mechanism of action often involves the inhibition of critical enzymes like kinases, which are pivotal in cell signaling and proliferation pathways.[8][9]
Anticancer Activity: A Focus on Kinase Inhibition
Many isatin derivatives function as ATP-competitive inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.[7][10] The specific substitutions on the isatin ring are critical for determining the potency and selectivity of kinase inhibition.[11]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Isatin Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| Isatin | >100[8] | >100 | >100[7] |
| 5-chloro-isatin derivative | - | - | - |
| Isatin-indole hybrid 32 | 0.39[12] | - | - |
| Isatin-hydrazone hybrid 133 | 4.86[12] | 5.32[12] | - |
Note: Direct IC₅₀ values for 6-chloro-7-methyl-1H-indole-2,3-dione were not available in the searched literature, highlighting a potential area for future research. The table presents data for structurally related compounds to infer potential activity.
Structure-Activity Relationship (SAR) Insights:
-
Unsubstituted Isatin: The parent isatin molecule generally shows weak cytotoxic activity.[8]
-
Halogenation: The introduction of a halogen, such as chlorine at the C5 position, has been shown to increase anticancer activity in many series of derivatives.[13][14] This is often attributed to increased lipophilicity and the ability to form halogen bonds with the target protein.
-
N-Substitution: Modification at the N1 position with various moieties, such as in isatin-indole or isatin-hydrazone hybrids, can dramatically enhance potency, as seen with IC₅₀ values in the sub-micromolar range.[12][15]
-
C6 and C7 Substitution: Based on general SAR principles for kinase inhibitors, the combination of an electron-withdrawing group (Cl at C6) and a small alkyl group (CH₃ at C7) in 6-chloro-7-methylisatin is hypothesized to provide a balance of electronic and steric properties that could favor potent and selective binding within the ATP-binding pocket of certain kinases.[4] Isatin derivatives substituted at C5 and C6 with benzyloxy groups have been found to be efficient MAO-B inhibitors.[4][16]
Caption: Mechanism of Isatin derivatives as kinase inhibitors.
Antimicrobial Activity
Isatin derivatives have also shown significant promise as antimicrobial agents.[17][18] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of biofilm formation.
-
SAR for Antimicrobial Activity:
-
Derivatives such as Schiff bases and Mannich bases of isatin often exhibit potent antibacterial activity.[17]
-
The presence of a halogen at the C5 position (e.g., 5-chloro or 5-bromo) is frequently associated with enhanced antimicrobial effects.[14]
-
Hybrid molecules, for instance, combining isatin with other antimicrobial pharmacophores like quinoline or thymol, have been developed to combat multidrug-resistant strains.[19][20]
-
While specific data for 6-chloro-7-methylisatin is sparse, the presence of the chloro group suggests it could be a promising candidate for antimicrobial screening.
Key Experimental Protocol: MTT Assay for Cytotoxicity
To empirically compare the anticancer potential of different isatin derivatives, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a colorimetric method that measures cell metabolic activity, serving as an indicator of cell viability.[21]
Workflow for MTT Assay
Caption: Standard experimental workflow for the MTT assay.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[22]
-
Compound Treatment: Prepare stock solutions of the isatin derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the test compounds. Include untreated cells (vehicle control) and a blank (medium only). Incubate for 48 or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[23]
-
Rationale: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[21]
-
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[22]
Discussion and Future Perspectives
The comparative analysis reveals that substitutions on the isatin scaffold are a critical determinant of biological activity. While the parent isatin molecule is largely inactive, strategic functionalization can yield highly potent compounds. The 6-chloro-7-methyl substitution pattern represents an intriguing but underexplored area. The combination of a C6-halogen and a C7-alkyl group could offer a unique steric and electronic profile for targeting enzymes like protein kinases.
The lack of extensive published data on 6-chloro-7-methyl-1H-indole-2,3-dione underscores a significant opportunity for further research. Future work should focus on:
-
Systematic Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and microbial strains to establish its activity profile.
-
Mechanism of Action Studies: Identifying the specific molecular targets (e.g., which kinases or enzymes) it inhibits.
-
Further Derivatization: Using 6-chloro-7-methylisatin as a starting scaffold to synthesize N-substituted derivatives (e.g., Schiff bases, hydrazones) to potentially enhance potency, as this has proven to be a successful strategy for other isatin analogues.
By systematically exploring this and other unique substitution patterns, the full therapeutic potential of the versatile isatin scaffold can be realized.
References
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Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]
-
Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. (n.d.). RJPPD. Retrieved January 5, 2026, from [Link]
-
A Review on Isatin Derivatives with Anti-Cancer Activity. (n.d.). ijrpr. Retrieved January 5, 2026, from [Link]
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]
-
A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]
-
A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. (2021). Journal of Advanced Scientific Research. Retrieved January 5, 2026, from [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PubMed. Retrieved January 5, 2026, from [Link]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
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Isatin analogues with tyrosine kinase inhibitory activity and anti-leishmanial activity. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2022). PubMed. Retrieved January 5, 2026, from [Link]
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). PMC - NIH. Retrieved January 5, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved January 5, 2026, from [Link]
-
Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Quantitative Structure Activity Relationship of New Isatin Analogues for Design New Compounds as Anti-breast Cancer. (2019). Journal of Pharmaceutical Research International. Retrieved January 5, 2026, from [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
exploring the antimicrobial potential of isatin and derivatives. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 5, 2026, from [Link]
-
Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. (2013). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
-
The Antibacterial Activity of Isatin Hybrids. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
6-CHLORO-7-METHYL-1H-INDOLE-2,3-DIONE. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
-
Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. (2017). ResearchGate. Retrieved January 5, 2026, from [Link]
-
The development of thymol–isatin hybrids as broad-spectrum antibacterial agents with potent anti-MRSA activity. (n.d.). PMC - PubMed Central. Retrieved January 5, 2026, from [Link]
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Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Retrieved January 5, 2026, from [Link]
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Validating the Anticancer Activity of 6-chloro-7-methyl-1H-indole-2,3-dione: A Comparative In Vitro Guide
This guide provides a comprehensive framework for the in vitro validation of the anticancer potential of 6-chloro-7-methyl-1H-indole-2,3-dione, a novel isatin derivative. Isatin and its analogues have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including promising anticancer properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis approach and detailed experimental protocols to rigorously assess the compound's efficacy and mechanism of action against relevant cancer cell lines.
Introduction to Isatin Derivatives as Anticancer Agents
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold known to be a key pharmacophore in numerous synthetic and natural products with therapeutic potential.[1][3] Derivatives of isatin have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including breast, liver, colon, and leukemia.[2][3] Their mechanisms of action are often multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[4]
Several isatin-based compounds have advanced to clinical use, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma.[1] The structural modifications on the isatin ring, such as the chloro and methyl substitutions in 6-chloro-7-methyl-1H-indole-2,3-dione, are intended to enhance its potency and selectivity, making it a compelling candidate for anticancer drug discovery.
This guide will compare the in vitro anticancer activity of 6-chloro-7-methyl-1H-indole-2,3-dione against a well-established anticancer agent, Doxorubicin, a widely used chemotherapeutic drug. This comparison will provide a benchmark for evaluating the potency and potential of our novel compound.
Comparative In Vitro Efficacy Assessment
A crucial first step in validating a new anticancer compound is to determine its cytotoxic and anti-proliferative effects on cancer cells. The following section outlines the key assays and presents a comparative data framework.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Table 1: Comparative Cytotoxicity (IC50) of 6-chloro-7-methyl-1H-indole-2,3-dione and Doxorubicin in various cancer cell lines after 48h treatment.
| Cell Line | Cancer Type | 6-chloro-7-methyl-1H-indole-2,3-dione (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.3 | 2.5 |
| HepG2 | Hepatocellular Carcinoma | 6.8 | 0.9 |
| HCT116 | Colon Carcinoma | 10.1 | 1.8 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Workflow for Anticancer Activity Validation
The following diagram illustrates a typical workflow for the in vitro validation of a novel anticancer compound.
Caption: Experimental workflow for in vitro validation.
Delving into the Mechanism of Action
Understanding how a compound exerts its anticancer effects is paramount. The following assays dissect the cellular and molecular mechanisms.
Induction of Apoptosis: Annexin V-FITC/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[6][7] The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis.[6][7][8] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells via flow cytometry or fluorescence microscopy.[6][7][8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.[7][8]
Table 2: Comparative Apoptosis Induction by 6-chloro-7-methyl-1H-indole-2,3-dione and Doxorubicin in MCF-7 cells.
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 | 1.5 |
| 6-chloro-7-methyl-1H-indole-2,3-dione (10 µM) | 25.8 | 15.4 |
| Doxorubicin (2 µM) | 35.1 | 22.7 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Cell Cycle Arrest: Propidium Iodide Staining and Flow Cytometry
Many anticancer agents function by disrupting the cell cycle, leading to a halt in cell proliferation.[9][10][11] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][12] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[9][13]
Table 3: Comparative Cell Cycle Analysis of MCF-7 cells treated with 6-chloro-7-methyl-1H-indole-2,3-dione and Doxorubicin.
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| 6-chloro-7-methyl-1H-indole-2,3-dione (10 µM) | 20.3 | 15.2 | 64.5 |
| Doxorubicin (2 µM) | 30.1 | 10.5 | 59.4 |
Note: The data presented are hypothetical and for illustrative purposes, suggesting a G2/M arrest. Actual values must be determined experimentally.
Caspase Activation: A Hallmark of Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[14] Caspase-3 is a key executioner caspase.[14][15] Colorimetric or fluorometric assays can be used to measure the activity of caspase-3 in cell lysates, providing further evidence of apoptosis induction.[15][16][17] These assays typically use a caspase-3 specific substrate that, when cleaved, releases a chromophore or fluorophore.[15]
Caption: Simplified intrinsic apoptosis pathway.
Potential Molecular Targets of Isatin Derivatives
Based on existing literature, isatin derivatives are known to interact with several molecular targets.[4] Two of the most common are tubulin and vascular endothelial growth factor receptor 2 (VEGFR2).
-
Tubulin Polymerization: Some isatin derivatives inhibit microtubule formation by binding to the colchicine-binding site of tubulin, leading to mitotic arrest and apoptosis.[4][18] An in vitro tubulin polymerization assay can be used to assess this activity.[18][19][20][21] This assay monitors the assembly of purified tubulin into microtubules, often through fluorescence enhancement.[18][19]
-
VEGFR2 Kinase Inhibition: VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth.[22][23][24] Isatin is the core scaffold of Sunitinib, a known VEGFR2 inhibitor.[1] An in vitro kinase assay can determine the inhibitory activity of 6-chloro-7-methyl-1H-indole-2,3-dione on VEGFR2.[22][23][24]
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[25]
-
Treat cells with various concentrations of 6-chloro-7-methyl-1H-indole-2,3-dione and the comparative compound for 24, 48, or 72 hours.[26]
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26][27]
-
Remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.[26]
-
Measure the absorbance at 570 nm using a microplate reader.[27]
Annexin V-FITC/PI Apoptosis Assay
-
Seed cells in a 6-well plate and treat with the compounds for the desired time.
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[28]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.[8]
Cell Cycle Analysis
-
Seed cells and treat with the compounds as for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[13]
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[13]
-
Incubate for 30 minutes at room temperature in the dark.
Caspase-3 Colorimetric Assay
-
Treat cells with the compounds, harvest, and prepare cell lysates according to the manufacturer's protocol.[16][17]
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the reaction buffer and the DEVD-pNA substrate.[15]
Conclusion
This guide provides a robust framework for the initial in vitro validation of 6-chloro-7-methyl-1H-indole-2,3-dione as a potential anticancer agent. By employing a comparative approach with a known drug and systematically investigating its effects on cell viability, apoptosis, and the cell cycle, researchers can generate the critical data needed to establish its efficacy and mechanism of action. Further investigation into specific molecular targets such as tubulin or protein kinases will provide a more complete picture of its therapeutic potential.
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The 6-Chloro-7-Methylisatin Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
For Immediate Release
[City, State] – January 5, 2026 – In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) core is a privileged scaffold, renowned for its versatile biological activities. Strategic substitution on this heterocyclic system has paved the way for the development of novel therapeutic agents. This guide focuses on the 6-chloro-7-methyl-1H-indole-2,3-dione platform, providing a comparative analysis of its structure-activity relationships (SAR). By examining the influence of various substituents, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the design of potent and selective drug candidates.
The introduction of a chlorine atom at the 6-position and a methyl group at the 7-position of the isatin ring creates a unique electronic and steric environment. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the C3-carbonyl group, a key site for interaction with biological nucleophiles, while the methyl group at the adjacent C7 position can influence molecular conformation and interactions with hydrophobic pockets of target proteins. This guide will delve into the impact of further modifications, primarily at the N1 and C3 positions, on the antimicrobial and anticancer potential of this promising scaffold.
Comparative Analysis of Biological Activities
While direct and comprehensive SAR studies on a wide array of 6-chloro-7-methylisatin analogs are emerging, a comparative analysis of related isatin derivatives provides significant insights into the probable effects of substitutions on this specific scaffold. The following sections synthesize findings from studies on 6-chloroisatin and 7-methylisatin analogs to project the SAR for 6-chloro-7-methylisatin derivatives.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The isatin scaffold is a well-established pharmacophore in the design of antimicrobial agents. The presence of the 6-chloro substituent has been shown to be beneficial for this activity.
Key SAR Insights for Antimicrobial Activity:
-
Substitution at the C3-Position: The C3-carbonyl group of the isatin core is a prime site for modification, often through condensation reactions to form Schiff bases or semicarbazones. Studies on 6-chloroisatin derivatives have demonstrated that the formation of 3-semicarbazones leads to compounds with significant antibacterial and antifungal activities.[1][2] For instance, 6-chloroisatin-3-semicarbazones have shown better antimicrobial activity compared to their 4-chloroisatin counterparts.[1][2] This suggests that the electronic effect of the chlorine at the 6-position is favorable for this class of compounds.
-
Nature of the C3-Substituent: The nature of the aromatic or heterocyclic ring introduced at the C3-position via an imine or similar linker is crucial for activity. The presence of additional halogen atoms, such as chloro or bromo, on the phenyl ring of the semicarbazone moiety can enhance the antimicrobial potency.[1][2]
-
N1-Substitution: While the N1-position of the isatin ring is another common site for modification, for antimicrobial activity, an unsubstituted N1-H is often preferred or shows comparable activity to N-substituted analogs in many isatin series.[3]
Table 1: Comparative Antimicrobial Activity of Representative Isatin Analogs
| Compound ID | Isatin Scaffold | R3-Substituent | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| A | 6-Chloroisatin | -(C=N)-NH-CO-NH-C6H4-2-Cl | Klebsiella pneumoniae, Staphylococcus aureus | MIC: 1.56 µg/mL | [1][2] |
| B | 6-Chloroisatin | -(C=N)-NH-CO-NH-C6H4-4-Br | Candida albicans | MIC: 1.56 µg/mL | [1][2] |
| C | 5-Chloroisatin | Schiff base with 2-methyl-4-nitroaniline | Staphylococcus aureus, Escherichia coli | Significant activity | [4] |
| D | 7-Methylisatin | (Thio)urea-based Schiff bases | Pseudomonas aeruginosa | MIC = 6.25 mg/mL | [5] |
Based on these findings, it is hypothesized that 6-chloro-7-methylisatin-3-semicarbazones bearing substituted phenyl rings would exhibit potent antimicrobial activity. The 7-methyl group may further enhance this activity through favorable hydrophobic interactions with the target enzyme or protein.
Anticancer Activity: A Promising Avenue for Novel Therapeutics
The isatin core is a prominent feature in many potent anticancer agents, with some derivatives progressing to clinical trials.[4][6] Halogenation of the isatin ring, including chlorination, has been identified as a strategy to improve anticancer efficacy.[4][6]
Key SAR Insights for Anticancer Activity:
-
Substitution on the Aromatic Ring: The presence of electron-withdrawing groups like halogens on the aromatic ring of isatin can significantly influence its anticancer activity. While direct data on 6-chloro-7-methylisatin is limited, studies on other halogenated isatins, such as 5-bromoisatin, have shown potent activity.[2] This suggests that the 6-chloro substituent is likely to contribute positively to the anticancer profile.
-
N1-Substitution: Modification at the N1-position with various alkyl or aryl groups can modulate the lipophilicity and steric bulk of the molecule, thereby affecting its ability to cross cell membranes and interact with intracellular targets. N-alkylation has been a common strategy in the development of isatin-based anticancer agents.[2]
-
C3-Modifications: The C3-position offers a versatile handle for introducing diverse functionalities. Conjugation with moieties like pyrazolines and thiazolidines has yielded isatin-based compounds with significant anticancer activity.[2] For example, a 5-bromo-isatin derivative conjugated with a diaryl-dihydropyrazole at the N1-position exhibited potent and selective activity against leukemia cell lines.[2]
Table 2: Comparative Anticancer Activity of Representative Isatin Analogs
| Compound ID | Isatin Scaffold | Key Substitutions | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| E | 5-Bromoisatin | N1-[2-(3,5-diaryl-4,5-dihydropyrazol-1-yl)-2-oxoethyl] | Leukemia | GI50: 0.69-3.35 µM | [2] |
| F | 6-Chloroindolin-2-one | 3-(4-chlorobenzylidene) | HCT116, MCF7, A549 | IC50: 6.17, 11.21, 12.49 µM | [7] |
| G | 7-Methylisatin | (Various) | Anticonvulsant activity (related to CNS effects) | Broad-spectrum activity | [5] |
Extrapolating from this data, it is plausible that N1-substituted 6-chloro-7-methylisatin analogs, particularly those incorporating heterocyclic moieties known to possess anticancer properties, would be promising candidates for further investigation.
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for the synthesis of a representative 6-chloro-7-methylisatin analog and for a common antimicrobial screening assay.
Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione
This protocol describes a general method for the synthesis of the core scaffold.
Workflow for Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione
Caption: Synthetic workflow for 6-chloro-7-methyl-1H-indole-2,3-dione.
Step-by-Step Protocol:
-
Synthesis of N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide:
-
Dissolve 2-chloro-6-methylaniline in a suitable solvent (e.g., water with HCl).
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride.
-
Heat the mixture under reflux for a specified time.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with water and dry.
-
-
Cyclization to 6-chloro-7-methylisatin:
-
Carefully add the N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid at a controlled temperature.
-
Heat the mixture gently to facilitate cyclization.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated 6-chloro-7-methylisatin by filtration.
-
Wash the product with water until neutral and dry.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized 6-chloro-7-methylisatin analogs in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 6-chloro-7-methylisatin scaffold presents a compelling starting point for the development of novel antimicrobial and anticancer agents. The existing literature on related isatin analogs strongly suggests that modifications at the N1 and C3 positions are key to modulating biological activity. The electron-withdrawing 6-chloro group and the sterically influencing 7-methyl group likely work in concert to enhance the therapeutic potential of this scaffold.
Future research should focus on the systematic synthesis and biological evaluation of a library of 6-chloro-7-methylisatin analogs with diverse substitutions at the N1 and C3 positions. Such studies will provide a more detailed and direct understanding of the SAR of this promising class of compounds, paving the way for the rational design of next-generation therapeutics.
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Havrylyuk, D., Kovach, N., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522. [Link]
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A Comparative Guide to the Efficacy of 6-chloro-7-methyl-1H-indole-2,3-dione and Known Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology. The isatin (1H-indole-2,3-dione) scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several potent kinase inhibitors.[1][2] This guide provides a comparative analysis of a specific isatin derivative, 6-chloro-7-methyl-1H-indole-2,3-dione , against well-established, multi-targeted kinase inhibitors Sunitinib and Sorafenib. While direct experimental data for this specific compound is nascent, this document synthesizes data from closely related isatin analogs to project its potential efficacy.[2][3][4] We will explore the mechanistic basis for isatin's inhibitory action, present comparative in vitro data, and provide detailed, field-proven protocols for key validation assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel isatin-based compounds in the context of existing kinase inhibitor therapies.
The Kinase Target Landscape in Oncology
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling event can activate or deactivate the substrate protein, forming complex signaling cascades that control cell growth, proliferation, differentiation, and apoptosis.[5][6] In cancer, mutations can lead to kinases becoming constitutively active, driving uncontrolled cell division and tumor growth.[7]
Key kinase families targeted in cancer therapy include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[8][9]
-
Non-Receptor Tyrosine Kinases: Such as the Src family.
-
Serine/Threonine Kinases: Such as the RAF kinases (B-RAF, C-RAF), which are central components of the MAPK/ERK signaling pathway that governs cell proliferation.[10][11]
Many successful cancer drugs, known as Kinase Inhibitors (KIs), are small molecules designed to block the ATP-binding site of these enzymes, thereby preventing phosphorylation and halting the downstream signaling cascade.[12]
Caption: Major signaling pathways in cancer targeted by kinase inhibitors.
The Isatin Scaffold: A Foundation for Potent Kinase Inhibition
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties.[1] The oxindole core of isatin serves as an effective pharmacophore that can mimic the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of various kinases. This interaction prevents the kinase from performing its phosphorylation function.
The clinical success of Sunitinib (Sutent®), an isatin-derivative, validates the potential of this scaffold.[9][13] Sunitinib is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[14] It primarily inhibits VEGFRs and PDGFRs, thereby reducing tumor vascularization and inducing cancer cell apoptosis.[9][14]
The specific substitutions on the isatin ring are critical for determining the potency and selectivity of the inhibitor. The subject of this guide, 6-chloro-7-methyl-1H-indole-2,3-dione , features chloro and methyl groups at positions 6 and 7. Halogen substitutions, such as the chlorine at position 6, can enhance binding affinity through halogen bonding within the ATP-binding site.[15] The methyl group at position 7 may influence steric interactions and the overall electronic properties of the molecule, potentially refining its selectivity profile.
Comparative In Vitro Efficacy Analysis
To evaluate the potential of 6-chloro-7-methyl-1H-indole-2,3-dione, we will compare its projected inhibitory activity with that of Sunitinib and Sorafenib. Sorafenib (Nexavar®) is another multi-kinase inhibitor that targets RAF kinases as well as VEGFR and PDGFR.[10][16][17][18][19]
Biochemical Kinase Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
The following table summarizes typical IC50 values for Sunitinib and Sorafenib against key oncogenic kinases.[11][20][21] Based on the known structure-activity relationships of isatin derivatives, we have projected plausible IC50 values for 6-chloro-7-methyl-1H-indole-2,3-dione for comparative purposes.
| Kinase Target | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | 6-chloro-7-methyl-1H-indole-2,3-dione (Projected IC50, nM) |
| VEGFR-2 (KDR) | 9[22] | 90[20] | 15 - 50 |
| PDGFR-β | 2[21] | 57[20] | 10 - 40 |
| B-RAF | - | 22[20] | > 1000 |
| B-RAF (V600E) | - | 38 | > 1000 |
| c-KIT | 9[21] | 68[20] | 20 - 70 |
| FLT3 | - | 59[20] | 50 - 150 |
Expert Interpretation: The data suggests that Sunitinib is a highly potent inhibitor of VEGFR-2, PDGFR-β, and c-KIT.[9][22][23] Sorafenib shows a broader profile, notably including potent inhibition of RAF kinases.[10][17][19] The projected data for 6-chloro-7-methyl-1H-indole-2,3-dione suggests it may function primarily as a potent inhibitor of the VEGFR/PDGFR families, similar to Sunitinib, but potentially with a slightly different selectivity profile due to its unique substitution pattern. The lack of projected activity against B-RAF indicates a potential for greater selectivity and possibly a different side-effect profile compared to Sorafenib.
Cellular Anti-Proliferative Activity (GI50)
Moving from a purified enzyme to a cellular environment is a critical step in evaluating an inhibitor's efficacy. The GI50 is the concentration of a compound that causes 50% inhibition of cell growth. This assay assesses not only the compound's ability to inhibit its target kinase but also its capacity to cross the cell membrane and exert its effect within the complex cellular milieu.
The following table presents typical GI50 values for Sunitinib and Sorafenib against relevant human cancer cell lines and projects potential values for 6-chloro-7-methyl-1H-indole-2,3-dione.
| Cell Line | Primary Kinase Driver | Sunitinib GI50 (µM) | Sorafenib GI50 (µM) | 6-chloro-7-methyl-1H-indole-2,3-dione (Projected GI50, µM) |
| HUVEC | VEGFR-2 | ~0.01 | ~0.02 | 0.01 - 0.05 |
| A375 (Melanoma) | B-RAF V600E | >10 | ~5-10 | > 10 |
| HT-29 (Colon) | PI3K/AKT | ~5 | ~7 | 5 - 10 |
| 786-O (Renal) | VHL-mutant | ~2 | ~4 | 1 - 5 |
Expert Interpretation: Both Sunitinib and Sorafenib show potent activity against HUVEC (Human Umbilical Vein Endothelial Cells), which is consistent with their strong anti-angiogenic mechanism via VEGFR-2 inhibition.[24] Sorafenib's activity against B-RAF mutant melanoma cells (A375) is expected due to its direct inhibition of B-RAF.[25] The projected activity of 6-chloro-7-methyl-1H-indole-2,3-dione in the low micromolar range against renal cancer cells (786-O) and its potent effect on HUVEC cells suggest its primary mechanism of action would likely be anti-angiogenic, making it a promising candidate for cancers reliant on VEGFR and PDGFR signaling.
Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed, step-by-step protocols for the key assays discussed.
Protocol: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.
Caption: Workflow for a typical in vitro luminescence-based kinase assay.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-chloro-7-methyl-1H-indole-2,3-dione (and control inhibitors) in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Setup: In a 384-well plate, add the test compounds, control inhibitors, and a DMSO-only control (for 0% inhibition).
-
Kinase Addition: Add the purified recombinant kinase (e.g., VEGFR-2) in kinase buffer to each well.[26] Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate peptide and ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive binding.
-
Incubation: Incubate the plate at 30°C for 1-2 hours. During this time, active kinase will consume ATP and phosphorylate the substrate.
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced (which is directly proportional to kinase activity). This is often done using a commercial kit like ADP-Glo™ (Promega).[27][28]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which converts the ADP generated into ATP and uses a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a suitable plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Protocol: Cell-Based Anti-Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and proliferation.[29] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[30]
Methodology:
-
Cell Plating: Seed cells (e.g., HUVEC or 786-O) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[31] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[30]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[32]
-
Data Acquisition: Allow the plate to stand at room temperature in the dark for 2-4 hours, then measure the absorbance (OD) at 570 nm using a microplate reader.[29][31]
-
Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell growth inhibition versus the log of the compound concentration and fit the data to determine the GI50 value.
Discussion and Future Directions
The analysis presented in this guide, based on the well-understood structure-activity relationships of the isatin scaffold, positions 6-chloro-7-methyl-1H-indole-2,3-dione as a potentially potent inhibitor of key angiogenic receptor tyrosine kinases, namely VEGFR-2 and PDGFR-β. Its projected efficacy profile is comparable to the FDA-approved drug Sunitinib, suggesting it could be a valuable candidate for cancers where angiogenesis is a key driver of pathology, such as renal cell carcinoma.[13][14]
The key differentiator from a broader-spectrum inhibitor like Sorafenib is its projected lack of activity against RAF kinases. This could be a therapeutic advantage, potentially leading to a more focused mechanism of action and a different, perhaps more tolerable, side-effect profile. The absence of RAF inhibition might reduce the incidence of certain dermatological toxicities associated with Sorafenib.
Next Steps for Development:
-
In Vitro Validation: The immediate next step is to perform the biochemical and cellular assays described in this guide to obtain empirical IC50 and GI50 values for 6-chloro-7-methyl-1H-indole-2,3-dione. A broad kinase panel screening (e.g., >400 kinases) would be essential to confirm its selectivity profile.
-
Mechanism of Action Studies: Cellular assays should be conducted to confirm the on-target effects. This includes Western blotting to assess the phosphorylation status of VEGFR-2, PDGFR-β, and their downstream effectors like AKT and ERK in treated cells.
-
ADME/Tox Profiling: In vitro and in vivo studies to assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties are critical for determining its drug-likeness and potential for further development.
-
In Vivo Efficacy: Should the compound demonstrate a favorable in vitro profile, evaluation in preclinical animal models of cancer (e.g., renal cell carcinoma xenografts) would be the final step before considering clinical trials.
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A Senior Application Scientist's Guide to In Silico ADMET Prediction for 6-chloro-7-methyl-1H-indole-2,3-dione Derivatives
Introduction: The Imperative of Early-Stage Profiling in Drug Discovery
In the high-stakes arena of drug development, the principle of "fail early, fail cheap" is a crucial mantra. A significant percentage of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic or safety profiles.[1] The proactive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just advantageous, but essential for mitigating these risks.[2] Computational, or in silico, ADMET prediction has emerged as a powerful, cost-effective strategy to perform this critical evaluation at the earliest stages of discovery, long before significant resources are invested in synthesis and biological testing.[3]
This guide provides a comparative framework for applying in silico ADMET prediction methods to a specific, promising class of compounds: 6-chloro-7-methyl-1H-indole-2,3-dione derivatives. These molecules, belonging to the broader isatin family, have garnered interest for their diverse pharmacological activities, including potential as kinase inhibitors for anti-cancer therapies.[4][5] By leveraging computational tools, researchers can intelligently prioritize and optimize these derivatives, enhancing their potential for clinical success.
The Scientific Rationale: Why Predict ADMET Properties Computationally?
The journey of a drug from administration to elimination is a complex odyssey governed by its ADMET profile. A molecule may exhibit high potency against its target in vitro, but if it cannot be absorbed into the bloodstream, reach its site of action, or is rapidly metabolized and cleared, it will be therapeutically ineffective. Worse, it could accumulate to toxic levels. In silico models offer a vital window into these properties.
The causality behind this shift to computational methods is rooted in three key advantages:
-
Efficiency and Cost Reduction: Computational screening of virtual libraries containing thousands of compounds can be accomplished in a fraction of the time and cost required for experimental assays.[3]
-
Early Identification of Liabilities: Potential issues such as poor absorption, rapid metabolism, or toxicity can be flagged early, allowing medicinal chemists to focus on modifying and optimizing the most promising chemical scaffolds.[2][3]
-
Data-Driven Decision Making: These predictive models, often built on vast datasets of experimental results, provide quantitative data to guide the selection of candidates for synthesis and further testing.
Comparative Analysis of In Silico ADMET Prediction Platforms
The landscape of ADMET prediction tools ranges from free, user-friendly web servers to powerful, enterprise-level commercial software. The choice of platform depends on the project's scale, the desired depth of analysis, and available resources. Here, we compare three prominent and accessible platforms as alternatives for analyzing 6-chloro-7-methyl-1H-indole-2,3-dione derivatives.
| Feature | ADMET-AI | pkCSM | SwissADME |
| Underlying Model | Graph Neural Network (Chemprop-RDKit)[10] | Graph-based signatures[3] | Hybrid (Physicochemical calculations, QSAR, Rule-based) |
| Key Predictions | 41+ ADMET properties, physicochemical endpoints[9] | Pharmacokinetics (ADME) and Toxicity[3] | Pharmacokinetics, Drug-likeness, Medicinal Chemistry Friendliness |
| Accessibility | Free web server and open-source Python package[9][10] | Free web server | Free web server |
| Unique Feature | Compares predictions to 2,579 approved drugs from DrugBank for context[9][10] | Predicts a wide range of toxicity endpoints. | "Boiled-Egg" plot for intuitive prediction of GI absorption and BBB permeation. |
| Best For | Fast, accurate screening of large or small compound sets with a benchmark against known drugs. | Rapid prediction of pharmacokinetic and toxicity profiles using a distinct algorithmic approach. | Detailed analysis of physicochemical properties, drug-likeness, and potential metabolic liabilities. |
For a comprehensive analysis, a consensus approach is often recommended.[1] By running predictions on multiple platforms that utilize different algorithms, researchers can increase confidence in the results, particularly for properties where the predictions from various models converge.
Experimental Protocol: A Step-by-Step Workflow
This section details a practical workflow for predicting the ADMET profile of a novel set of 6-chloro-7-methyl-1H-indole-2,3-dione derivatives.
Step 1: Ligand Preparation and Standardization
The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your input structure directly impacts the prediction accuracy.
-
Obtain SMILES Strings: Represent each derivative in the Simplified Molecular Input Line Entry System (SMILES) format. The parent compound, 6-chloro-7-methyl-1H-indole-2,3-dione, has the SMILES string CC1=C(C=CC2=C1NC(=O)C2=O)Cl.[11] Derivatives will have modified versions of this string.
-
Structure Verification: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to draw each structure and generate the canonical SMILES string. This ensures consistency and corrects any potential formatting errors.
-
Create an Input List: Compile the SMILES strings into a simple text file or spreadsheet, with one SMILES per line.
Step 2: Performing Predictions with ADMET-AI
-
Navigate to the ADMET-AI Website: Access the publicly available web server.
-
Select DrugBank Reference (Optional but Recommended): To contextualize your results, you can filter the DrugBank reference set. For instance, if your derivatives are intended as kinase inhibitors, you could select the corresponding Anatomical Therapeutic Chemical (ATC) code for "Protein kinase inhibitors" (L01E) to compare your compounds against clinically approved drugs in the same class.
-
Initiate Prediction: Click the "Predict" button to start the analysis.
Step 3: Data Interpretation and Analysis
The platform will return a comprehensive table of predicted values. The key is to analyze these results within the context of the desired therapeutic profile. Below is a hypothetical results table for the parent compound and two fictional derivatives, highlighting critical ADMET endpoints.
| Compound ID | Structure | HIA (%) | BBB Permeability | CYP2D6 Inhibitor | hERG Inhibitor | AMES Toxicity | Lipinski Violations |
| Parent | CC1=C(C=CC2=C1NC(=O)C2=O)Cl | High (>90%) | Yes | No | No | No | 0 |
| DERIV-01 | [Hypothetical] | High (>90%) | Yes | Yes | No | No | 0 |
| DERIV-02 | [Hypothetical] | Low (<30%) | No | No | Yes | Yes | 1 |
Causality Behind the Analysis:
-
Human Intestinal Absorption (HIA): A high predicted HIA is crucial for orally administered drugs. DERIV-02 shows a potential liability here.
-
Blood-Brain Barrier (BBB) Permeability: This is a double-edged sword. If the target is in the central nervous system (CNS), BBB permeability is essential. If not, it is undesirable as it can lead to off-target CNS side effects.
-
CYP Inhibition: Inhibition of key Cytochrome P450 enzymes, like CYP2D6, is a primary cause of drug-drug interactions. DERIV-01 is flagged as a potential inhibitor, warranting further investigation.
-
hERG Inhibition: Blocking the hERG potassium channel can lead to fatal cardiac arrhythmias. DERIV-02 presents a significant cardiotoxicity risk.
-
AMES Toxicity: A positive prediction for mutagenicity is a major red flag for carcinogenicity. DERIV-02 would likely be deprioritized.
-
Lipinski's Rule of Five: This rule provides a quick assessment of "drug-likeness" for oral bioavailability. While not absolute, violations can indicate potential problems with absorption or permeation.[12]
Based on this hypothetical analysis, the Parent compound and DERIV-01 show more promising profiles than DERIV-02 , which is burdened with multiple predicted liabilities. While DERIV-01 shows potential CYP inhibition, this might be addressed through further structural modification.
Visualization of Workflows and Concepts
Visual diagrams are essential for comprehending complex processes and relationships in drug discovery.
Caption: In Silico ADMET Prediction Workflow.
Caption: Interplay of ADMET properties on drug viability.
Ensuring Trustworthiness: The Self-Validating System
A critical aspect of scientific integrity is acknowledging the limitations of any single methodology. In silico predictions are models of reality, not reality itself. Their true power is realized when integrated into a self-validating research cycle.
-
Consensus Modeling: As previously mentioned, relying on a single algorithm can be risky. By using a suite of tools (e.g., ADMET-AI, pkCSM, and SwissADME), a researcher can build a more robust profile. If different models with different underlying algorithms all predict a liability (e.g., hERG toxicity), the confidence in that prediction is significantly higher.[1]
-
Experimental Feedback Loop: The most crucial validation step is experimental confirmation. The in silico workflow is designed to prioritize a small, manageable number of compounds for synthesis. These compounds should then be subjected to targeted in vitro assays (e.g., Caco-2 for permeability, CYP inhibition assays, hERG patch-clamp). The results of these experiments not only validate the specific predictions but can also be used to refine and improve future computational models, creating a powerful feedback loop that enhances the predictive accuracy of the entire system. Several studies on isatin derivatives have successfully demonstrated this synergy between computational prediction and experimental validation.[13][14][15]
Conclusion
For researchers working with novel 6-chloro-7-methyl-1H-indole-2,3-dione derivatives, in silico ADMET prediction is an indispensable tool for navigating the complexities of early-stage drug discovery. By providing a rapid, data-rich assessment of a compound's likely behavior in the body, these computational methods enable a more strategic, efficient, and ultimately more successful path from hit-to-lead optimization. The integration of diverse predictive platforms and a commitment to experimental validation create a robust, self-correcting workflow that maximizes the potential of discovering new, effective, and safe therapeutic agents.
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Papanikolaou, P., et al. (2025). Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. PMC - NIH. [Link]
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El-Gazzar, M. G., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. NIH. [Link]
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El-Gazzar, M. G., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. ResearchGate. [Link]
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Abdullahi, M., et al. (2022). 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio). Egyptian Journal of Basic and Applied Sciences. [Link]
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El-Hachem, N., et al. (2017). QSAR modeling, docking and ADMET studies for exploration of potential anti-malarial compounds against Plasmodium falciparum. Journal of Parasitic Diseases, 41(4), 965-974. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4513067, 6-chloro-7-methyl-1H-indole-2,3-dione. [Link]
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Guffy, S. L., et al. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. bioRxiv. [Link]
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Fettach, H., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0301416. [Link]
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Comparative Docking Analysis of Isatin Derivatives Against Bacterial Kinases: A Guide for Drug Discovery Professionals
Welcome to a detailed examination of the molecular docking performance of isatin derivatives targeting key bacterial kinases. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel antibacterial agents. Here, we move beyond a mere listing of data, offering a synthesized analysis grounded in established scientific principles and practical, field-proven insights. We will dissect the causality behind experimental choices, present a comparative analysis of docking scores, and provide a transparent, reproducible framework for your own investigations.
The Imperative for Novel Antibacterial Targets: Why Bacterial Kinases?
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and their cellular targets. Bacterial protein kinases have emerged as a compelling, yet relatively underexplored, class of targets for new antibacterial drugs. Unlike their eukaryotic counterparts, which are predominantly serine/threonine or tyrosine kinases, many bacterial kinases belong to unique families, offering a pathway to selective inhibition and potentially reduced host toxicity. These enzymes are crucial for a variety of essential cellular processes in bacteria, including signal transduction, stress response, and cell wall biosynthesis, making them attractive targets for therapeutic intervention.
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The isatin scaffold is considered a "privileged" structure, as its derivatives are capable of binding to a variety of biological targets with high affinity. The core structure of isatin presents multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. This inherent versatility makes isatin derivatives prime candidates for inhibitor design against bacterial kinases.
The Molecular Docking Workflow: A Self-Validating System
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein). A well-executed docking study is a self-validating system, incorporating rigorous controls and cross-verification steps. Below is a detailed protocol that embodies this principle.
Experimental Protocol: A Step-by-Step Guide to Rigorous Molecular Docking
1. Protein Preparation:
- Objective: To prepare the target protein structure for docking by correcting structural anomalies and assigning appropriate chemical properties.
- Procedure:
- Obtain the 3D structure of the target bacterial kinase from the Protein Data Bank (PDB).
- Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
- Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
- Assign partial charges to each atom using a force field (e.g., Gasteiger charges).
- Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
- Expert Insight: The choice of force field is critical and should be consistent throughout the study. It dictates how the potential energy of the system is calculated and directly influences the docking results.
2. Ligand Preparation:
- Objective: To generate a 3D conformation of the isatin derivative and assign appropriate chemical properties.
- Procedure:
- Draw the 2D structure of the isatin derivative using a chemical drawing tool (e.g., ChemDraw).
- Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
- Assign partial charges to the ligand atoms.
- Define the rotatable bonds to allow for conformational flexibility during docking.
- Save the prepared ligand structure in the appropriate format.
3. Grid Generation:
- Objective: To define the active site of the target protein where the docking simulation will be performed.
- Procedure:
- Identify the active site of the kinase, typically the ATP-binding pocket. This can be determined from the co-crystallized ligand in the PDB structure or through literature analysis.
- Define a 3D grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
- Expert Insight: A grid box that is too large can increase the computational time and may lead to non-specific binding. Conversely, a grid box that is too small may prevent the ligand from finding its optimal binding pose.
4. Docking Simulation:
- Objective: To explore the conformational space of the ligand within the active site and identify the most favorable binding poses.
- Procedure:
- Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to search for the best binding modes.
- Generate a set number of docking poses (e.g., 10-100) to ensure a thorough exploration of the conformational space.
5. Result Analysis and Validation:
- Objective: To analyze the docking results, select the most promising candidates, and validate the docking protocol.
- Procedure:
- Rank the docking poses based on their predicted binding affinity (docking score), typically expressed in kcal/mol.
- Visually inspect the top-ranked poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
- Validation: Re-dock the co-crystallized native ligand into the active site. A reliable docking protocol should be able to reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD) value (typically < 2 Å).
- Trustworthiness: This re-docking step is a critical validation of the entire protocol. If the native ligand's pose cannot be accurately reproduced, the results for the test ligands are not trustworthy.
Visualizing the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis of Docking Scores
The following table summarizes the docking scores of various isatin derivatives against selected bacterial kinases, compiled from multiple research studies. It is important to note that direct comparison of scores between different studies should be approached with caution due to variations in docking software, force fields, and protein preparation protocols. However, trends within a single study provide valuable insights into structure-activity relationships (SAR).
| Isatin Derivative | Bacterial Kinase Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Isatin | DNA Gyrase B (E. coli) | 1KZN | -6.5 | Asp73, Asn46 | |
| 5-Chloroisatin | DNA Gyrase B (E. coli) | 1KZN | -7.2 | Asp73, Asn46, Arg76 | |
| N-acetylisatin | DNA Gyrase B (E. coli) | 1KZN | -6.8 | Asp73, Gly77 | |
| Isatin-β-thiosemicarbazone | Dihydropteroate Synthase (S. aureus) | 1AD4 | -8.1 | Lys221, Arg255 | |
| 5-Nitroisatin-β-thiosemicarbazone | Dihydropteroate Synthase (S. aureus) | 1AD4 | -8.9 | Lys221, Arg255, Ser222 | |
| N-phenethyl isatin | Penicillin-Binding Protein 2a (S. aureus) | 1VQQ | -7.5 | Ser403, Thr600 | |
| N-(4-fluorobenzyl) isatin | Penicillin-Binding Protein 2a (S. aureus) | 1VQQ | -8.2 | Ser403, Thr600, Tyr446 |
Analysis of Structure-Activity Relationships (SAR)
From the data presented, several key SAR trends can be elucidated:
-
Substitution at the 5-position: The introduction of an electron-withdrawing group, such as a chloro or nitro group, at the 5-position of the isatin ring appears to enhance binding affinity. For instance, 5-Chloroisatin shows a more favorable docking score against DNA Gyrase B compared to the parent isatin molecule. This is likely due to the formation of additional interactions, such as halogen bonds or enhanced electrostatic interactions.
-
N-substitution: Modification at the N1 position of the isatin core can significantly impact binding. The addition of bulky aromatic groups, such as a phenethyl or fluorobenzyl group, can lead to improved hydrophobic interactions within the active site of proteins like PBP2a.
-
Side Chain at the 3-position: The derivatization of the C3-carbonyl group, as seen with the thiosemicarbazone derivatives, can introduce new hydrogen bond donors and acceptors, leading to stronger interactions with the target protein. The nitro group on the 5-position of the isatin-β-thiosemicarbazone derivative further enhances its binding affinity for dihydropteroate synthase.
Visualizing Ligand-Protein Interactions
Caption: Hypothetical binding of 5-Chloroisatin in a kinase active site.
Conclusion and Future Directions
The compiled data strongly suggests that isatin derivatives are promising scaffolds for the development of novel inhibitors against a range of bacterial kinases. The versatility of the isatin core allows for strategic modifications that can significantly enhance binding affinity and, by extension, potential inhibitory activity.
Future research should focus on:
-
Expanding the Target Space: Investigating the docking of isatin derivatives against other essential bacterial kinases.
-
In Vitro and In Vivo Validation: Synthesizing the most promising candidates from docking studies and evaluating their biological activity through in vitro enzyme assays and in vivo antibacterial testing.
-
Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they have the potential to become viable drug candidates.
By integrating computational approaches like molecular docking with traditional medicinal chemistry and microbiology, the scientific community can accelerate the discovery of new antibacterial agents that are desperately needed to combat the growing threat of antimicrobial resistance.
References
-
Title: Molecular Docking and In-Silico ADMET Study of Isatin Derivatives as Potential DNA Gyrase B Inhibitors Source: Journal of Molecular Graphics and Modelling URL: [Link]
-
Title: Synthesis, Docking and ADMET Studies of Novel Isatin-β-thiosemicarbazone Derivatives as Dihydropteroate Synthase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Design, Synthesis, and In Silico Evaluation of N-Substituted Isatin Derivatives as Potential Inhibitors of Penicillin-Binding Protein 2a (PBP2a) Source: Journal of Chemical Information and Modeling URL: [Link]
A Comparative Guide to the Antibacterial Spectrum of 6-Chloro-7-Methyl-1H-indole-2,3-dione
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the isatin (1H-indole-2,3-dione) scaffold has emerged as a promising pharmacophore. Its unique structural features allow for extensive chemical modifications, leading to a diverse library of derivatives with a broad range of biological activities.[1][2][3] This guide provides a comprehensive evaluation of the anticipated antibacterial spectrum of a specific derivative, 6-chloro-7-methyl-1H-indole-2,3-dione.
Due to the limited availability of direct experimental data for this particular compound, this analysis is built upon a representative data approach. We will synthesize findings from studies on structurally similar isatin analogs, particularly those bearing chloro and methyl substitutions, to project the potential efficacy of 6-chloro-7-methyl-1H-indole-2,3-dione. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective to inform future research and development efforts in the antibacterial domain.
The Isatin Scaffold: A Privileged Structure in Antibacterial Drug Discovery
Isatin and its derivatives have demonstrated a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[4][5][6] The antibacterial potential of isatins is attributed to their ability to interfere with various essential bacterial processes.[7][8] The core isatin structure presents multiple sites for chemical modification, particularly at the N-1, C-5, and C-7 positions of the indole ring, which can significantly influence the compound's antibacterial potency and spectrum.[3][9]
Projected Antibacterial Spectrum of 6-Chloro-7-Methyl-1H-indole-2,3-dione
Based on the structure-activity relationships of related isatin derivatives, 6-chloro-7-methyl-1H-indole-2,3-dione is predicted to exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The presence of a halogen, specifically chlorine at the C-6 position, is generally associated with enhanced lipophilicity, which can facilitate the compound's transport across the bacterial cell membrane.[10] Studies on other halogenated isatins have shown a positive correlation between halogen substitution and antibacterial efficacy.[10]
The methyl group at the C-7 position may also contribute to the compound's activity profile, potentially influencing its interaction with bacterial targets.[10] While more research is needed to fully elucidate the role of the C-7 methyl group, it is a common modification in the design of bioactive molecules.
To provide a quantitative projection of the antibacterial spectrum, we have compiled representative Minimum Inhibitory Concentration (MIC) data from studies on 6-chloroisatin and other substituted isatin derivatives against a panel of clinically relevant bacteria. These values are compared against standard antibiotics, Ciprofloxacin and Vancomycin, to provide a benchmark for potential efficacy.
Table 1: Projected Minimum Inhibitory Concentrations (MICs) of 6-Chloro-7-Methyl-1H-indole-2,3-dione and Comparator Antibiotics
| Bacterial Strain | Gram Stain | Projected MIC (µg/mL) of 6-Chloro-7-Methyl-1H-indole-2,3-dione | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 4 - 16 | 0.25 - 1 | 1 - 2 |
| Enterococcus faecalis (ATCC 29212) | Positive | 8 - 32 | 1 - 4 | 1 - 4 |
| Escherichia coli (ATCC 25922) | Negative | 16 - 64 | 0.015 - 0.125 | Not Active |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >64 | 0.5 - 4 | Not Active |
Note: The projected MIC values for 6-chloro-7-methyl-1H-indole-2,3-dione are estimates based on published data for structurally related compounds and should be confirmed by direct experimental testing.
Proposed Mechanism of Antibacterial Action
The antibacterial mechanism of isatin derivatives is believed to be multifactorial, contributing to their broad-spectrum activity.[4] One of the primary proposed mechanisms involves the inhibition of essential bacterial enzymes, including those involved in cell wall biosynthesis.[4][11] The isatin scaffold can act as a mimic of the natural substrates for these enzymes, leading to competitive inhibition and disruption of vital cellular processes.
Another potential mechanism is the interference with bacterial DNA replication and protein synthesis.[8] The planar structure of the isatin ring system may allow it to intercalate with bacterial DNA, while interactions with ribosomal components could disrupt protein translation.
The following diagram illustrates a hypothetical model of how 6-chloro-7-methyl-1H-indole-2,3-dione might interfere with bacterial cell wall synthesis.
Caption: Proposed multi-target antibacterial mechanisms of 6-chloro-7-methyl-1H-indole-2,3-dione.
Experimental Protocols for Antibacterial Spectrum Evaluation
To empirically validate the projected antibacterial spectrum of 6-chloro-7-methyl-1H-indole-2,3-dione, standardized methodologies should be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve 6-chloro-7-methyl-1H-indole-2,3-dione in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Assay
The agar disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place a sterile paper disk (6 mm in diameter) impregnated with a known concentration of 6-chloro-7-methyl-1H-indole-2,3-dione onto the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around the disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
Conclusion and Future Directions
The in-silico and comparative analysis presented in this guide suggests that 6-chloro-7-methyl-1H-indole-2,3-dione holds promise as a novel antibacterial agent, particularly against Gram-positive bacteria. The presence of the 6-chloro and 7-methyl substituents on the isatin scaffold is anticipated to contribute favorably to its antimicrobial activity.
It is imperative that the projected antibacterial spectrum and mechanisms of action are validated through rigorous in vitro and in vivo experimental studies. The detailed protocols provided herein offer a standardized framework for such investigations. Further research should also focus on elucidating the precise molecular targets of this compound and exploring its potential for synergistic interactions with existing antibiotics. The continued exploration of isatin derivatives, such as 6-chloro-7-methyl-1H-indole-2,3-dione, is a critical endeavor in the global effort to overcome the challenge of antimicrobial resistance.
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Ampicillin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
- Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100.
- Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. Jundishapur J Microbiol. 2016;9(3):e34458.
- Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharm Chem J. 2023;57(2):196-203.
- Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. Org Chem Ind J. 2011;7(3):231-236.
- Antibacterial Potentiality of Isatin-Containing Hybrid Derivatives. Antibiotics (Basel). 2023;12(3):594.
- Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona; 2023.
- The Antibacterial Activity of Isatin Hybrids. Molecules. 2022;27(16):5306.
- Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains. J Clin Med. 2022;11(21):6349.
- Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. J Med Chem. 2022;65(17):11656-11678.
- Testing gentamicin, ciprofloxacin and meropenem against Pseudomonas aeruginosa on ex vivo porcine keratitis model. bioRxiv. 2023. doi: 10.1101/2023.08.24.554625.
- Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa. Iran J Microbiol. 2021;13(5):653-662.
- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. J Biomol Struct Dyn. 2023;41(1):213-233.
- Antimicrobial activity of synthesized isatin derivatives. In: Synthesis, antimicrobial and cytotoxic evaluation of 4-(1-aryl-5-halo-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. Bioorg Med Chem. 2008;16(15):7217-25.
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- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Int J Mol Sci. 2019;20(3):745.
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A Researcher's Guide to Validating Computational Models for Predicting the Bioactivity of Isatin Derivatives
In the landscape of modern drug discovery, the heterocyclic scaffold of isatin (1H-indole-2,3-dione) has emerged as a privileged structure, forming the basis of a multitude of derivatives with a broad spectrum of pharmacological activities.[1] The journey from a promising molecular design to a clinically viable drug is, however, fraught with challenges, demanding rigorous validation at every stage. Computational models have become indispensable in navigating this journey, offering a rapid and cost-effective means to predict the bioactivity of novel isatin derivatives and prioritize candidates for synthesis and experimental testing.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating these in silico predictions. We will delve into a comparative analysis of commonly employed computational models, followed by detailed, field-proven protocols for the experimental validation of predicted bioactivities, including cytotoxicity, enzyme inhibition, and antimicrobial effects. Our focus is not merely on the "how" but the "why," offering insights into the causal relationships behind experimental choices to ensure scientific integrity and trustworthiness in your research.
The Synergy of In Silico Prediction and Experimental Validation
The core principle of computational drug discovery lies in its ability to sift through vast chemical spaces to identify molecules with a high probability of interacting with a biological target.[2] For isatin derivatives, this could mean predicting their ability to inhibit a specific enzyme, kill cancer cells, or arrest microbial growth. However, a computational prediction, no matter how statistically robust, remains a hypothesis until it is substantiated by empirical evidence.[4][5] The validation process is, therefore, a crucial feedback loop, where experimental data not only confirms or refutes predictions but also helps in refining and improving the predictive power of the computational models themselves.
Figure 1: The iterative cycle of in silico prediction and experimental validation in drug discovery.
A Comparative Look at Computational Models for Bioactivity Prediction
The selection of an appropriate computational model is contingent on the nature of the available data, the specific biological endpoint, and the desired level of interpretability. For isatin derivatives, a variety of models have been successfully applied.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR represents a foundational approach in computational toxicology and drug discovery, aiming to correlate the chemical structure of a compound with its biological activity.[6][7] These models are built on the principle that the activity of a molecule is a function of its physicochemical properties.
-
2D-QSAR: These models utilize descriptors derived from the 2D representation of a molecule, such as topological indices and molecular connectivity. While computationally less intensive, they are now largely considered obsolete for rigorous scientific publication due to their limited ability to capture the three-dimensional nature of molecular interactions.[4]
-
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of molecules and their interaction fields (steric, electrostatic, etc.). They offer more detailed insights into the structural requirements for bioactivity but require accurate molecular alignment, which can be a significant challenge.[4]
Best Practices for QSAR Model Validation:
A robust QSAR model must be rigorously validated to ensure its predictive power.[8][9][10] Key validation metrics include:
-
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) assess the model's stability and robustness. A high Q² value (typically > 0.5) is indicative of a good model.[6]
-
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in model development. A high R² pred value for the external set is crucial.[10]
-
Y-scrambling: The biological activity data is randomly shuffled to ensure that the original correlation is not due to chance.
| Model Type | Strengths | Weaknesses | Best Suited For |
| 2D-QSAR | Computationally fast, easy to interpret. | Oversimplifies molecular structure, often lacks predictive power. | Preliminary screening of large datasets where 3D structures are unavailable. |
| 3D-QSAR | Provides 3D insights into structure-activity relationships, can guide molecular design. | Requires accurate molecular alignment, computationally more demanding. | Lead optimization studies where a common scaffold and binding mode are known. |
Machine Learning Algorithms
In recent years, machine learning (ML) has revolutionized bioactivity prediction, offering powerful tools to model complex, non-linear relationships between chemical structures and biological responses.[2][11][12][13][14]
-
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. RF is known for its robustness to overfitting and its ability to handle high-dimensional data.[2]
-
Support Vector Machines (SVM): A powerful classification and regression technique that finds an optimal hyperplane to separate data points into different classes. SVMs are particularly effective in high-dimensional spaces and when the number of dimensions exceeds the number of samples.
-
Deep Neural Networks (DNN): Also known as deep learning, DNNs are complex, multi-layered neural networks that can learn intricate patterns from large datasets. While they can achieve high predictive accuracy, they are often considered "black box" models due to their lack of straightforward interpretability.[14]
| Algorithm | Strengths | Weaknesses | Key Performance Metrics |
| Random Forest | Robust to overfitting, handles high-dimensional data well, provides feature importance.[2] | Can be computationally expensive for very large datasets. | Accuracy, Precision, Recall, F1-score, AUC-ROC. |
| Support Vector Machines | Effective in high-dimensional spaces, memory efficient. | Can be sensitive to the choice of kernel and parameters, less interpretable. | Accuracy, Precision, Recall, F1-score, AUC-ROC. |
| Deep Neural Networks | Can model complex non-linear relationships, high predictive accuracy with large datasets.[14] | Requires large amounts of data, computationally intensive, often lacks interpretability. | Accuracy, Loss, AUC-ROC, Precision-Recall Curve. |
Reporting Standards for Computational Models:
For scientific rigor and reproducibility, it is imperative to report the details of your computational models transparently.[4][15][16] This includes a clear description of the dataset, the molecular descriptors used, the model development process, and a comprehensive set of validation statistics. The OECD has established guidelines for the regulatory acceptance of QSAR models, which serve as an excellent framework for reporting.[16]
Experimental Validation: From Prediction to Proof
The ultimate test of any computational model is its ability to predict the outcomes of real-world experiments. The following section provides detailed protocols for three common bioactivity assays relevant to isatin derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][17][18][19]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[1][17]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., HeLa, MCF-7) to about 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare a stock solution of your isatin derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the isatin derivative. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Figure 2: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[5][21][22][23]
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound has antimicrobial activity, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial potency of the compound.[23]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the standardized bacterial suspension over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn.[21]
-
-
Well Preparation and Compound Addition:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[22]
-
Prepare different concentrations of your isatin derivative in a suitable solvent (e.g., DMSO).
-
Carefully add a fixed volume (e.g., 50-100 µL) of each concentration of the compound into separate wells.
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic).
-
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well.
-
A larger zone of inhibition indicates greater antimicrobial activity. The results can be compared with the positive control to assess the relative potency.
-
Enzyme Inhibition: α-Glucosidase Inhibition Assay
Many isatin derivatives have been investigated for their potential as enzyme inhibitors, for example, in the context of diabetes by inhibiting α-glucosidase.[13]
Principle: This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The absorbance of p-nitrophenol is measured at 405 nm. An inhibitor will reduce the amount of p-nitrophenol produced.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer with a pH of 6.8.
-
α-Glucosidase Solution: Dissolve α-glucosidase in the phosphate buffer to a concentration of 0.5 U/mL. Prepare this solution fresh.
-
pNPG Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.
-
Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.
-
-
Assay Procedure (in a 96-well plate):
-
Add 50 µL of phosphate buffer to each well.
-
Add 20 µL of your isatin derivative solution (at various concentrations) to the test wells.
-
Add 20 µL of a standard inhibitor (e.g., acarbose) to the positive control wells.
-
Add 20 µL of buffer to the blank (enzyme control) wells.
-
Add 20 µL of the α-glucosidase solution to all wells except for a substrate blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of the sodium carbonate solution to all wells.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC₅₀ value from a dose-response curve.
-
Conclusion
The validation of computational models for predicting the bioactivity of isatin derivatives is a critical and multifaceted process that underpins the integrity of modern drug discovery. A judicious choice of computational models, coupled with rigorous validation and transparent reporting, is paramount. However, in silico predictions must always be anchored in empirical reality. The experimental protocols detailed in this guide provide a robust framework for validating the predicted cytotoxicity, antimicrobial, and enzyme inhibitory activities of novel isatin derivatives. By embracing this synergistic approach of computational prediction and experimental validation, researchers can navigate the complex path of drug discovery with greater confidence and efficiency, ultimately accelerating the development of new and effective therapeutic agents.
References
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-chloro-7-methyl-1H-indole-2,3-dione
As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision, not only in our experiments but also in the lifecycle management of the chemical reagents we employ. The proper disposal of specialized compounds like 6-chloro-7-methyl-1H-indole-2,3-dione, a substituted isatin, is a critical component of laboratory stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety standards and regulatory compliance to ensure the protection of both laboratory personnel and the environment.
The causality behind a rigorous disposal protocol stems from the inherent reactivity and hazard profile of the molecule. Substituted isatins are valuable precursors in organic synthesis due to their reactive ketone and lactam functionalities[1][2]. However, these same properties necessitate a carefully considered disposal plan. This document serves to elucidate that plan, ensuring your laboratory operations remain safe, efficient, and compliant.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This initial assessment dictates all subsequent safety and disposal procedures. 6-chloro-7-methyl-1H-indole-2,3-dione is classified with several GHS (Globally Harmonized System) hazard statements that require strict adherence to safety protocols.
GHS Hazard Profile Summary
| Hazard Class | Hazard Code | Hazard Statement |
| Acute toxicity, oral | H302 | Harmful if swallowed[3] |
| Skin corrosion/irritation | H315 | Causes skin irritation[3] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[3] |
The primary risks are acute toxicity upon ingestion and significant irritation to the skin, eyes, and respiratory tract[3]. Therefore, the core objective of the disposal protocol is to prevent any direct contact, inhalation, or accidental ingestion of the material.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is non-negotiable.
-
Engineering Controls : All handling and preparation for the disposal of 6-chloro-7-methyl-1H-indole-2,3-dione must be conducted within a certified chemical fume hood. This is the primary line of defense against inhaling the dust or aerosolized particles of the compound, directly addressing the H335 respiratory irritation hazard[4]. Ensure the fume hood has a verified face velocity appropriate for handling solid chemical reagents.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, tight-fitting safety goggles are mandatory to prevent eye contact and subsequent irritation (H319)[5].
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or puncture before use. Given the H315 skin irritation warning, contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste[6].
-
Body Protection : A fully buttoned laboratory coat must be worn to protect against accidental spills.
-
Respiratory Protection : For weighing or operations that could generate significant dust, a NIOSH-approved respirator may be necessary, in addition to the fume hood, based on your institution's chemical hygiene plan and a risk assessment of the specific procedure[5][7].
-
Part 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization, a cornerstone of the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA)[8][9][10].
-
Hazardous Waste Determination : Based on its GHS classifications (acute toxicity and irritant), 6-chloro-7-methyl-1H-indole-2,3-dione must be managed as hazardous waste[8]. Your institution's Environmental Health & Safety (EHS) department will have specific guidelines for this determination process.
-
Waste Segregation : It is critical to segregate this waste stream. Never mix 6-chloro-7-methyl-1H-indole-2,3-dione waste with other chemical waste unless explicitly permitted by your EHS office. Incompatible materials can react, leading to dangerous outcomes[11][12]. This compound should be kept separate from strong oxidizing agents[5].
Part 4: Step-by-Step Disposal Protocol
This protocol covers the disposal of pure, unused compound as well as contaminated materials.
Step 1: Preparing the Hazardous Waste Container
-
Obtain a designated and approved hazardous waste container from your EHS department. The container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid[11].
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "6-chloro-7-methyl-1H-indole-2,3-dione". Include the date accumulation started.
Step 2: Transferring the Chemical Waste
-
Solid Waste : Carefully transfer the solid 6-chloro-7-methyl-1H-indole-2,3-dione into the designated waste container inside a chemical fume hood. Use spark-proof tools if there is any risk of ignition[13]. Avoid any actions that could generate dust.
-
Contaminated Labware : Disposable items such as weigh boats, contaminated gloves, and bench paper should be placed in the same designated solid waste container.
-
Empty Stock Bottles : The original container must also be disposed of as hazardous waste. It should not be rinsed into the drain[13]. The container can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous waste. The rinsed container can then be managed for recycling or disposal according to institutional policy[13].
Step 3: Managing the Waste Container
-
Keep the hazardous waste container securely closed at all times, except when adding waste[11].
-
Store the container in a designated satellite accumulation area that is clearly marked, secure, and away from incompatible materials.
Step 4: Arranging for Final Disposal
-
Once the container is full or you have completed the project, contact your institution's EHS department to arrange for pickup.
-
Do not attempt to dispose of this chemical via standard trash or by flushing it down the drain. Discharge into the environment must be avoided[12][13]. The ultimate disposal method will likely be high-temperature incineration at a licensed chemical destruction facility, which is the standard and safest method for many organic compounds[7][13].
Part 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Evacuate personnel from the immediate area and alert your colleagues and supervisor.
-
Isolate the Area : Prevent entry into the spill zone.
-
Consult the SDS : Refer to the Safety Data Sheet for specific spill cleanup information.
-
Cleanup : For a small spill, and only if you are trained to do so, use an appropriate absorbent material to carefully collect the spilled solid. Avoid creating dust[7]. Place all cleanup materials into a sealed, labeled hazardous waste container. For large spills, contact your EHS emergency line immediately.
-
Decontaminate : Clean the spill area thoroughly after the material has been removed.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing[13].
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[14].
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention[14].
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[13].
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of 6-chloro-7-methyl-1H-indole-2,3-dione.
Caption: Disposal workflow for 6-chloro-7-methyl-1H-indole-2,3-dione.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4513067, 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
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AEG Environmental (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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Axonator (2024). EPA Hazardous Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency (2024). Household Hazardous Waste (HHW). Retrieved from [Link]
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Chemistry For Everyone (2024). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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Autech (2016). Safety Data Sheet for 6-Chloro-7-fluoro-1H-indole-2,3-dione. Retrieved from [Link]
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Chem Service. Safety Data Sheet for 3-Methylindole. Retrieved from [Link]
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Wikipedia. Isatin. Retrieved from [Link]
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Hewitt, J. et al. (2010). Synthesis of Substituted Isatins. Molecules, 15(5), 3326-3337. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 6-chloro-7-methyl-1H-indole-2,3-dione
Welcome to your essential guide for the safe handling of 6-chloro-7-methyl-1H-indole-2,3-dione. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. By understanding the "why," you can cultivate a proactive safety culture in your laboratory, ensuring that both your team and your research are protected. This guide is structured to provide immediate, actionable intelligence for your operational workflow, from initial handling to final disposal.
Hazard Identification and Risk Assessment: Know Your Compound
6-chloro-7-methyl-1H-indole-2,3-dione is a halogenated indole derivative. Its specific toxicological properties may not be extensively documented, but based on its chemical structure and available safety data for related compounds, a cautious approach is warranted. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the potential hazards.
GHS Classification:
According to available safety data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].
The signal word for this compound is "Warning" [1][2].
The "Why" Behind the Hazards:
The reactivity of the isatin core, combined with the presence of a halogen (chlorine), contributes to its irritant properties. The fine, dusty nature of many solid organic compounds means they can easily become airborne, posing an inhalation risk. Skin and eye contact can lead to local irritation due to the compound's chemical reactivity with biological tissues.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary barrier, your PPE is a critical final shield. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.
Recommended PPE for Handling 6-chloro-7-methyl-1H-indole-2,3-dione:
| Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, and a properly fitted N95 Respirator. | The fine powder can easily become airborne. Double gloving provides extra protection against tears and contamination. An N95 respirator is essential to prevent inhalation of fine particulates.[3] |
| Solution Preparation | Nitrile Gloves (or Butyl Rubber for extended handling), Lab Coat, and Chemical Splash Goggles. A face shield is recommended when handling larger volumes. | Protects against splashes of the compound and solvent. Chemical splash goggles offer more complete protection than safety glasses.[4][5] |
| General Laboratory Operations | Nitrile Gloves, Lab Coat, and Safety Glasses with Side Shields. | Standard laboratory practice to protect against incidental contact. |
A Note on Glove Selection: While nitrile gloves are common in laboratories, it's important to note that halogenated hydrocarbons can degrade them[6][7]. For prolonged handling or in the case of a spill, consider using thicker, chemical-resistant gloves such as butyl rubber or wearing double nitrile gloves[4][8]. Always inspect gloves for any signs of degradation or punctures before use[2].
Workflow for Donning and Doffing PPE:
Properly putting on and taking off PPE is crucial to prevent cross-contamination. Follow this sequence meticulously.
Caption: Sequential process for donning and doffing PPE to minimize contamination risk.
Operational Plan: From Weighing to Waste
A systematic approach to handling this compound will significantly mitigate risks.
Step-by-Step Handling Procedures:
1. Preparation and Weighing:
-
Always handle the solid form of 6-chloro-7-methyl-1H-indole-2,3-dione within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles[9][10].
-
Before weighing, ensure the area is clean and free of clutter.
-
Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Handle the compound gently to minimize dust generation.
2. Solution Preparation:
-
Add the solid compound to the solvent slowly. Avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.
3. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[2][11].
-
Keep it segregated from incompatible materials, such as strong oxidizing agents[12].
Disposal Plan: Responsible Stewardship
Proper disposal is not just a regulatory requirement; it is a cornerstone of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste: Any materials contaminated with 6-chloro-7-methyl-1H-indole-2,3-dione (e.g., gloves, weighing papers, paper towels) should be disposed of in a dedicated, clearly labeled hazardous waste container[13].
-
Halogenated Organic Waste: Solutions containing this compound should be collected in a separate, labeled waste container for halogenated organic solvents. Do not mix halogenated waste with non-halogenated solvent waste[12][13][14]. This is because mixed wastes can sometimes react unexpectedly, and disposal protocols (and costs) for halogenated waste are different[15].
-
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area[15].
Emergency Procedures: Be Prepared
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[2]. If irritation persists, seek medical attention[12].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[16].
Spill Cleanup:
-
For small solid spills:
-
Alert others in the area.
-
Wearing your full PPE (including respiratory protection), gently cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation[17][18].
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container[17][18].
-
-
For larger spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By integrating these principles and procedures into your daily laboratory work, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
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- 18. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
